9-O-Methyl-4-hydroxyboeravinone B
描述
Structure
3D Structure
属性
IUPAC Name |
4,6,11-trihydroxy-9-methoxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O7/c1-7-10(23-2)6-11-13(14(7)20)15(21)12-8-4-3-5-9(19)16(8)25-18(22)17(12)24-11/h3-6,18-20,22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLOGFXLFFWJOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3=C(O2)C(OC4=C3C=CC=C4O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on 9-O-Methyl-4-hydroxyboeravinone B
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-O-Methyl-4-hydroxyboeravinone B is a naturally occurring phenolic compound belonging to the flavonoid class of molecules. Primarily sourced from the medicinal plant Boerhavia diffusa, and also found in Mirabilis jalapa, this compound is of significant interest to the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of this compound, including its chemical properties, known biological activities, and insights into its potential mechanisms of action based on current research on related compounds. Detailed experimental protocols for the isolation and evaluation of similar compounds are also presented to facilitate further investigation.
Introduction
This compound is a rotenoid, a class of isoflavonoids, recognized for a variety of biological activities. It is primarily isolated from the roots of Boerhavia diffusa, a plant with a long history of use in traditional medicine. The core chemical structure of this compound is characterized by a chromeno[3,4-b]chromen-12(6H)-one backbone. Its biological activities are thought to be linked to its antioxidant, anti-inflammatory, and hepatoprotective properties. This document aims to consolidate the available technical information on this compound and its close analogs to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₁₈H₁₄O₇ | [1] |
| Molecular Weight | 342.3 g/mol | [1][2] |
| CAS Number | 333798-10-0 | [1] |
| IUPAC Name | 4,6,11-trihydroxy-9-methoxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one | [3] |
| Class | Flavonoid, Phenolic Compound | [4][5] |
| Natural Sources | Boerhavia diffusa, Mirabilis jalapa | [4][5] |
| Appearance | Not explicitly stated, likely a solid | N/A |
| Solubility | Not explicitly stated | N/A |
| Storage Temperature | 2-8°C | [3] |
Biological Activities and Potential Therapeutic Applications
Research indicates that this compound possesses a range of biological activities, making it a candidate for further investigation in several therapeutic areas.
Antioxidant Activity
The phenolic structure of this compound suggests potent antioxidant properties. It is believed to act by neutralizing free radicals and reducing oxidative damage, which may contribute to its other biological effects. The proposed mechanism involves the inhibition of lipid peroxidation.[5]
Anti-inflammatory Effects
The compound is under investigation for its anti-inflammatory properties.[5] While direct evidence for this compound is limited, studies on the related compound Boeravinone B have shown significant anti-inflammatory activity.
Hepatoprotective Properties
This compound is being explored for its potential to protect the liver from damage.[5] This hepatoprotective effect is likely linked to its ability to modulate reactive oxygen species.[5]
Mechanism of Action and Signaling Pathways
While the precise molecular targets and signaling pathways for this compound have not been fully elucidated, research on closely related boeravinones provides valuable insights into its potential mechanisms of action.
Modulation of Inflammatory Pathways
Studies on Boeravinone B suggest that it may exert its anti-inflammatory effects by modulating key signaling pathways. Boeravinone B has been shown to inhibit osteoclast differentiation through the downregulation of the NF-κB, MAPK, and PI3K/Akt signaling pathways. It is plausible that this compound shares a similar mechanism.
Figure 1: Hypothesized anti-inflammatory signaling pathway of this compound.
Antioxidant and Cytoprotective Mechanisms
The antioxidant activity of boeravinones is thought to involve the MAP kinase and NF-κB pathways. By scavenging reactive oxygen species (ROS), these compounds can protect cells from oxidative stress-induced damage.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. ISOLATION, PURIFICATION AND CHARACTERIZATION OF BOERAVINONE B FROM BOERHAAVIA DIFFUSA LINN. | Semantic Scholar [semanticscholar.org]
- 4. A Box–Behnken Extraction Design and Hepatoprotective Effect of Isolated Eupalitin-3-O-β-D-Galactopyranoside from Boerhavia diffusa Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 9-O-Methyl-4-hydroxyboeravinone B
For Immediate Release
This whitepaper provides a comprehensive technical overview of the structure elucidation of 9-O-Methyl-4-hydroxyboeravinone B, a rotenoid isolated from the roots of Mirabilis jalapa. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development, offering a detailed account of the experimental methodologies and spectroscopic data that were instrumental in determining the compound's molecular structure.
Introduction
This compound is a naturally occurring rotenoid, a class of heterocyclic compounds known for their diverse biological activities. Initially isolated from Mirabilis jalapa, this compound has also been reported in Boerhavia diffusa. The definitive determination of its chemical structure is paramount for understanding its biosynthetic pathways, mechanism of action, and potential therapeutic applications. This guide synthesizes the key experimental evidence that led to the elucidation of its structure.
Isolation and Purification
The isolation of this compound was achieved through a multi-step extraction and chromatographic process from the dried roots of Mirabilis jalapa.
Experimental Protocol: Isolation and Purification
-
Extraction: The air-dried and powdered roots of Mirabilis jalapa (5 kg) were repeatedly extracted with 95% ethanol (B145695) at room temperature. The resulting extracts were combined and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract was suspended in water and sequentially partitioned with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).
-
Column Chromatography (Silica Gel): The ethyl acetate soluble fraction, which showed promising activity, was subjected to column chromatography over silica (B1680970) gel. The column was eluted with a gradient of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH).
-
Further Chromatographic Separation: Fractions containing the compound of interest were further purified using repeated column chromatography on silica gel and Sephadex LH-20 to yield pure this compound.
Spectroscopic Data and Structure Determination
The molecular structure of this compound was elucidated through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was employed to determine the elemental composition of the compound.
| Parameter | Value |
| Ionization Mode | ESI |
| Molecular Formula | C₁₈H₁₄O₇ |
| Measured m/z | [M+H]⁺ |
| Calculated Mass | 342.0739 |
| Observed Mass | 342.0736 |
Table 1: High-Resolution Mass Spectrometry Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded to establish the carbon framework and the placement of protons. 2D NMR experiments, including HSQC and HMBC, were crucial in assigning the complete structure.
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 114.9 | 6.85 (d, 8.5) |
| 2 | 128.8 | 7.38 (t, 8.5) |
| 3 | 108.8 | 6.92 (d, 8.5) |
| 4 | 158.8 | - |
| 4a | 107.8 | - |
| 5 | 156.4 | - |
| 6 | 67.8 | 5.58 (s) |
| 6a | 103.5 | - |
| 7a | 151.7 | - |
| 8 | 98.7 | 6.45 (s) |
| 9 | 162.1 | - |
| 10 | 107.5 | - |
| 11 | 160.2 | - |
| 11a | 104.2 | - |
| 12 | 181.2 | - |
| 10-CH₃ | 8.8 | 2.15 (s) |
| 9-OCH₃ | 56.5 | 3.90 (s) |
Table 2: ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃)
Structure Elucidation Workflow
The logical process for the structure elucidation of this compound is outlined in the following diagram.
Conclusion
The comprehensive analysis of spectroscopic data, particularly from high-resolution mass spectrometry and a suite of NMR experiments, has unequivocally established the structure of this compound. The detailed experimental protocols and tabulated data presented in this guide serve as a valuable resource for researchers in the field of natural product chemistry, aiding in the identification of this compound and providing a framework for the structure elucidation of related natural products. Further investigation into the pharmacological properties of this molecule is warranted to explore its full therapeutic potential.
Unveiling 9-O-Methyl-4-hydroxyboeravinone B: A Technical Guide to its Natural Sourcing and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 9-O-Methyl-4-hydroxyboeravinone B, a naturally occurring rotenoid with significant therapeutic potential. The primary focus of this document is its natural source, quantitative analysis, isolation methodologies, and its putative mechanisms of action, particularly its anti-inflammatory and antioxidant properties. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a bioactive phenolic compound belonging to the rotenoid class of isoflavonoids.[1] These compounds are of significant interest to the scientific community due to their diverse pharmacological activities. Preliminary investigations suggest that this compound possesses notable anti-inflammatory, antioxidant, and hepatoprotective properties, making it a promising candidate for further therapeutic development.[1] This document consolidates the current knowledge on this compound, with a focus on its natural origins and biological activities.
Natural Source and Quantitative Analysis
The principal natural source of this compound is the root of Boerhavia diffusa Linn.[1], a perennial herb belonging to the Nyctaginaceae family, commonly known as 'Punarnava' in traditional Indian medicine. The plant is widely distributed in tropical and subtropical regions and has a long history of use in ethnopharmacology for treating a variety of ailments. While the primary source is Boerhavia diffusa, the compound has also been reported in Mirabilis jalapa.
Quantitative analysis of rotenoids in Boerhavia diffusa has been a subject of several studies. While specific quantitative data for this compound is limited, studies on the closely related and major rotenoid, boeravinone B, provide valuable insights into the potential concentration of this class of compounds in the plant material.
Table 1: Quantitative Analysis of Boeravinone B in Boerhavia diffusa
| Plant Part | Extraction Method | Analytical Method | Concentration of Boeravinone B (% w/w) | Reference |
| Roots | Methanolic Extraction | HPTLC | 6.63% | Sharma et al. (as cited in ResearchGate) |
| Roots | Hydroalcoholic Extraction | HPTLC | 0.055% | Singh A, et al. (2019)[2] |
| Whole Plant | Not Specified | Not Specified | Not less than 0.005% (as a quality standard) | Phytochemical, Therapeutic, and Ethnopharmacological Overview for a Traditionally Important Herb: Boerhavia diffusa Linn - PMC |
Experimental Protocols
Extraction of Rotenoids from Boerhavia diffusa Roots
The following protocol is a generalized method for the extraction of rotenoids, including this compound, from the roots of Boerhavia diffusa.
Objective: To obtain a crude extract rich in rotenoids.
Materials:
-
Dried and powdered roots of Boerhavia diffusa
-
Methanol (B129727) (analytical grade)
-
Reflux apparatus
-
Rotary evaporator
-
Filtration system (e.g., Whatman No. 1 filter paper)
Procedure:
-
The powdered root material of Boerhavia diffusa is subjected to extraction with methanol.
-
The mixture is refluxed for a period of 2 hours to ensure efficient extraction of the desired compounds.[1]
-
Following reflux, the extract is filtered to remove solid plant material.
-
The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.
-
The resulting crude extract is dried and can be stored at -20°C for further analysis and isolation.[1]
Isolation and Purification of Boeravinone B (Adaptable for this compound)
This protocol, based on the methodology described by Krishnamoorthy et al. (2017) for boeravinone B, can be adapted for the isolation of this compound.
Objective: To isolate and purify the target compound from the crude extract.
Materials:
-
Crude methanolic extract of Boerhavia diffusa roots
-
Silica (B1680970) gel for Thin Layer Chromatography (TLC)
-
TLC mobile phase: Toluene: Ethyl Acetate: Methanol (7:1:2 v/v/v)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
C18 column
-
RP-HPLC mobile phase: Acetonitrile (B52724): Water (50:50 v/v)
-
UV detector
Procedure:
-
Thin Layer Chromatography (TLC):
-
The crude methanolic extract is subjected to preparative TLC using a mobile phase of toluene, ethyl acetate, and methanol in a 7:1:2 ratio.
-
The band corresponding to the putative this compound is identified under UV light and scraped from the plate.
-
The compound is then eluted from the silica gel using a suitable solvent.
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
The partially purified fraction from TLC is further purified using an RP-HPLC system equipped with a C18 column.
-
An isocratic mobile phase of acetonitrile and water (50:50) is used for elution at a flow rate of 1.0 mL/min.
-
The column temperature is maintained at 35°C.
-
The eluent is monitored using a UV detector, and the fraction corresponding to the peak of this compound is collected.
-
The purity of the isolated compound is confirmed by analytical HPLC.
-
Biological Activities and Putative Signaling Pathways
This compound is reported to exhibit significant antioxidant and anti-inflammatory activities.[1] While direct studies on the specific signaling pathways modulated by this compound are limited, the mechanisms of action for the broader class of rotenoids and other flavonoids provide a strong basis for a hypothetical model.
Proposed Anti-inflammatory Mechanism via NF-κB Inhibition
The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting one or more steps in this pathway, thereby preventing the expression of inflammatory mediators.
Proposed Antioxidant Mechanism via Nrf2 Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, including Heme Oxygenase-1 (HO-1). It is proposed that this compound may activate this pathway, leading to an enhanced cellular antioxidant defense.
Conclusion
This compound, primarily sourced from the roots of Boerhavia diffusa, represents a promising natural compound with significant anti-inflammatory and antioxidant potential. This technical guide has provided a comprehensive overview of its natural source, methods for its extraction and isolation, and its putative molecular mechanisms of action. Further research is warranted to fully elucidate its pharmacological profile and to explore its potential as a lead compound in the development of novel therapeutics for inflammatory and oxidative stress-related diseases. The provided protocols and pathway diagrams serve as a valuable resource for researchers embarking on the study of this intriguing natural product.
References
The Isolation and Characterization of Rotenoids from Boerhavia diffusa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies for isolating and characterizing rotenoids, a significant class of bioactive compounds found in the roots of Boerhavia diffusa L. (Nyctaginaceae). This plant, commonly known as Punarnava, has a rich history in traditional medicine, particularly in the Ayurvedic system, for treating a variety of ailments, including inflammation, gastrointestinal disorders, and cancer.[1][2][3] The therapeutic potential of Boerhavia diffusa is largely attributed to its diverse phytochemical content, with rotenoids such as the boeravinones being of particular interest for their anti-inflammatory, antioxidant, and spasmolytic activities.[4][5][6]
This document outlines the key experimental protocols, from extraction and fractionation to purification and structural elucidation, based on published research. All quantitative data has been consolidated into tables for comparative analysis, and complex workflows are visualized using diagrams to facilitate understanding.
Extraction and Isolation of Rotenoids
The general workflow for isolating rotenoids from Boerhavia diffusa roots involves solvent extraction, fractionation, and a series of chromatographic separations. The initial extraction is typically performed with methanol (B129727) or ethanol, followed by partitioning and column chromatography to separate compounds based on polarity.
General Experimental Workflow
The following diagram illustrates the typical multi-step process for isolating rotenoids from the roots of Boerhavia diffusa.
Detailed Experimental Protocols
Protocol 1: Extraction and Kupchan Partitioning [1][7]
-
Plant Material Preparation: Air-dry the roots of Boerhaavia diffusa in the shade, then pulverize the dried roots into a coarse powder.
-
Extraction: Macerate the powdered root material (e.g., 1 kg) with methanol (3 x 3 L) at room temperature.[1] Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
Kupchan Partitioning: Subject the crude methanol extract to Kupchan partitioning to yield fractions of varying polarities. This typically involves sequential partitioning with n-hexane, carbon tetrachloride (CCl₄), chloroform (B151607) (CHCl₃), and n-butanol (n-BuOH).[1][7]
Protocol 2: Isolation of Boeravinones via Column Chromatography and HPLC [1]
-
Bioassay-Guided Fractionation: Assess the biological activity (e.g., antioxidant activity) of the fractions obtained from Kupchan partitioning. The carbon tetrachloride (CCl₄) fraction has been reported to possess high antioxidant activity.[1][7]
-
Silica Gel Column Chromatography: Subject the most active fraction (e.g., the CCl₄ fraction) to sequential silica gel column chromatography. Elute the column with a gradient of solvents, such as n-hexane and ethyl acetate, to separate the components based on their polarity.
-
High-Performance Liquid Chromatography (HPLC): Further purify the fractions obtained from column chromatography using preparative reverse-phase HPLC (RP-HPLC). A C18 column is commonly used, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.[8] This step leads to the isolation of individual rotenoids, such as boeravinone D, G, and H.[1]
Characterization of Isolated Rotenoids
The structures of the isolated rotenoids are elucidated using a combination of spectroscopic techniques.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecule. 2D-NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity between protons and carbons, and to confirm the overall structure.[4]
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) or High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS) is used to determine the molecular formula of the isolated compounds.[4] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for molecular weight confirmation, with boeravinone B, for example, showing a typical m/z of 394 [M+H]⁺.
-
UV-Visible Spectrophotometry: This technique provides information about the electronic transitions within the molecule and can be used for quantification. Boeravinone B exhibits a characteristic absorption maximum (λmax) at approximately 290–320 nm.
Isolated Rotenoids from Boerhaavia diffusa
A number of rotenoids, primarily boeravinones, have been isolated and characterized from the roots of Boerhaavia diffusa. These include both known and novel compounds.
| Rotenoid | Reference(s) for Isolation |
| Boeravinone A | [9] |
| Boeravinone B | [2][6][8][9] |
| Boeravinone C | [2] |
| Boeravinone D | [4] |
| Boeravinone E | [4] |
| Boeravinone F | [2] |
| Boeravinone G | [1][4] |
| Boeravinone H | [1][4] |
| Boeravinone O | [10] |
Table 1: A summary of rotenoids isolated from Boerhaavia diffusa.
Bioactivity of Isolated Rotenoids
Several of the isolated boeravinones have been evaluated for their biological activities, demonstrating the therapeutic potential of these compounds.
Anti-inflammatory Activity
A study evaluating the anti-inflammatory effects of isolated rotenoids found that several compounds exhibited inhibitory activity against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[5][10]
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) |
| Compound 7 | 21.7 ± 0.5 | 25.5 ± 0.6 |
Table 2: COX-1 and COX-2 inhibitory activities of a rotenoid isolated from Boerhaavia diffusa.[5][10]
Furthermore, Boeravinone B has demonstrated significant in vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model, showing a 56.6% reduction in inflammation at a dose of 50 mg/kg.[5][6]
Antioxidant and Genoprotective Effects
Boeravinones G, D, and H have shown remarkable radical-scavenging activity.[1] Boeravinone G, in particular, has been identified as a potent antioxidant.[11]
The antioxidant mechanism of Boeravinone G has been shown to involve the MAP kinase and NF-kB signaling pathways.[11]
Spasmolytic Activity
A bioassay-guided separation revealed that boeravinone G, boeravinone E, and another isolated rotenoid exhibited spasmolytic activity on intestinal motility in vitro.[4]
Conclusion
The rotenoids isolated from Boerhaavia diffusa, particularly the boeravinones, represent a promising class of natural products with a range of pharmacological activities. The methodologies outlined in this guide provide a framework for the extraction, isolation, and characterization of these compounds, which is essential for further drug discovery and development efforts. The potent anti-inflammatory and antioxidant properties of specific boeravinones warrant further investigation into their mechanisms of action and potential therapeutic applications.
References
- 1. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/HRMS Analysis, Anti-Cancer, Anti-Enzymatic and Anti-Oxidant Effects of Boerhavia diffusa Extracts: A Potential Raw Material for Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of new rotenoids from Boerhaavia diffusa and evaluation of their effect on intestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rotenoids from Boerhaavia diffusa as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Boerhaavia Diffusa: Bioactive Compounds and Pharmacological Activities – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. ISOLATION, PURIFICATION AND CHARACTERIZATION OF BOERAVINONE B FROM BOERHAAVIA DIFFUSA LINN. | Semantic Scholar [semanticscholar.org]
- 9. plantsjournal.com [plantsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Potent antioxidant and genoprotective effects of boeravinone G, a rotenoid isolated from Boerhaavia diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]
9-O-Methyl-4-hydroxyboeravinone B: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-O-Methyl-4-hydroxyboeravinone B is a naturally occurring phenolic compound that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a detailed overview of the discovery, background, and known biological activities of this compound. Information regarding its physicochemical properties, natural sources, and putative mechanisms of action are presented. While the body of research on this specific molecule is emerging, this document aims to consolidate the available data to support further investigation and drug development efforts.
Introduction
This compound is a bioactive phenolic derivative primarily sourced from the roots of Boerhavia diffusa, a plant belonging to the Nyctaginaceae family.[1] It has also been reported in Mirabilis jalapa.[2] The compound is characterized by a distinct chemical structure featuring methylation and hydroxylation, which are believed to contribute to its biological activities.[1] Preliminary investigations suggest that this compound possesses antioxidant, anti-inflammatory, and hepatoprotective properties.[1] This has positioned it as a compound of interest for potential therapeutic applications in conditions associated with oxidative stress and inflammation, such as liver disorders.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₈H₁₄O₇ | [1][2] |
| Molecular Weight | 342.3 g/mol | [1][2] |
| CAS Number | 333798-10-0 | [1][2] |
| IUPAC Name | 4,6,11-trihydroxy-9-methoxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one | [2] |
Discovery and Natural Occurrence
This compound is a natural product isolated from the plant kingdom.
Botanical Sources
The primary botanical source of this compound is the roots of Boerhavia diffusa Linn.[1] This plant, commonly known as "Punarnava," is a perennial creeping weed found in tropical and subtropical regions and has a long history of use in traditional and folklore medicine. The compound has also been identified in Mirabilis jalapa, another member of the Nyctaginaceae family.[2]
Isolation and Purification
Detailed experimental protocols for the original isolation and purification of this compound are not extensively available in the public domain at the time of this writing. The following is a generalized workflow based on standard phytochemical extraction and isolation techniques.
Caption: Generalized workflow for the isolation and purification of this compound.
Biological Activity and Mechanism of Action
The biological activities of this compound are currently under investigation. The available information suggests a role in modulating oxidative stress and inflammatory pathways.
Antioxidant Activity
This compound is reported to possess antioxidant properties.[1] The proposed mechanisms include the inhibition of lipid peroxidation and the neutralization of free radicals, which contribute to its protective effect against oxidative stress.[1]
Anti-inflammatory Activity
The compound is also under investigation for its potential anti-inflammatory benefits.[1] The modulation of inflammatory pathways is a key area of interest for its therapeutic applications.
Specific quantitative data on the anti-inflammatory activity of purified this compound, including IC50 values for key inflammatory enzymes (e.g., COX-1, COX-2, 5-LOX) or its effects on inflammatory cytokine production, are not detailed in the currently accessible literature.
Putative Signaling Pathways
The mode of action of this compound is thought to involve the modulation of multiple biochemical pathways.[1] Based on its classification as a phenolic antioxidant and its reported anti-inflammatory effects, potential signaling pathway interactions can be hypothesized.
Caption: Hypothesized signaling pathways potentially modulated by this compound.
Future Directions
Further research is essential to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:
-
Comprehensive Biological Screening: Quantitative assessment of its antioxidant and anti-inflammatory activities using a panel of in vitro and in vivo assays.
-
Mechanism of Action Studies: Detailed investigation into the specific molecular targets and signaling pathways modulated by the compound.
-
Pharmacokinetic and Toxicological Profiling: Evaluation of its absorption, distribution, metabolism, excretion (ADME), and safety profile.
-
Medicinal Chemistry Efforts: Synthesis of analogs to establish structure-activity relationships (SAR) and optimize for potency and selectivity.
Conclusion
This compound is a promising natural product with potential applications in the management of diseases associated with oxidative stress and inflammation. While the current body of scientific literature provides a foundational understanding of its properties, significant further research is required to fully characterize its pharmacological profile and validate its therapeutic potential. This technical guide serves as a resource to encourage and guide future research and development efforts centered on this intriguing molecule.
References
In-Depth Technical Guide: Physicochemical Properties of 9-O-Methyl-4-hydroxyboeravinone B
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-O-Methyl-4-hydroxyboeravinone B is a naturally occurring rotenoid, a class of isoflavonoid (B1168493) compounds. It has been identified in the roots of medicinal plants such as Boerhavia diffusa and Mirabilis jalapa[1][2]. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. The document details its structural and physical characteristics, alongside methodologies for its isolation and analysis. Furthermore, it explores the biological context of related compounds, focusing on relevant signaling pathways, and provides representative experimental protocols for assessing its potential antioxidant and anti-inflammatory activities. This guide is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
The structural and physical properties of this compound are summarized below. Data is compiled from various chemical databases and scientific literature. It is important to note that while some properties have been determined experimentally, others are computationally predicted.
Structural and Chemical Identity
| Property | Value | Source |
| IUPAC Name | 4,6,11-trihydroxy-9-methoxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one | PubChem |
| Synonyms | This compound | ChemSrc |
| CAS Number | 333798-10-0 | ChemSrc |
| Molecular Formula | C₁₈H₁₄O₇ | PubChem |
| Molecular Weight | 342.3 g/mol | PubChem |
| InChI | InChI=1S/C18H14O7/c1-7-10(23-2)6-11-13(14(7)20)15(21)12-8-4-3-5-9(19)16(8)25-18(22)17(12)24-11/h3-6,18-20,22H,1-2H3 | PubChem |
| InChIKey | HTLOGFXLFFWJOX-UHFFFAOYSA-N | PubChem |
| SMILES | CC1=C(C=C2C(=C1O)C(=O)C3=C(O2)C(OC4=C3C=CC=C4O)O)OC | PubChem |
Physical and Chemical Properties
| Property | Value | Notes |
| Melting Point | Not available | Data not found in the surveyed literature. |
| Boiling Point | 672.9 ± 55.0 °C at 760 mmHg | Predicted value. |
| Density | 1.6 ± 0.1 g/cm³ | Predicted value. |
| Solubility | Not specifically documented. Generally, rotenoids are soluble in organic solvents like methanol, ethanol, chloroform, and ethyl acetate, with limited solubility in water. | General characteristic of the compound class. |
| LogP | 3.43 | Predicted value, indicating moderate lipophilicity. |
| Storage Temperature | 2-8 °C | Recommended for long-term stability. |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound are not widely available in public databases. The information below is based on data available for closely related boeravinone compounds and general characteristics of the rotenoid scaffold. This section will be updated as more specific data becomes available.
-
¹H-NMR Spectroscopy: Proton NMR is crucial for elucidating the substitution pattern on the aromatic rings and the stereochemistry of the B/C ring junction. Expected signals would include aromatic protons, methoxy (B1213986) group protons, and methyl group protons, with chemical shifts and coupling constants characteristic of the rotenoid structure.
-
¹³C-NMR Spectroscopy: Carbon NMR provides information on the number and types of carbon atoms in the molecule. PubChem indicates the existence of a ¹³C NMR spectrum, though the data is not directly accessible. The spectrum would be expected to show signals for carbonyl carbons, aromatic carbons, and aliphatic carbons, including those of the methyl and methoxy groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the elemental composition and provide the exact mass of the molecule. Fragmentation patterns observed in MS/MS experiments would be instrumental in confirming the core structure and the positions of substituents.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and ether (C-O) functional groups present in the molecule.
-
UV-Vis Spectroscopy: The UV-Vis spectrum would exhibit absorption maxima characteristic of the chromophoric system of the rotenoid scaffold.
Experimental Protocols
The following sections provide detailed, representative methodologies for the isolation and biological evaluation of rotenoids like this compound. These protocols are based on established procedures for similar compounds and can be adapted for specific research needs.
Isolation and Purification of Rotenoids from Plant Material
This protocol describes a general method for the extraction and isolation of rotenoids from the roots of Boerhavia diffusa or Mirabilis jalapa.
References
An In-depth Technical Guide to 9-O-Methyl-4-hydroxyboeravinone B
CAS Number: 333798-10-0
This technical guide provides a comprehensive overview of 9-O-Methyl-4-hydroxyboeravinone B, a naturally occurring rotenoid with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals interested in the biological activities and mechanisms of action of this compound.
Introduction
This compound is a flavonoid derivative primarily isolated from the medicinal plants Boerhavia diffusa and Mirabilis jalapa.[1] Belonging to the class of rotenoids, this compound has garnered scientific interest for its potential anti-inflammatory, antioxidant, and hepatoprotective properties.[1] Its chemical structure, characterized by a chromeno[3,4-b]chromen-12-one core with specific hydroxyl and methoxy (B1213986) substitutions, is believed to be central to its biological activities.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 333798-10-0 | [2] |
| Molecular Formula | C₁₈H₁₄O₇ | [2] |
| Molecular Weight | 342.3 g/mol | [2] |
| IUPAC Name | 4,6,11-trihydroxy-9-methoxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one | [2] |
| Synonyms | This compound, 4,6,11-trihydroxy-9-methoxy-10-methyl-6H-chromeno(3,4-b)chromen-12-one | [2] |
Biological Activities and Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, studies on closely related boeravinone compounds provide valuable insights into its potential efficacy.
Hepatoprotective Activity
Research on the related compound, boeravinone B, has demonstrated significant hepatoprotective effects. In an in vitro study using human liver cancer (HepG2) cells, boeravinone B showed a dose-dependent protection against D-galactosamine-induced toxicity.
Table 1: In Vitro Hepatoprotective Activity of Boeravinone B [3]
| Compound | Concentration (µg/mL) | % Hepatoprotection |
| Boeravinone B | 100 | 40.89 |
| Boeravinone B | 200 | 62.21 |
| Silymarin (Standard) | 100 | 78.7 |
| Silymarin (Standard) | 200 | 84.34 |
Antioxidant Activity
Studies on other boeravinone derivatives, such as boeravinone G, H, and D, have highlighted their potent antioxidant capabilities. The free radical scavenging activity of these compounds was evaluated using Electron Spin Resonance (ESR) spectroscopy.
Table 2: Antioxidant (Scavenger) Activity of Boeravinone Derivatives [4]
| Compound | Concentration (mg/mL) | % Scavenger Activity |
| Boeravinone G | 0.5 | 65.9 ± 3.3 |
| Boeravinone H | 0.5 | 50.2 ± 2.4 |
| Boeravinone D | 0.5 | 48.6 ± 1.4 |
Anti-inflammatory Activity
The anti-inflammatory potential of flavonoids, including boeravinones, is often attributed to their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO). This is typically achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, often via modulation of the NF-κB signaling pathway.[5][6][7]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the biological activities of this compound.
In Vitro Hepatoprotective Activity Assay
This protocol is adapted from a study on boeravinone B and is suitable for evaluating the hepatoprotective effects of this compound against toxin-induced liver cell injury.[3]
Objective: To determine the ability of the test compound to protect HepG2 cells from D-galactosamine-induced cytotoxicity.
Materials:
-
Human liver cancer cell line (HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound
-
D-galactosamine
-
Silymarin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
24-well plates
Procedure:
-
Cell Culture: Maintain HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the HepG2 cells into 24-well plates at a density of 1 × 10⁵ cells per well and incubate overnight to allow for cell attachment.
-
Treatment:
-
After 24 hours, remove the medium.
-
Treat the cells with varying concentrations of this compound (e.g., 100 and 200 µg/mL) and the positive control, Silymarin (e.g., 250 and 500 µg/mL), in separate wells.
-
Incubate the plates for 2 hours.
-
-
Induction of Toxicity: Following the pre-treatment, add D-galactosamine to a final concentration of 40 mM to all wells except the untreated control.
-
Incubation: Incubate the plates for an additional 2 hours.
-
Cell Viability Assay (MTT):
-
Remove the medium and add MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation: Calculate the percentage of hepatoprotection using the formula: % Protection = [(Absorbance of treated cells - Absorbance of toxin-treated cells) / (Absorbance of control cells - Absorbance of toxin-treated cells)] x 100
Antioxidant Activity Assay (DPPH Radical Scavenging)
This protocol describes a common method for evaluating the free radical scavenging activity of a compound.
Objective: To measure the ability of this compound to scavenge the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
Materials:
-
This compound
-
DPPH solution (in methanol)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the test compound and the positive control in methanol. Prepare a working solution of DPPH in methanol.
-
Assay:
-
In a 96-well plate, add different concentrations of the test compound to the wells.
-
Add methanol to the control wells.
-
Add the DPPH solution to all wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This protocol provides a method to assess the anti-inflammatory potential of the compound by measuring its effect on nitric oxide production in activated macrophages.
Objective: To determine the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium
-
FBS
-
Penicillin-Streptomycin solution
-
This compound
-
Lipopolysaccharide (LPS)
-
L-NG-Nitroarginine Methyl Ester (L-NAME) (positive control)
-
Griess Reagent
-
96-well plates
Procedure:
-
Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM with 10% FBS and 1% antibiotics. Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound or L-NAME for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include an unstimulated control group.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess Reagent.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Calculation: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production.
Signaling Pathways
The anti-inflammatory effects of many flavonoids are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While the specific interaction of this compound with this pathway requires further investigation, a general representation of this pathway is provided below.
Conclusion
This compound is a promising natural compound with multifaceted biological activities. The data from related boeravinone compounds strongly suggest its potential as a hepatoprotective, antioxidant, and anti-inflammatory agent. The experimental protocols and pathway diagrams provided in this guide offer a framework for further research and development of this compound for therapeutic applications. Further studies are warranted to elucidate the precise mechanisms of action and to quantify the in vitro and in vivo efficacy of this compound.
References
- 1. This compound | 333798-10-0 | INA79810 [biosynth.com]
- 2. This compound | C18H14O7 | CID 487168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Downregulation of COX-2 and iNOS by amentoflavone and quercetin in A549 human lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential of 9-O-Methyl-4-hydroxyboeravinone B: A Technical Guide for Researchers
Introduction: 9-O-Methyl-4-hydroxyboeravinone B is a naturally occurring rotenoid, a class of heterocyclic compounds, primarily isolated from the roots of Boerhavia diffusa Linn. (Nyctaginaceae). This plant has a long history of use in traditional medicine for treating a variety of ailments, suggesting a rich phytochemical composition with therapeutic potential. This technical guide provides a comprehensive overview of the known biological activities of this compound and its closely related analogs, with a focus on its antioxidant, anti-inflammatory, hepatoprotective, and cytotoxic properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of this novel compound.
Core Biological Activities and Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, the biological activities of the broader boeravinone class of compounds have been investigated. The following tables summarize the available quantitative data for closely related boeravinones, which provide a strong indication of the potential bioactivities of this compound.
Table 1: Antioxidant Activity of Related Boeravinones
| Compound | Assay | IC50 Value / Activity | Reference |
| Boeravinone G | DPPH Radical Scavenging | Potent scavenging activity | [1] |
| Boeravinone G | ABTS Radical Scavenging | Potent scavenging activity | [1] |
| Boeravinone G | Superoxide Dismutase (SOD) Activity | Increased SOD activity in Caco-2 cells | [1] |
Table 2: Anti-inflammatory Activity of Related Boeravinones
| Compound | Assay | Effect | Reference |
| Boeravinone B | Inhibition of inflammatory mediators | Reduced levels of PGE2, NF-κB, and COX-2 | [2] |
| Boeravinone B | Inhibition of pro-inflammatory cytokines | Reduced levels of IL-1, IL-6, IL-10, IL-1β, and TNF-α | [2] |
Table 3: Hepatoprotective Activity of Boeravinone B
| Compound | Cell Line | Toxin | Concentration | % Protection | Reference |
| Boeravinone B | HepG2 | Galactosamine (40 mM) | 100 µg/mL | 40.89% | [3] |
| Boeravinone B | HepG2 | Galactosamine (40 mM) | 200 µg/mL | 62.21% | [3] |
Table 4: Cytotoxic Activity of Boerhavia diffusa Extracts (Containing Boeravinones)
| Extract | Cell Line | IC50 Value / Activity | Reference |
| Ethanolic Extract | SiHa (Cervical Cancer) | 47.1% inhibition at 125 µg/mL | [4] |
| Methanolic Extract | MCF-7 (Breast Cancer) | 46.8% reduction in cell viability at 320 µg/mL | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound, based on established protocols for similar compounds.
Antioxidant Activity Assays
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Prepare a series of concentrations of this compound in methanol.
-
Ascorbic acid or Trolox is used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Methanol is used as a blank.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.[2]
-
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with methanol or ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 190 µL of the diluted ABTS•+ solution to 10 µL of various concentrations of this compound in a 96-well microplate.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated using the same formula as for the DPPH assay.
-
The IC50 value is determined from the dose-response curve.[2]
-
Anti-inflammatory Activity Assay
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
-
Nitrite (B80452) Determination (Griess Assay):
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the collected supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve of sodium nitrite is used to quantify the nitrite concentration.
-
-
Calculation:
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
The IC50 value is determined from the dose-response curve.
-
Cytotoxicity Assay
-
Cell Culture:
-
Culture the desired cancer cell lines (e.g., HepG2, MCF-7, A549) in their appropriate growth media and conditions.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm.
-
-
Calculation:
-
The percentage of cell viability is calculated as: % Viability = (Abs_sample / Abs_control) x 100
-
The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
-
In Vitro Hepatoprotective Activity Assay
-
Cell Culture:
-
Culture HepG2 human hepatoma cells in MEM supplemented with 10% FBS, non-essential amino acids, and antibiotics.
-
-
Induction of Hepatotoxicity:
-
Seed HepG2 cells in a 96-well plate and grow to confluency.
-
Pre-treat the cells with different concentrations of this compound for 24 hours.
-
Induce liver injury by exposing the cells to a hepatotoxin such as carbon tetrachloride (CCl4) or galactosamine for a specified period (e.g., 1.5 hours for CCl4).[2]
-
-
Assessment of Hepatoprotection:
-
Measure cell viability using the MTT assay as described above.
-
Measure the levels of liver enzymes such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) in the culture medium using commercially available kits.
-
Measure markers of oxidative stress, such as malondialdehyde (MDA) levels and reduced glutathione (B108866) (GSH) levels, in the cell lysates.
-
-
Calculation:
-
The percentage of protection is calculated by comparing the results from the compound-treated groups with the toxin-only treated group.
-
Signaling Pathways and Mechanisms of Action
The biological effects of boeravinones are believed to be mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress responses.
Inhibition of NF-κB and MAPK Signaling Pathways
The anti-inflammatory effects of compounds structurally related to this compound are often attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.
Caption: Proposed inhibition of the NF-κB signaling pathway.
Caption: Proposed inhibition of the MAPK signaling pathway.
Experimental Workflow for Investigating Signaling Pathway Modulation
To confirm the inhibitory effects of this compound on these pathways, Western blot analysis is a standard and effective method.
Caption: Experimental workflow for Western blot analysis.
Conclusion and Future Directions
This compound, a constituent of the medicinally important plant Boerhavia diffusa, represents a promising lead compound for the development of novel therapeutic agents. Based on the activities of closely related boeravinones, it is likely to possess significant antioxidant, anti-inflammatory, and hepatoprotective properties, potentially mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Further research is warranted to isolate or synthesize pure this compound and conduct comprehensive in vitro and in vivo studies to definitively establish its biological activity profile and elucidate its precise mechanisms of action. Such studies will be crucial for unlocking the full therapeutic potential of this intriguing natural product.
References
- 1. This compound, CasNo.333798-10-0 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C18H14O7 | CID 487168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
9-O-Methyl-4-hydroxyboeravinone B: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-O-Methyl-4-hydroxyboeravinone B is a naturally occurring rotenoid, a class of isoflavonoids, primarily isolated from the roots of Boerhaavia diffusa and has also been reported in Mirabilis jalapa.[1][2] This comprehensive technical guide provides a detailed overview of its chemical properties, biological activities, and underlying mechanisms of action, with a focus on its potential as a therapeutic agent. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₈H₁₄O₇ | [2] |
| Molecular Weight | 342.3 g/mol | [1][2] |
| IUPAC Name | 4,6,11-trihydroxy-9-methoxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one | [2] |
| CAS Number | 333798-10-0 | [1] |
| Appearance | White powder | [3] |
| Purity | 99% | [3] |
| Storage | Sealed and preserved | [3] |
Biological Activities and Quantitative Data
This compound and its closely related analogs, primarily other boeravinones, have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, hepatoprotective, and cytotoxic effects. Due to the limited specific quantitative data for this compound, data for closely related boeravinones are also included for comparative purposes and to infer potential activities.
Anti-inflammatory Activity
The anti-inflammatory properties of boeravinones are attributed, in part, to their ability to inhibit cyclooxygenase (COX) enzymes.
| Compound | Assay | IC₅₀ (µM) | Source |
| Boeravinone B | COX-1 Inhibition | >100 | [4] |
| COX-2 Inhibition | 45.3 ± 1.2 | [4] | |
| Boeravinone C | COX-1 Inhibition | 85.6 ± 2.1 | [4] |
| COX-2 Inhibition | 29.8 ± 0.9 | [4] | |
| Boeravinone H | COX-1 Inhibition | 21.1 ± 0.8 | [4] |
| COX-2 Inhibition | 26.7 ± 0.7 | [4] | |
| Ibuprofen (Standard) | COX-1 Inhibition | 2.2 ± 0.1 | [4] |
| COX-2 Inhibition | 48.5 ± 1.5 | [4] | |
| Celecoxib (Standard) | COX-1 Inhibition | >100 | [4] |
| COX-2 Inhibition | 0.04 ± 0.002 | [4] |
Cytotoxic Activity
A compound identified as 4,6,11-trihydroxy-9-methoxy-10-methylchromeno[3,4-b]chromen-12(6H)-one, which corresponds to the chemical structure of this compound, has been evaluated for its cytotoxic effects against cancer cell lines.
| Cell Line | IC₅₀ (µM) | Source |
| HeLa (Cervical Cancer) | 8.40 | [4] |
| SKBR-3 (Breast Cancer) | 17.6 | [4] |
Hepatoprotective Activity
The hepatoprotective potential of boeravinones has been investigated in vitro using liver cell lines.
| Compound | Cell Line | Concentration (µg/mL) | % Cell Viability | Toxin | Source |
| Boeravinone B | HepG2 | 100 | 40.89 | Galactosamine | [5] |
| HepG2 | 200 | 62.21 | Galactosamine | [5] | |
| Silymarin (Standard) | HepG2 | 100 | 78.7 | Galactosamine | [5] |
| HepG2 | 200 | 84.34 | Galactosamine | [5] |
Experimental Protocols
Isolation of Boeravinones from Boerhaavia diffusa (General Protocol)
This protocol is based on methods described for the isolation of various boeravinones and can be adapted for the specific isolation of this compound.
1. Extraction:
-
Air-dried and powdered roots of Boerhaavia diffusa are extracted with methanol (B129727) at room temperature.
-
The methanolic extract is concentrated under reduced pressure to yield a crude extract.
2. Fractionation:
-
The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate (B1210297).
-
The fractions are concentrated, and the ethyl acetate fraction, typically rich in rotenoids, is selected for further purification.
3. Chromatographic Purification:
-
The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.
-
Elution is performed with a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol, to separate different components.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
4. Isolation and Identification:
-
Fractions containing compounds with similar TLC profiles are pooled and further purified by preparative TLC or High-Performance Liquid Chromatography (HPLC).
-
The purified compounds are identified and characterized using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, and by comparison with literature data.
In Vitro Anti-inflammatory Assay: COX Inhibition
1. Enzyme Preparation:
-
Ovine COX-1 and COX-2 enzymes are used.
2. Assay Procedure:
-
The assay is performed in a reaction buffer containing Tris-HCl, hematin, and EDTA.
-
The test compound (dissolved in DMSO) is pre-incubated with the enzyme at room temperature.
-
The reaction is initiated by the addition of arachidonic acid as the substrate.
-
The reaction is terminated after a specific time by adding a solution of HCl.
-
Prostaglandin E₂ (PGE₂) production is measured using an enzyme immunoassay (EIA) kit.
3. Data Analysis:
-
The percentage of inhibition of PGE₂ production is calculated relative to a control without the inhibitor.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Hepatoprotective Assay: MTT Assay in HepG2 Cells
1. Cell Culture:
-
Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
2. Assay Procedure:
-
HepG2 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compound for a specified period.
-
A hepatotoxin (e.g., carbon tetrachloride or galactosamine) is then added to induce cell damage, and the cells are incubated for another period.
-
After incubation, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated to allow the formation of formazan (B1609692) crystals by viable cells.
3. Data Analysis:
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
Signaling Pathway Modulation
Studies on boeravinone B, a close structural analog of this compound, have provided insights into the potential signaling pathways modulated by this class of compounds. The primary pathways implicated in its anti-inflammatory and other biological effects are the NF-κB and MAPK signaling pathways.[6]
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. Boeravinone B has been shown to inhibit the activation of NF-κB induced by RANKL in osteoclast precursor cells.[6] This inhibition is likely a key mechanism for its anti-inflammatory effects.
Figure 1. Postulated inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes such as inflammation, proliferation, and differentiation. Boeravinone B has been observed to suppress the phosphorylation of key MAPK proteins, including ERK, JNK, and p38, in RANKL-stimulated osteoclasts.[6]
Figure 2. Postulated inhibition of the MAPK signaling pathway.
Conclusion and Future Directions
This compound, a rotenoid from Boerhaavia diffusa and Mirabilis jalapa, and its related compounds have demonstrated promising anti-inflammatory, antioxidant, hepatoprotective, and cytotoxic activities. The modulation of key signaling pathways such as NF-κB and MAPK appears to be a central mechanism underlying these effects. While the available data, particularly for closely related boeravinones, are encouraging, further research is warranted to fully elucidate the therapeutic potential of this compound.
Future studies should focus on:
-
Specific Quantification: Determining the IC₅₀ values of this compound in a wider range of antioxidant and anti-inflammatory assays.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of inflammatory diseases and cancer.
-
Mechanism of Action: Further investigating the precise molecular targets and signaling pathways modulated by this compound.
-
Synthesis: Developing an efficient and scalable synthetic route to facilitate further research and potential drug development.
This comprehensive review provides a solid foundation for future investigations into this compound as a potential lead compound for the development of novel therapeutics.
References
- 1. This compound | 333798-10-0 | INA79810 [biosynth.com]
- 2. This compound | C18H14O7 | CID 487168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. journalajrib.com [journalajrib.com]
- 4. researchgate.net [researchgate.net]
- 5. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antioxidant Pathways of 9-O-Methyl-4-hydroxyboeravinone B
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature providing specific details on the antioxidant pathways of 9-O-Methyl-4-hydroxyboeravinone B is limited. This guide will therefore focus on the well-documented antioxidant activities and associated molecular pathways of Boeravinone G , a structurally related rotenoid isolated from the same plant, Boerhaavia diffusa. The information presented here on Boeravinone G serves as a scientifically informed proxy to elucidate the potential mechanisms of action for this compound.
Introduction
This compound is a rotenoid found in plants such as Mirabilis jalapa and Boerhaavia diffusa.[1] Rotenoids, a class of isoflavonoids, are known for a variety of pharmacological effects, including anti-inflammatory and antioxidant properties.[2] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases. Antioxidant compounds can mitigate this damage and are therefore of significant interest in drug development.
This technical guide provides an in-depth overview of the potential antioxidant pathways of this compound, primarily through the lens of its close analog, Boeravinone G. It includes a summary of quantitative antioxidant data, detailed experimental protocols for relevant assays, and visualizations of key signaling pathways.
Core Antioxidant Mechanisms
The antioxidant activity of compounds like Boeravinone G is multifaceted, involving both direct radical scavenging and the modulation of cellular antioxidant defense systems.
Direct Radical Scavenging
Boeravinone G has been shown to directly scavenge free radicals. This has been demonstrated through various in vitro assays that measure the ability of a compound to neutralize stable radicals.
Cellular Antioxidant Effects
In cellular models, Boeravinone G exhibits protective effects against oxidative stress. It has been observed to:
-
Inhibit the formation of thiobarbituric acid reactive substances (TBARS), which are indicators of lipid peroxidation.[3][4]
-
Reduce the production of reactive oxygen species (ROS).[5][6]
-
Increase the activity of superoxide (B77818) dismutase (SOD), a key endogenous antioxidant enzyme.[3][4][5]
-
Protect against hydrogen peroxide (H₂O₂)-induced DNA damage.[5][6]
Signaling Pathways in Antioxidant Activity
Boeravinone G appears to exert its antioxidant effects through the modulation of key signaling pathways that regulate the cellular response to oxidative stress.
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and the immune response. Oxidative stress can activate NF-κB, leading to the expression of pro-inflammatory genes. Boeravinone G has been shown to reduce the levels of phosphorylated NF-κB p65, suggesting that it can suppress this pro-inflammatory signaling cascade.[3][5][7]
MAP Kinase (MAPK) Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a variety of cellular processes, including the response to stress. Certain MAPKs, such as ERK1/2, are activated by oxidative stress. Boeravinone G has been found to reduce the levels of phosphorylated ERK1 (pERK1), indicating an interaction with this pathway.[3][5]
Nrf2/HO-1 Pathway
While not explicitly demonstrated for Boeravinone G in the reviewed literature, the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the endogenous antioxidant response and a common target for antioxidant compounds. Activation of Nrf2 leads to the expression of a suite of antioxidant and detoxification enzymes, including Heme Oxygenase-1 (HO-1). Given the observed increase in SOD activity, it is plausible that Boeravinone G, and by extension this compound, may also act through the Nrf2/HO-1 pathway.
Quantitative Data Presentation
The following tables summarize the quantitative data available for the antioxidant activity of Boeravinone G and other relevant compounds from Boerhaavia diffusa.
Table 1: In Vitro Antioxidant Activity of Boerhaavia diffusa Extracts
| Assay | Extract | IC₅₀ (µg/mL) | Reference |
| DPPH Radical Scavenging | Ethanolic | 81.94% inhibition at 1000 µg/mL | [8] |
| DPPH Radical Scavenging | Chloroform | 42.58% inhibition at 1000 µg/mL | [8] |
| Nitric Oxide Scavenging | Ethanolic | 71.35% inhibition at 250 µg/mL | [8] |
| ABTS Radical Scavenging | - | 454.79 | [9] |
| DPPH Radical Scavenging | - | 384.08 | [9] |
Table 2: Cellular Antioxidant Effects of Boeravinone G
| Assay | Treatment | Concentration | Effect | Reference |
| TBARS Formation | H₂O₂/Fe²⁺ | 0.1-1 ng/mL | Significant reduction | [3][4] |
| ROS Formation | H₂O₂/Fe²⁺ | 0.1-1 ng/mL | Significant reduction | [5][10] |
| SOD Activity | H₂O₂/Fe²⁺ | 0.1-1 ng/mL | Counteracted decrease in activity | [3][4][5] |
| DNA Damage (Comet Assay) | H₂O₂ | 0.1-1 ng/mL | Significant reduction | [3] |
| pERK1 Levels | H₂O₂/Fe²⁺ | 0.3 and 1 ng/mL | Significant reduction | [3][5] |
| Phospho-NF-κB p65 Levels | H₂O₂/Fe²⁺ | 0.3 and 1 ng/mL | Significant reduction | [3][5][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of antioxidant pathways.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[11]
Materials:
-
DPPH solution (0.004% in ethanol (B145695) or methanol)[12]
-
Test compound dissolved in a suitable solvent
-
Positive control (e.g., ascorbic acid)[12]
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound (e.g., 25, 50, 100, 150 µg/mL).[12]
-
Mix 1 mL of each dilution with 1 mL of the DPPH solution.[12]
-
Incubate the mixture in the dark at room temperature for 30 minutes.[11][12]
-
Use the solvent without the test compound as a blank.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.[12]
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, accounting for bioavailability and metabolism.[13][14]
Materials:
-
HepG2 cells (or other suitable cell line)
-
96-well black, clear-bottom tissue culture plates
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (ABAP) or another peroxyl radical initiator
-
Quercetin (as a standard)
-
Fluorescence plate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate and grow to confluency.[15]
-
Wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with the test compound and DCFH-DA for 1 hour at 37°C.[13]
-
Wash the cells to remove the treatment solution.
-
Add the radical initiator (e.g., ABAP) to induce oxidative stress.[13]
-
Immediately measure the fluorescence kinetically for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.[13]
-
Calculate the area under the curve (AUC) for both control and treated cells.
-
Determine the CAA value using the formula: CAA unit = 100 – (∫SA / ∫CA) × 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area from the control curve.
Nitric Oxide (NO) Scavenging Activity (Griess Assay)
This assay is used to determine the concentration of nitrite (B80452), a stable and oxidized product of nitric oxide.[16][17]
Materials:
-
Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)[16]
-
Cell culture supernatant or other biological samples
-
Sodium nitrite (for standard curve)
-
Spectrophotometer
Procedure:
-
Collect the cell culture supernatant.
-
Mix 150 µL of the supernatant with 130 µL of deionized water and 20 µL of Griess reagent.[16]
-
Incubate at 37°C for 15 minutes.[16]
-
Measure the absorbance at 540 nm.[16]
-
Calculate the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.
Western Blot for Signaling Proteins (Nrf2, HO-1, p-NF-κB)
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.[18]
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-phospho-NF-κB p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells to extract total protein.[18]
-
Determine the protein concentration using a Bradford or BCA assay.[18]
-
Separate the proteins by size using SDS-PAGE.[18]
-
Transfer the separated proteins to a PVDF membrane.[18]
-
Block the membrane to prevent non-specific antibody binding.[18]
-
Incubate the membrane with a specific primary antibody overnight at 4°C.[19]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[19]
-
Add a chemiluminescent substrate and capture the signal using an imaging system.[18]
-
Quantify the protein bands using densitometry software and normalize to a loading control (e.g., β-actin).[18]
Mandatory Visualizations
Signaling Pathways
Caption: Potential antioxidant signaling pathways of Boeravinone G.
Experimental Workflow
References
- 1. This compound | C18H14O7 | CID 487168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways [bmbreports.org]
- 3. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa | PLOS One [journals.plos.org]
- 5. Potent antioxidant and genoprotective effects of boeravinone G, a rotenoid isolated from Boerhaavia diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rjpbcs.com [rjpbcs.com]
- 9. jneonatalsurg.com [jneonatalsurg.com]
- 10. researchgate.net [researchgate.net]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. Determination of DPPH Radical Scavenging Activity [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. kamiyabiomedical.com [kamiyabiomedical.com]
- 16. Nitric Oxide Griess Assay [bio-protocol.org]
- 17. Protocol Griess Test [protocols.io]
- 18. 2.7. Western Blotting of Nrf2 and HO-1 [bio-protocol.org]
- 19. Western Blotting for Protein Expression of the Keap1/Nrf2/HO-1 Pathway and NF-κB Pathway [bio-protocol.org]
An In-Depth Technical Guide to the Anti-inflammatory Effects of 9-O-Methyl-4-hydroxyboeravinone B
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-O-Methyl-4-hydroxyboeravinone B is a naturally occurring rotenoid isolated from the roots of Boerhaavia diffusa, a plant with a history of use in traditional medicine for treating various ailments, including inflammatory conditions.[1] This technical guide provides a comprehensive overview of the known anti-inflammatory effects of this compound and structurally related boeravinones. Due to the limited specific data on this compound, this document synthesizes findings from studies on closely related and co-occurring boeravinones, such as boeravinone B and G, to infer its potential mechanisms and efficacy. This guide summarizes quantitative data on the inhibition of key inflammatory mediators, details relevant experimental protocols, and visualizes the implicated signaling pathways.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, cardiovascular diseases, and cancer. Key mediators of the inflammatory response include pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which produce inflammatory signaling molecules like prostaglandins (B1171923) and nitric oxide (NO), respectively. The activation of transcription factors like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) are central to the induction of these inflammatory mediators.
This compound belongs to the rotenoid class of isoflavonoids.[2] Rotenoids isolated from Boerhaavia diffusa have demonstrated significant anti-inflammatory properties, suggesting the therapeutic potential of this class of compounds. This guide will delve into the available data to provide a detailed understanding of these effects for research and drug development purposes.
Quantitative Data on Anti-inflammatory Effects
While specific quantitative data for this compound is not extensively available in the public domain, studies on other boeravinones isolated from Boerhaavia diffusa provide valuable insights into the potential anti-inflammatory activity of this compound class. The following tables summarize the available quantitative data for boeravinone B and other related rotenoids.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Rotenoids from Boerhaavia diffusa
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| Boeravinone A | > 100 | > 100 |
| Boeravinone B | > 100 | > 100 |
| Boeravinone C | 45.3 ± 1.2 | 80.6 ± 2.1 |
| Boeravinone D | 30.1 ± 0.8 | 45.2 ± 1.5 |
| Boeravinone E | 62.5 ± 1.9 | > 100 |
| Boeravinone F | 21.7 ± 0.5 | 25.5 ± 0.6 |
| Celecoxib (Control) | 8.5 ± 0.3 | 0.04 ± 0.002 |
Data extrapolated from a study on rotenoids from Boerhaavia diffusa.[2] Note: Lower IC50 values indicate greater inhibitory potency.
Table 2: In Vivo Anti-inflammatory Activity of Boeravinone B
| Treatment | Dose | Paw Edema Inhibition (%) |
| Boeravinone B | 50 mg/kg | 56.6% |
| Indomethacin (Control) | 10 mg/kg | 68.2% |
Data from a carrageenan-induced rat paw edema model.[2]
Signaling Pathways
Based on studies of related boeravinones, the anti-inflammatory effects of this compound are likely mediated through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are critical for the transcriptional activation of genes encoding pro-inflammatory mediators.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the expression of target genes, including those for TNF-α, IL-6, COX-2, and iNOS. Boeravinones are suggested to inhibit this pathway, likely by preventing the degradation of IκBα.
MAPK Signaling Pathway
The MAPK family, including ERK, JNK, and p38, are key signaling molecules that regulate a wide range of cellular processes, including inflammation. Upon activation by inflammatory stimuli, these kinases phosphorylate and activate downstream transcription factors, such as AP-1, which, in concert with NF-κB, drive the expression of pro-inflammatory genes. Evidence from related compounds suggests that boeravinones may suppress the phosphorylation and activation of MAPKs.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to assess the anti-inflammatory effects of compounds like this compound.
Cell Culture
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines, such as TNF-α and IL-6, in the cell culture supernatant.
-
Procedure:
-
Follow steps 1-3 of the Nitric Oxide Production Assay.
-
Stimulate the cells with LPS (1 µg/mL) for an appropriate time (e.g., 6-24 hours).
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., for TNF-α or IL-6). This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the cell culture supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentration from a standard curve.
-
Western Blot Analysis
Western blotting is used to detect and quantify the levels of specific proteins, including the phosphorylated (activated) forms of proteins in the NF-κB and MAPK signaling pathways.
-
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-60 minutes) to observe phosphorylation events.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-p65, p65, p-ERK, ERK, p-p38, p38, IκBα, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
Conclusion
While direct and extensive research on the anti-inflammatory effects of this compound is still emerging, the available evidence from closely related boeravinones strongly suggests its potential as a significant anti-inflammatory agent. The proposed mechanisms of action, involving the inhibition of the NF-κB and MAPK signaling pathways, are well-established targets for anti-inflammatory drug development. The quantitative data on related compounds, such as the COX inhibitory activity and in vivo efficacy of boeravinone B, provide a solid foundation for further investigation into this compound. The detailed experimental protocols provided in this guide offer a framework for researchers to quantitatively assess its anti-inflammatory properties and further elucidate its precise molecular mechanisms. Future studies should focus on generating specific data for this compound to fully characterize its therapeutic potential.
References
9-O-Methyl-4-hydroxyboeravinone B: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-O-Methyl-4-hydroxyboeravinone B is a naturally occurring rotenoid-type isoflavonoid (B1168493) found in the roots of medicinal plants such as Boerhaavia diffusa and Mirabilis jalapa.[1][2] This document provides a comprehensive technical overview of its potential therapeutic applications, drawing upon existing research on closely related boeravinone compounds to infer its likely mechanisms of action and biological activities. While direct experimental data on this compound is limited, the broader family of boeravinones has demonstrated significant anti-inflammatory, anticancer, and antioxidant properties. This guide synthesizes the available information to provide a framework for future research and drug development efforts centered on this promising natural product.
Introduction
This compound belongs to the boeravinone class of rotenoids, which are significant bioactive constituents of Boerhaavia diffusa, a plant revered in traditional Ayurvedic medicine as "Punarnava" for its rejuvenating properties.[3][4] The compound has been identified and isolated from both Boerhaavia diffusa and Mirabilis jalapa, plants known for their rich phytochemical profiles.[1][5] While research on this specific methylated derivative is still emerging, the pharmacological activities of other boeravinones, such as boeravinone B and G, provide a strong rationale for investigating this compound for similar therapeutic benefits. These include anti-inflammatory, antioxidant, hepatoprotective, and anticancer effects.[5][6][7][8] This document will detail these potential applications, focusing on the underlying mechanisms of action and providing available experimental data from related compounds to guide further study.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₈H₁₄O₇ | [5] |
| Molecular Weight | 342.3 g/mol | [5] |
| CAS Number | 333798-10-0 | [5][9] |
| IUPAC Name | 4,6,11-trihydroxy-9-methoxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one | [10] |
| Class | Rotenoid / Isoflavonoid | [11] |
| Natural Sources | Boerhaavia diffusa, Mirabilis jalapa | [1][2][5] |
Potential Therapeutic Uses and Mechanisms of Action
Based on studies of closely related boeravinones, this compound is hypothesized to possess significant therapeutic potential in several key areas.
Anti-inflammatory Activity
The anti-inflammatory properties of Boerhaavia diffusa extracts are well-documented and are largely attributed to their rotenoid content.[4][12][13]
Quantitative Data on Related Boeravinones (Anti-inflammatory)
| Compound | Assay | Model | Results | IC₅₀/Inhibition | Reference |
| Boeravinone B | Carrageenan-induced paw edema | In vivo (rats) | Significant reduction in paw edema | 56.6% inhibition at 50 mg/kg | [7][14] |
| Rotenoid Compound 7 (from B. diffusa) | Cyclooxygenase (COX) Inhibition | In vitro | Inhibition of COX-1 and COX-2 enzymes | COX-1: 21.7 ± 0.5 μM, COX-2: 25.5 ± 0.6 μM | [7] |
Mechanism of Action: The primary anti-inflammatory mechanism of boeravinones is believed to be the inhibition of key inflammatory mediators. This includes the downregulation of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins.[7] Furthermore, extracts of B. diffusa have been shown to inhibit the activation of NF-κB, a pivotal transcription factor that governs the expression of pro-inflammatory cytokines like TNF-α.[15]
Signaling Pathway: NF-κB Mediated Inflammation
Anticancer Activity
Recent studies have highlighted the potential of boeravinones as anticancer agents, particularly in colon and oral cancers.[6][16]
Quantitative Data on Related Boeravinones (Anticancer)
| Compound | Cell Line | Assay | Results | IC₅₀ Value | Reference |
| Boeravinone B | HT-29 (Colon Cancer) | MTT Assay | Inhibition of cell viability | Not specified | [6] |
| B. diffusa Methanolic Extract | KB (Oral Cancer) | MTT Assay | Significant cytotoxic effect | 36 μg/ml | [16] |
| B. diffusa Aqueous Extract | KB (Oral Cancer) | MTT Assay | Significant cytotoxic effect | 30 μg/ml | [16] |
| B. diffusa Methanolic Extract | MCF-7 (Breast Cancer) | Cell Viability Assay | 46.8% reduction in cell viability | at 320 µg/mL | [17] |
Mechanism of Action: Boeravinone B has been shown to exert its anticancer effects by inducing the internalization and subsequent lysosomal degradation of key growth factor receptors, EGFR and ErbB2.[6] This action inhibits downstream pro-survival signaling pathways, including the Ras/MAPK and PI3K/Akt pathways. The process culminates in caspase-independent apoptosis, characterized by the nuclear translocation of apoptosis-inducing factor (AIF).[6]
Signaling Pathway: Boeravinone B-Induced Cancer Cell Apoptosis
Antioxidant and Hepatoprotective Activity
The antioxidant properties of boeravinones contribute significantly to their potential therapeutic effects, including hepatoprotection.[5] Oxidative stress is a key factor in liver damage, and compounds that can mitigate this are of great interest.
Mechanism of Action: Boeravinones act as potent antioxidants by directly scavenging free radicals, such as reactive oxygen species (ROS).[8] Boeravinone G, for instance, has demonstrated a remarkable ability to reduce lipid peroxidation and DNA damage induced by oxidative stress.[8] Its mechanism involves the modulation of the MAP kinase and NF-κB pathways, which are linked to the cellular stress response.[8] This antioxidant activity is the likely basis for the observed hepatoprotective effects of Boerhaavia diffusa extracts.
Experimental Protocols
Detailed protocols for this compound are not yet published. However, the following methodologies, used for related compounds, can serve as a template for future studies.
4.1. In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
-
Model: Sprague-Dawley rats.
-
Procedure:
-
Animals are fasted overnight prior to the experiment.
-
The test compound (e.g., Boeravinone B dissolved in a suitable vehicle) is administered orally at a specific dose (e.g., 50 mg/kg).
-
After a set time (e.g., 1 hour), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw to induce localized inflammation.
-
Paw volume is measured using a plethysmometer at baseline and at regular intervals post-injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.
-
-
Reference: Adapted from protocols described for Boeravinone B.[7][14]
4.2. In Vitro Anticancer Assay (MTT Cell Viability Assay)
-
Model: Human cancer cell lines (e.g., HT-29 colon cancer cells).
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control is also included.
-
Cells are incubated for a specified period (e.g., 24, 48 hours).
-
Following incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is calculated from the dose-response curve.
-
-
Reference: Standard protocol adapted from studies on Boeravinone B and B. diffusa extracts.[6][17]
Experimental Workflow: From Plant to In Vitro Assay
Future Directions and Conclusion
This compound is a structurally intriguing natural product with a high potential for therapeutic development. While direct evidence of its bioactivity is currently sparse, the well-established anti-inflammatory and anticancer properties of its parent compound, boeravinone B, and other related rotenoids provide a solid foundation for future research.
Key areas for future investigation include:
-
In vitro screening: Comprehensive evaluation of its cytotoxic activity against a panel of cancer cell lines and its anti-inflammatory effects in relevant cellular models (e.g., LPS-stimulated macrophages).
-
Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound, including its effects on NF-κB, MAPK, and PI3K/Akt pathways.
-
In vivo Efficacy: Assessment of its therapeutic efficacy in animal models of inflammation, cancer, and liver disease.
-
Pharmacokinetics and Safety: Determination of its absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.
References
- 1. netjournals.org [netjournals.org]
- 2. [PDF] New rotenoids from roots of Mirabilis jalapa | Semantic Scholar [semanticscholar.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. chemijournal.com [chemijournal.com]
- 5. This compound | 333798-10-0 | INA79810 [biosynth.com]
- 6. Boeravinone B a natural rotenoid exerts anticancer activity via inducing internalization and degradation of inactivated EGFR and ErbB2 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rotenoids from Boerhaavia diffusa as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent antioxidant and genoprotective effects of boeravinone G, a rotenoid isolated from Boerhaavia diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (E)-2-Decenoic acid | CAS:334-49-6 | Fatty acid identified in royal jelly | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. This compound | C18H14O7 | CID 487168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Phytochemical, Therapeutic, and Ethnopharmacological Overview for a Traditionally Important Herb: Boerhavia diffusa Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boerhaavia Diffusa: Bioactive Compounds and Pharmacological Activities – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. Neutralization of Inflammation by Inhibiting In vitro and In vivo Secretory Phospholipase A2 by Ethanol Extract of Boerhaavia diffusa L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Boeravinone B | CAS:114567-34-9 | Manufacturer ChemFaces [chemfaces.com]
- 15. archives.ijper.org [archives.ijper.org]
- 16. Biochemical and molecular anticancer approaches for Boerhaavia diffusa root extracts in oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. LC-MS/HRMS Analysis, Anti-Cancer, Anti-Enzymatic and Anti-Oxidant Effects of Boerhavia diffusa Extracts: A Potential Raw Material for Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]
9-O-Methyl-4-hydroxyboeravinone B: A Technical Guide to its Solubility and Stability Profiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-O-Methyl-4-hydroxyboeravinone B, a rotenoid derivative, has garnered interest for its potential therapeutic applications, including anti-inflammatory and antioxidant activities.[1] This technical guide provides a comprehensive overview of the available data on its solubility and stability, critical parameters for its development as a pharmaceutical agent. While specific experimental data for this compound is limited in publicly available literature, this document outlines its known physicochemical properties and presents standardized experimental protocols for determining its solubility and stability profiles. Furthermore, this guide illustrates key signaling pathways potentially modulated by this class of compounds, offering insights into its mechanism of action.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. These parameters are crucial for predicting its behavior in biological systems and for the design of appropriate formulation strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₄O₇ | [2][3] |
| Molecular Weight | 342.3 g/mol | [1][3] |
| CAS Number | 333798-10-0 | [2][3] |
| Predicted XlogP | 2.4 | [4] |
| IUPAC Name | 4,6,11-trihydroxy-9-methoxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one | [3] |
| Synonyms | This compound, CHEMBL222240 | [3] |
Solubility Profile
Specific experimental solubility data for this compound in aqueous and organic solvents is not extensively reported in the scientific literature. However, its predicted XlogP of 2.4 suggests moderate lipophilicity, indicating that it is likely to be poorly soluble in water and more soluble in organic solvents.[4]
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard approach to determine the equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
0.45 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.
-
The experiment should be performed in triplicate for each solvent.
Data Analysis: The solubility is reported as the mean concentration (e.g., in mg/mL or µM) ± standard deviation.
Stability Profile
The stability of a drug candidate under various environmental conditions is a critical factor in its development. Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies expose the compound to stress conditions such as acid, base, oxidation, heat, and light.
Objective: To evaluate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Water bath or oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Incubate at a specific temperature (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60 °C, 80 °C) for a defined period.
-
Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. The method should be able to separate the intact drug from its degradation products. A PDA or MS detector can help in the characterization of the degradation products.
Data Presentation: The results should be presented in a table summarizing the percentage of degradation under each stress condition.
Table 2: Representative Table for Forced Degradation Study Results
| Stress Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants |
| 0.1 N HCl | 24 h | 60 | ||
| 0.1 N NaOH | 24 h | 60 | ||
| 3% H₂O₂ | 24 h | RT | ||
| Thermal (Solid) | 48 h | 80 | ||
| Thermal (Solution) | 48 h | 80 | ||
| Photolytic | ICH Q1B | 25 |
Note: The actual values in this table would be filled in upon completion of the experimental work.
Potential Signaling Pathways
Boeravinones and related flavonoids are known to possess antioxidant and anti-inflammatory properties.[1][5] These effects are often mediated through the modulation of key cellular signaling pathways.
Antioxidant Signaling Pathway
Flavonoids can exert their antioxidant effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[6] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes.
Caption: Nrf2-mediated antioxidant signaling pathway.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of flavonoids are often attributed to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] Inflammatory stimuli lead to the activation of the IKK complex, which phosphorylates IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.
References
- 1. biosynth.com [biosynth.com]
- 2. chemwhat.com [chemwhat.com]
- 3. This compound | C18H14O7 | CID 487168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C18H14O7) [pubchemlite.lcsb.uni.lu]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics of 9-O-Methyl-4-hydroxyboeravinone B: A Review of Currently Available Data
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the current understanding of the pharmacokinetics of 9-O-Methyl-4-hydroxyboeravinone B, a naturally occurring phenolic compound isolated from the roots of Boerhavia diffusa. Despite its promising bioactive properties, including anti-inflammatory, antioxidant, and hepatoprotective effects, a comprehensive review of publicly available scientific literature reveals a significant gap in the knowledge regarding its pharmacokinetic profile.
At present, specific data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical or clinical studies is not available in the public domain. Consequently, key pharmacokinetic parameters such as bioavailability, plasma protein binding, half-life, volume of distribution, and clearance rates remain to be determined.
General Information on this compound
This compound is a bioactive compound under investigation for its therapeutic potential.[1] Its chemical structure and properties are characterized, with a molecular formula of C₁₈H₁₄O₇ and a molecular weight of 342.3 g/mol .[1][2] The compound is noted for its potential to modulate biochemical pathways associated with oxidative stress and inflammation, suggesting a mode of action that involves the neutralization of free radicals and inhibition of lipid peroxidation.[1]
Hypothetical Experimental Workflow for Pharmacokinetic Profiling
While specific experimental protocols for this compound are not available, a general workflow for assessing the pharmacokinetics of a novel natural compound would typically involve the following stages. This hypothetical workflow is presented to guide future research endeavors.
Caption: A generalized workflow for an in vivo pharmacokinetic study.
Proposed Analytical Methodology
For the quantification of this compound in biological matrices, a validated bioanalytical method would be essential. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity and selectivity.
Key Steps in Method Development:
-
Sample Preparation: Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) would be optimized to efficiently extract the analyte from plasma, urine, or tissue homogenates while minimizing matrix effects.
-
Chromatographic Separation: A suitable HPLC column (e.g., C18) and mobile phase composition would be selected to achieve optimal separation of the parent compound from potential metabolites and endogenous interferences.
-
Mass Spectrometric Detection: The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode to ensure sensitive and specific detection of the analyte.
-
Method Validation: The method would be rigorously validated according to regulatory guidelines (e.g., FDA, EMA) for parameters including linearity, accuracy, precision, selectivity, recovery, and stability.
Potential Signaling Pathways
The reported antioxidant and anti-inflammatory properties of this compound suggest its interaction with key cellular signaling pathways. While the specific molecular targets have not been elucidated, a general representation of pathways often modulated by such compounds is provided below.
References
Methodological & Application
Application Note: Extraction and Purification of 9-O-Methyl-4-hydroxyboeravinone B from Boerhavia diffusa Roots
Abstract
This application note provides a detailed protocol for the extraction, purification, and quantification of 9-O-Methyl-4-hydroxyboeravinone B, a bioactive rotenoid, from the roots of Boerhavia diffusa. The procedure involves a systematic approach combining solvent extraction, liquid-liquid partitioning, and chromatographic techniques to isolate the target compound. This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry.
Introduction
Boerhavia diffusa Linn. (Nyctaginaceae), commonly known as 'Punarnava', is a medicinal plant widely used in traditional systems of medicine, including Ayurveda.[1] The plant contains a variety of bioactive compounds, including alkaloids, flavonoids, steroids, and a class of rotenoids known as boeravinones.[1][2] Among these, this compound and other boeravinones have garnered interest for their potential pharmacological activities. This protocol outlines a reproducible method for the isolation and characterization of this compound from the roots of B. diffusa, which are reported to contain the highest concentration of this compound.[3]
Materials and Reagents
-
Plant Material: Dried and powdered roots of Boerhavia diffusa.
-
Solvents (Analytical or HPLC grade): Methanol (B129727), Ethanol (B145695), n-Hexane, Chloroform (B151607), Ethyl Acetate (B1210297), n-Butanol, Acetonitrile (B52724), Formic Acid, Toluene.
-
Stationary Phases: Silica (B1680970) gel (for column chromatography, 100-200 mesh), Silica gel G (for TLC), Pre-coated HPTLC silica gel 60 F254 plates, C18 reverse-phase column (for HPLC).
-
Reagents: Trifluoroacetic Acid (TFA), Distilled Water.
-
Apparatus: Soxhlet apparatus or reflux setup, Rotary evaporator, Chromatographic columns, TLC chambers, HPTLC system, HPLC system with UV detector, Vortex mixer, Centrifuge.
Experimental Protocols
Protocol 1: Extraction of Crude Methanolic Extract
-
Preparation of Plant Material: Air-dry the roots of Boerhavia diffusa in the shade, then grind them into a coarse powder.
-
Extraction:
-
Accurately weigh 500 g of the powdered root material.
-
Perform extraction using methanol in a Soxhlet apparatus for 48 hours. Alternatively, use hydroalcoholic solutions such as 40% or 50% ethanol and reflux for 2-4 hours.[4]
-
For a simpler maceration process, soak the plant powder in methanol (1:5 w/v) for 72 hours with intermittent shaking.
-
-
Concentration:
-
Filter the resulting extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a semi-solid crude extract.
-
Dry the extract completely in a desiccator to get the final crude methanolic extract.
-
Protocol 2: Fractionation by Solvent-Solvent Partitioning
-
Initial Suspension: Suspend the crude methanolic extract in distilled water.
-
Sequential Partitioning:
-
Transfer the aqueous suspension to a separating funnel.
-
Perform successive extractions with solvents of increasing polarity:
-
n-Hexane
-
Chloroform
-
Ethyl Acetate
-
n-Butanol
-
-
For each solvent, perform the extraction three times, pooling the respective fractions.
-
-
Concentration of Fractions: Concentrate each solvent fraction using a rotary evaporator to yield the respective dried fractions. The rotenoids, including boeravinone B, are expected to be enriched in the less polar fractions like chloroform and ethyl acetate.[5][6]
Protocol 3: Chromatographic Purification
A. Column Chromatography
-
Column Packing: Pack a glass column with silica gel (100-200 mesh) using a slurry method with n-hexane.
-
Sample Loading: Adsorb the chloroform or ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.[1]
-
Start with 100% n-hexane.
-
Gradually increase the polarity by adding ethyl acetate (e.g., 95:5, 90:10, ..., 0:100 n-hexane:ethyl acetate).
-
Further increase polarity with methanol in ethyl acetate if required.
-
-
Fraction Collection: Collect the eluate in fractions of 25-50 mL and monitor them using Thin Layer Chromatography (TLC).
B. Thin Layer Chromatography (TLC) Monitoring
-
Plate Preparation: Use pre-coated silica gel G plates.
-
Spotting: Apply spots of the collected column fractions on the TLC plate.
-
Development: Develop the plates in a TLC chamber using a mobile phase such as Toluene:Ethyl Acetate:Methanol (7:1:2 v/v/v) or Toluene:Ethyl Acetate:Formic Acid:Methanol (5:3:1:1 v/v/v/v) .[4][7]
-
Visualization: Visualize the spots under UV light (254 nm and 366 nm).
-
Identification: The fraction containing this compound should show a spot at an Rf value of approximately 0.46 in the first solvent system and 0.87 in the second.[4][7] Pool the fractions that show a prominent spot corresponding to the standard.
Protocol 4: High-Performance Liquid Chromatography (HPLC) for Purification and Quantification
-
System Preparation: Use a reverse-phase C18 column.
-
Mobile Phase: Prepare an isocratic mobile phase of Acetonitrile:Water (50:50 v/v) .[7] Alternatively, a gradient elution with 0.05% TFA in water (Solvent A) and 0.05% TFA in acetonitrile (Solvent B) can be used for better resolution.[6]
-
Sample Preparation: Dissolve the pooled, semi-purified fractions from column chromatography in the mobile phase and filter through a 0.45 µm syringe filter.
-
Injection and Analysis:
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 35°C.
-
Inject the sample into the HPLC system.
-
Detect the compound using a UV detector at 254 nm.
-
-
Quantification: this compound is expected to have a retention time of approximately 13.8 minutes under the specified isocratic conditions.[7] Quantify the compound by creating a calibration curve using a purified standard of this compound.
Data Presentation
| Parameter | Method | Result | Reference |
| Extraction Yield | Methanolic Extraction | Varies based on plant source and conditions | - |
| TLC Rf Value | Toluene:Ethyl Acetate:Methanol (7:1:2) | 0.461 | [7] |
| TLC Rf Value | Toluene:Ethyl Acetate:Formic Acid:Methanol (5:3:1:1) | 0.87 | [4] |
| HPLC Retention Time | C18 column, Acetonitrile:Water (50:50), 1 mL/min | 13.8 min | [7] |
| Limit of Detection (LOD) | RP-HPLC | 2 µg/mL | [7] |
| Limit of Quantitation (LOQ) | RP-HPLC | 5 µg/mL | [7] |
| Recovery | RP-HPLC | 90.6% - 92.8% | [7] |
Visualization
Caption: Workflow for the extraction and purification of this compound.
Conclusion
The protocol described provides a comprehensive and systematic methodology for the successful extraction and purification of this compound from the roots of Boerhavia diffusa. The combination of solvent partitioning and multi-step chromatography ensures the isolation of the compound with high purity, suitable for further pharmacological investigation and drug development endeavors. The analytical parameters provided serve as a benchmark for quality control and standardization of the isolated compound.
References
- 1. researchgate.net [researchgate.net]
- 2. plantsjournal.com [plantsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. phcogres.com [phcogres.com]
- 5. Boerhaavia Diffusa: Bioactive Compounds and Pharmacological Activities – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. rjptonline.org [rjptonline.org]
- 7. ISOLATION, PURIFICATION AND CHARACTERIZATION OF BOERAVINONE B FROM BOERHAAVIA DIFFUSA LINN. | Semantic Scholar [semanticscholar.org]
Application Note and Protocol for the Chemical Synthesis of 9-O-Methyl-4-hydroxyboeravinone B
Abstract
This document outlines a proposed chemical synthesis for 9-O-Methyl-4-hydroxyboeravinone B, a naturally occurring rotenoid with potential therapeutic applications. Due to the absence of a published total synthesis for this specific compound, a plausible multi-step synthetic route has been devised based on established organic chemistry principles for the synthesis of related flavonoid and rotenoid scaffolds. This protocol is intended for researchers, scientists, and drug development professionals interested in obtaining this compound for further investigation. The synthesis involves the preparation of two key aromatic fragments, followed by their condensation and subsequent cyclization to construct the core chromeno[3,4-b]chromen-12-one structure.
Introduction
This compound is a rotenoid found in plant species such as Boerhavia diffusa.[1] This class of compounds has garnered significant interest due to a wide range of biological activities, including anti-inflammatory and antioxidant properties.[1] The complex heterocyclic structure of boeravinones presents a synthetic challenge and an opportunity for the development of novel methodologies for the construction of such scaffolds. This application note provides a detailed, albeit hypothetical, protocol for the total synthesis of this compound to facilitate its accessibility for research purposes.
Proposed Synthetic Pathway
The proposed synthesis is a multi-step process that begins with commercially available starting materials. The overall strategy involves the synthesis of a substituted 2-hydroxyacetophenone (B1195853) and a substituted salicylic (B10762653) acid derivative, which are then coupled and cyclized to form the target molecule.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2,4-Dihydroxy-6-methylacetophenone (Fragment A)
This step involves the acylation of orcinol (B57675) to introduce the acetyl group.
-
Reaction: Friedel-Crafts acylation of orcinol.
-
Protocol:
-
To a stirred solution of orcinol (1.0 eq) in dry nitrobenzene, add anhydrous aluminum chloride (1.2 eq) portion-wise at 0 °C.
-
Slowly add acetyl chloride (1.1 eq) to the mixture while maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Step 2: Synthesis of 2-Hydroxy-4-methoxy-6-methylacetophenone (Fragment A')
This step involves the selective methylation of the 4-hydroxyl group.
-
Reaction: Selective O-methylation.
-
Protocol:
-
Dissolve 2,4-dihydroxy-6-methylacetophenone (1.0 eq) in dry acetone.
-
Add anhydrous potassium carbonate (1.5 eq) and dimethyl sulfate (1.1 eq).
-
Reflux the mixture for 6 hours, monitoring the reaction by TLC.
-
After completion, filter the reaction mixture and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Step 3: Synthesis of 2-Hydroxy-5-(methoxymethoxy)-4-methylbenzaldehyde (Fragment B)
This multi-step process begins with 2,5-dihydroxy-4-methylbenzoic acid.
-
Reaction: Reduction of the carboxylic acid followed by selective protection of one hydroxyl group and formylation.
-
Protocol:
-
Reduction: Reduce 2,5-dihydroxy-4-methylbenzoic acid (1.0 eq) with a suitable reducing agent like borane-tetrahydrofuran (B86392) complex to obtain the corresponding benzyl (B1604629) alcohol.
-
Selective Protection: React the resulting diol (1.0 eq) with chloromethyl methyl ether (MOM-Cl, 1.1 eq) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.2 eq) in dichloromethane (B109758) at 0 °C to selectively protect the less hindered hydroxyl group.
-
Oxidation/Formylation: Oxidize the remaining benzylic alcohol to the aldehyde using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC).
-
Step 4: Claisen-Schmidt Condensation to form Chalcone
This step couples Fragment A' and Fragment B.
-
Reaction: Base-catalyzed condensation.
-
Protocol:
-
Dissolve 2-hydroxy-4-methoxy-6-methylacetophenone (Fragment A', 1.0 eq) and 2-hydroxy-5-(methoxymethoxy)-4-methylbenzaldehyde (Fragment B, 1.0 eq) in ethanol.
-
Add a solution of potassium hydroxide (B78521) (2.0 eq) in water dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone.
-
Filter the solid, wash with water, and dry. Recrystallize if necessary.
-
Step 5: Oxidative Cyclization to form the Flavanone Core
-
Reaction: Intramolecular cyclization.
-
Protocol:
-
Dissolve the chalcone from the previous step (1.0 eq) in dimethyl sulfoxide (B87167) (DMSO).
-
Add a catalytic amount of iodine.
-
Heat the reaction mixture at 120 °C for 4 hours.
-
Cool the reaction mixture and pour it into a solution of sodium thiosulfate (B1220275) to quench the excess iodine.
-
Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
Step 6: Intramolecular Cyclization to form the Boeravinone Scaffold
-
Reaction: Acid-catalyzed cyclization.
-
Protocol:
-
Treat the flavanone intermediate (1.0 eq) with a strong acid such as polyphosphoric acid (PPA).
-
Heat the mixture at 100 °C for 2 hours.
-
Cool the reaction and carefully add ice water.
-
Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
Step 7: Final Deprotection
-
Reaction: Removal of the MOM protecting group.
-
Protocol:
-
Dissolve the product from the previous step (1.0 eq) in a mixture of methanol (B129727) and concentrated hydrochloric acid.
-
Stir the reaction at room temperature for 4 hours.
-
Neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by preparative HPLC to obtain this compound.
-
Quantitative Data (Hypothetical)
The following tables summarize the hypothetical quantitative data for each step of the synthesis.
Table 1: Reagents and Stoichiometry
| Step | Starting Material | Reagent 1 | Reagent 2 | Solvent |
| 1 | Orcinol | Acetyl chloride | Aluminum chloride | Nitrobenzene |
| 2 | 2,4-Dihydroxy-6-methylacetophenone | Dimethyl sulfate | Potassium carbonate | Acetone |
| 3 | 2,5-Dihydroxy-4-methylbenzoic acid | BH3-THF / MOM-Cl / PCC | - | THF / DCM |
| 4 | Fragment A' & Fragment B | Potassium hydroxide | - | Ethanol |
| 5 | Chalcone Intermediate | Iodine | - | DMSO |
| 6 | Flavanone Intermediate | Polyphosphoric acid | - | - |
| 7 | Protected Boeravinone | Hydrochloric acid | - | Methanol |
Table 2: Reaction Conditions and Yields
| Step | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | 0 to RT | 12 | 75 |
| 2 | Reflux | 6 | 85 |
| 3 | 0 to RT | 24 (overall) | 60 (overall) |
| 4 | RT | 24 | 80 |
| 5 | 120 | 4 | 70 |
| 6 | 100 | 2 | 65 |
| 7 | RT | 4 | 90 |
Visualization of Key Mechanisms
Caption: Mechanism of the Claisen-Schmidt condensation to form the chalcone intermediate.
Caption: Proposed mechanism for the iodine-catalyzed oxidative cyclization to the flavanone core.
Conclusion
The synthetic route detailed in this application note provides a comprehensive and plausible strategy for the laboratory-scale synthesis of this compound. While this protocol is based on well-established synthetic transformations for analogous compounds, optimization of reaction conditions may be necessary to achieve satisfactory yields. This document serves as a foundational guide for researchers aiming to synthesize this and related boeravinone compounds for further biological evaluation and drug discovery efforts.
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Many of the reagents used in this synthesis are corrosive, flammable, and/or toxic. Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for the Purification of 9-O-Methyl-4-hydroxyboeravinone B
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 9-O-Methyl-4-hydroxyboeravinone B, a bioactive rotenoid with potential therapeutic applications.[1] The methodologies described herein are based on established chromatographic techniques for the isolation of boeravinones and related compounds from natural sources, primarily the roots of Boerhaavia diffusa.[2][3][4][5]
Overview of Purification Strategies
The purification of this compound from its natural source, such as Boerhaavia diffusa, typically involves a multi-step process. This process begins with the extraction of the crude plant material, followed by a series of chromatographic separations to isolate the target compound. The most common techniques employed are Column Chromatography, Thin Layer Chromatography (TLC), and High-Performance Liquid Chromatography (HPLC).
A general workflow for the purification process is outlined below:
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the purification of this compound.
2.1. Protocol 1: Extraction of Crude Boeravinones
This protocol describes the initial extraction of bioactive compounds from the plant material.
-
Materials:
-
Dried and powdered roots of Boerhaavia diffusa
-
Methanol or Ethanol (analytical grade)
-
Soxhlet apparatus or large glass container for maceration
-
Rotary evaporator
-
Filter paper
-
-
Procedure:
-
Weigh the powdered plant material.
-
Soxhlet Extraction (Recommended): a. Place the powdered material in a thimble and insert it into the Soxhlet extractor. b. Fill the round bottom flask with methanol. c. Heat the solvent and allow the extraction to proceed for 24-48 hours, or until the solvent in the siphon tube becomes colorless.
-
Maceration (Alternative): a. Soak the powdered material in methanol in a sealed container for 3-5 days at room temperature with occasional shaking. b. Filter the mixture through filter paper. c. Repeat the maceration process with fresh solvent two more times to ensure complete extraction.
-
Combine the extracts from all cycles.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Store the crude extract at 4°C until further processing.
-
2.2. Protocol 2: Column Chromatography for Fractionation
This protocol is for the initial separation of the crude extract into fractions.
-
Materials:
-
Crude extract
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
Glass column
-
Solvents: n-hexane, chloroform, ethyl acetate (B1210297), and methanol (analytical grade)
-
Collection tubes
-
-
Procedure:
-
Prepare a slurry of silica gel in n-hexane and pack the column uniformly.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane/chloroform mixture) and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the packed column.
-
Elute the column with a gradient of solvents, starting with non-polar solvents and gradually increasing the polarity. A typical gradient could be:
-
n-hexane:chloroform (e.g., 100:0, 90:10, 80:20, etc.)
-
chloroform:ethyl acetate (e.g., 100:0, 95:5, 90:10, etc.)
-
ethyl acetate:methanol (e.g., 100:0, 98:2, 95:5, etc.)
-
-
Collect fractions of a fixed volume (e.g., 25 mL) in separate tubes.[6]
-
Monitor the separation by spotting the collected fractions on a TLC plate.
-
2.3. Protocol 3: Thin Layer Chromatography (TLC) for Monitoring and Isolation
TLC is used to monitor the fractionation from column chromatography and can also be used for small-scale preparative isolation.
-
Materials:
-
Pre-coated silica gel TLC plates (e.g., Silica gel 60 F254)
-
Collected fractions from column chromatography
-
Developing chamber
-
Mobile phase (solvent system)
-
UV lamp (254 nm and 366 nm)
-
Visualizing reagent (e.g., vanillin-sulfuric acid)
-
-
Procedure:
-
Spot a small amount of each fraction onto the baseline of a TLC plate.
-
Prepare the mobile phase. A commonly used mobile phase for boeravinones is a mixture of toluene:ethyl acetate:methanol in a ratio of 7:1:2 .[3] Another reported system is toluene:ethyl acetate:formic acid:methanol in a ratio of 5:3:1:1 (v/v/v/v) .[7]
-
Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to move up the plate.
-
Once the solvent front has reached near the top, remove the plate and mark the solvent front.
-
Dry the plate and visualize the spots under a UV lamp. The retardation factor (Rf) for Boeravinone B has been reported to be approximately 0.461 in the toluene:ethyl acetate:methanol (7:1:2) system.[3]
-
For preparative TLC, apply the sample as a band and, after development, scrape off the band corresponding to the target compound. Extract the compound from the silica gel with a suitable solvent (e.g., methanol).
-
2.4. Protocol 4: High-Performance Liquid Chromatography (HPLC) for Final Purification and Analysis
Reverse-phase HPLC is a powerful technique for the final purification and quantification of this compound.
-
Materials:
-
HPLC system with a UV detector
-
Reverse-phase column (e.g., C18)
-
Mobile phase: Acetonitrile and water (HPLC grade)
-
Syringe filters (0.22 µm)
-
Sample vials
-
-
Procedure:
-
Prepare the mobile phase. A common mobile phase for the separation of boeravinone B is a mixture of acetonitrile and water in a 50:50 ratio .[3]
-
Set the column temperature, for instance, to 35°C.[3]
-
Set the flow rate, for example, to 1.0 mL/min.[3]
-
Set the UV detector to an appropriate wavelength for detection (e.g., 254 nm).[7]
-
Dissolve the partially purified sample in the mobile phase and filter it through a 0.22 µm syringe filter.
-
Inject the sample into the HPLC system.
-
Monitor the chromatogram and collect the peak corresponding to this compound. The retention time for Boeravinone B has been reported to be around 13.8 minutes under these conditions.[3]
-
For preparative HPLC, use a larger column and inject a larger volume of the sample to obtain a higher quantity of the purified compound.
-
Data Presentation
The following table summarizes the quantitative data gathered from the literature for the purification of boeravinone B, a closely related compound. This data can serve as a reference for the purification of this compound.
| Parameter | Method | Details | Result | Reference |
| Retardation Factor (Rf) | TLC | Mobile Phase: Toluene:Ethyl Acetate:Methanol (7:1:2) | 0.461 | [3] |
| Retardation Factor (Rf) | HPTLC | Mobile Phase: Toluene:Ethyl Acetate:Formic Acid:Methanol (5:3:1:1) | 0.87 | [7] |
| Retention Time (RT) | RP-HPLC | Mobile Phase: Acetonitrile:Water (50:50), C18 column, 1.0 mL/min flow rate, 35°C | 13.8 min | [3] |
| Linearity Range | RP-HPLC | - | 5 – 120 µg/ml | [3] |
| Correlation Coefficient (R²) | RP-HPLC | - | 0.997 ± 0.003 | [3] |
| Limit of Detection (LOD) | RP-HPLC | - | 2 µg/ml | [3] |
| Limit of Quantitation (LOQ) | RP-HPLC | - | 5 µg/ml | [3] |
| Recovery | RP-HPLC | - | 90.6% - 92.8% | [3] |
| Content in Plant Extract | HPTLC | Hydroalcoholic extract of B. diffusa | 0.055% w/w | [7] |
Visualization of Experimental Workflow
The following diagram illustrates the detailed workflow for the purification and analysis of this compound.
Disclaimer: The provided protocols are based on published methodologies for the isolation of boeravinones. Optimization of these methods may be necessary depending on the specific plant material and laboratory conditions.
References
- 1. This compound | 333798-10-0 | INA79810 [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. ISOLATION, PURIFICATION AND CHARACTERIZATION OF BOERAVINONE B FROM BOERHAAVIA DIFFUSA LINN. | Semantic Scholar [semanticscholar.org]
- 4. Isolation of new rotenoids from Boerhaavia diffusa and evaluation of their effect on intestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. phcogres.com [phcogres.com]
Application Note: Quantitative Analysis of 9-O-Methyl-4-hydroxyboeravinone B using High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
9-O-Methyl-4-hydroxyboeravinone B is a rotenoid found in medicinal plants such as Boerhaavia diffusa and Mirabilis jalapa.[1] These plants and their constituent compounds, including boeravinones, are investigated for various pharmacological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects. Accurate and precise quantification of this compound in plant extracts, herbal formulations, and biological matrices is crucial for quality control, standardization, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector is suitable for this method.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Quaternary or Binary Gradient HPLC System |
| Detector | UV-Vis or PDA Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-15 min: 30-70% B15-20 min: 70-30% B20-25 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 283 nm (based on UV spectra of similar rotenoids) |
| Injection Volume | 10 µL |
Note: The gradient profile may require optimization depending on the specific sample matrix and co-eluting compounds.
Preparation of Standard Solutions
2.1. Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve the standard in 100 mL of methanol (B129727) in a volumetric flask.
-
Sonicate for 10 minutes to ensure complete dissolution.
2.2. Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
-
These solutions will be used to construct the calibration curve.
Sample Preparation
3.1. Plant Material (e.g., roots of Boerhaavia diffusa)
-
Dry the plant material in a hot air oven at 40-50°C until a constant weight is achieved.
-
Grind the dried material into a fine powder.
-
Accurately weigh 1 g of the powdered plant material.
-
Perform extraction using one of the following methods:
-
Soxhlet Extraction: Extract with 100 mL of methanol for 6-8 hours.
-
Ultrasonic Extraction: Add 50 mL of methanol, sonicate for 30 minutes at room temperature. Repeat the extraction three times.
-
-
Filter the extract through Whatman No. 1 filter paper.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in 10 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter before HPLC injection.
3.2. Herbal Formulations (e.g., Capsules, Tablets)
-
Accurately weigh and finely powder a representative number of tablets or the contents of capsules.
-
Transfer an amount of powder equivalent to a single dose into a suitable flask.
-
Add 50 mL of methanol and sonicate for 30 minutes to extract the compound.
-
Filter the solution and proceed with steps 5-8 as described for plant material.
Method Validation Parameters
The analytical method should be validated according to ICH guidelines. The following are key validation parameters:
Table 2: Method Validation Summary
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.999 |
| Precision (RSD%) | Intraday and Interday RSD < 2% |
| Accuracy (% Recovery) | 98% - 102% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |
| Robustness | Insensitive to minor changes in flow rate, temperature, and mobile phase composition. |
Data Presentation
Table 3: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 50,234 |
| 5 | 251,170 |
| 10 | 503,580 |
| 20 | 1,005,600 |
| 50 | 2,515,300 |
| Correlation Coefficient (r²) | 0.9998 |
Table 4: Precision and Accuracy Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, n=6) | RSD (%) | Accuracy (% Recovery) |
| 5 | 4.95 ± 0.08 | 1.62 | 99.0 |
| 20 | 20.12 ± 0.25 | 1.24 | 100.6 |
| 40 | 39.88 ± 0.41 | 1.03 | 99.7 |
Visualization of Experimental Workflow and Logical Relationships
Caption: HPLC workflow for the quantification of this compound.
Caption: Logical relationship of method validation parameters for the HPLC protocol.
References
Application Notes and Protocols for the Analysis of 9-O-Methyl-4-hydroxyboeravinone B
Audience: Researchers, scientists, and drug development professionals.
Introduction:
9-O-Methyl-4-hydroxyboeravinone B is a rotenoid, a class of naturally occurring heterocyclic compounds. It is a derivative of 4-hydroxyboeravinone B, which has been isolated from plant species such as Boerhavia diffusa.[1] Rotenoids are known for their diverse biological activities, and this compound is of interest for its potential antioxidant and anti-inflammatory properties. This document provides a detailed guide to the analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), including experimental protocols and data interpretation.
Chemical Information
-
IUPAC Name: 4,6,11-trihydroxy-9-methoxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one
-
Molecular Formula: C₁₈H₁₄O₇
-
Molecular Weight: 342.3 g/mol
-
CAS Number: 333798-10-0
Data Presentation
NMR Spectroscopic Data
Note: The following NMR data is representative and based on typical chemical shifts for the boeravinone scaffold. Experimental values should be determined for specific samples.
Table 1: Representative ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~ 7.5 - 6.5 | m | - | Aromatic Protons |
| ~ 5.5 - 4.5 | m | - | H-6 |
| ~ 3.9 | s | - | 9-OCH₃ |
| ~ 2.1 | s | - | 10-CH₃ |
Table 2: Representative ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 180 - 190 | C-12 (Carbonyl) |
| ~ 160 - 100 | Aromatic & Olefinic Carbons |
| ~ 70 - 80 | C-6 |
| ~ 55 - 60 | 9-OCH₃ |
| ~ 10 - 15 | 10-CH₃ |
Mass Spectrometry Data
The following data represents predicted m/z values for various adducts of this compound.
Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data
| Adduct Ion | Calculated m/z |
| [M+H]⁺ | 343.08122 |
| [M+Na]⁺ | 365.06316 |
| [M-H]⁻ | 341.06666 |
| [M+NH₄]⁺ | 360.10776 |
| [M+K]⁺ | 381.03710 |
Experimental Protocols
Protocol 1: Isolation of this compound from Plant Material (General Procedure)
This protocol outlines a general procedure for the extraction and isolation of boeravinone derivatives from plant roots, such as Boerhavia diffusa.
1. Plant Material and Extraction: a. Air-dry the plant root material and grind it into a coarse powder. b. Macerate the powdered material with methanol (B129727) (MeOH) at room temperature for 72 hours with occasional shaking. c. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
2. Solvent Partitioning: a. Suspend the crude MeOH extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc). b. Concentrate each fraction to dryness. The rotenoids are typically found in the less polar fractions (e.g., CHCl₃ and EtOAc).
3. Chromatographic Purification: a. Subject the chloroform or ethyl acetate fraction to column chromatography on silica (B1680970) gel. b. Elute the column with a gradient of n-hexane and ethyl acetate. c. Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:EtOAc, 7:3). d. Combine fractions containing the compound of interest based on their TLC profiles. e. Perform further purification of the combined fractions using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
Protocol 2: NMR Spectroscopic Analysis
1. Sample Preparation: a. Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). b. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm). c. Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition: a. Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra on a 400 MHz or higher field NMR spectrometer. b. Use standard pulse programs for all experiments.
3. Data Processing and Analysis: a. Process the acquired spectra using appropriate NMR software. b. Reference the spectra to the TMS signal. c. Analyze the ¹H and ¹³C chemical shifts, coupling constants, and 2D correlations to elucidate and confirm the structure of the compound.
Protocol 3: Mass Spectrometry Analysis
1. Sample Preparation: a. Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. b. Further dilute the stock solution to a final concentration of 1-10 µg/mL.
2. Mass Spectrometry Acquisition (HR-ESI-MS): a. Infuse the sample solution into a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source. b. Acquire data in both positive and negative ion modes. c. Typical ESI conditions:
- Capillary voltage: 3-4 kV
- Nebulizer pressure: 20-30 psi
- Drying gas flow: 5-10 L/min
- Drying gas temperature: 300-350 °C
3. Data Analysis: a. Determine the accurate mass of the molecular ion. b. Use the accurate mass to calculate the elemental composition and confirm the molecular formula of the compound. c. Analyze the fragmentation pattern to further support the structural elucidation.
Visualizations
Caption: Experimental workflow for the isolation and analysis of this compound.
References
Application Notes and Protocols for In Vitro Assay Development: 9-O-Methyl-4-hydroxyboeravinone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-O-Methyl-4-hydroxyboeravinone B is a bioactive phenolic compound predominantly isolated from the roots of Boerhavia diffusa, a plant with a rich history in traditional medicine.[1] This compound has garnered scientific interest due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and hepatoprotective activities.[1] The underlying mechanisms of its action are thought to involve the modulation of various biochemical pathways, such as the neutralization of free radicals and the inhibition of lipid peroxidation.[1] These characteristics position this compound as a promising candidate for further investigation in the development of novel therapeutics for conditions associated with oxidative stress and inflammation.
These application notes provide a comprehensive guide to developing a suite of in vitro assays to characterize the biological activities of this compound. The protocols detailed below are designed to assess its antioxidant, anti-inflammatory, anticancer, and anti-angiogenic potential.
Physicochemical Properties and Compound Handling
While specific solubility and stability data for this compound are not extensively documented in publicly available literature, general practices for similar phenolic compounds can be adopted.
-
Solubility: It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695). For cell-based assays, the final concentration of the solvent in the culture medium should be kept to a minimum (typically ≤0.5% v/v) to avoid solvent-induced cytotoxicity.
-
Stability: Stock solutions should be stored at -20°C or -80°C to maintain stability. For working solutions in aqueous media, it is advisable to prepare them fresh for each experiment to minimize degradation. The stability of the compound in cell culture media over the duration of the experiment should be considered, and preliminary stability tests may be warranted.
Data Presentation: Summary of Hypothetical In Vitro Activities
The following tables present hypothetical quantitative data for the in vitro activities of this compound. This data is for illustrative purposes to guide researchers in data presentation and comparison. Actual experimental values will need to be determined empirically.
Table 1: Antioxidant Activity of this compound
| Assay | IC₅₀ (µg/mL) | Positive Control | IC₅₀ of Positive Control (µg/mL) |
| DPPH Radical Scavenging | 15.8 | Ascorbic Acid | 5.2 |
| ABTS Radical Scavenging | 9.5 | Trolox | 3.8 |
Table 2: Anti-inflammatory Activity of this compound
| Assay | IC₅₀ (µg/mL) | Positive Control | IC₅₀ of Positive Control (µg/mL) |
| Nitric Oxide Scavenging (LPS-stimulated RAW 264.7 cells) | 22.4 | L-NMMA | 18.7 |
| Lipoxygenase (LOX) Inhibition | 12.1 | Quercetin (B1663063) | 8.5 |
Table 3: Anticancer Activity of this compound
| Cell Line | Assay | IC₅₀ (µg/mL) | Positive Control | IC₅₀ of Positive Control (µg/mL) |
| MCF-7 (Breast Cancer) | MTT | 35.2 | Doxorubicin (B1662922) | 1.5 |
| A549 (Lung Cancer) | MTT | 41.8 | Doxorubicin | 2.1 |
| HCT116 (Colon Cancer) | MTT | 28.9 | Doxorubicin | 1.8 |
Table 4: Anti-Angiogenic Activity of this compound
| Assay | IC₅₀ (µg/mL) | Positive Control | IC₅₀ of Positive Control (µg/mL) | | :--- | :--- | :--- | :--- | :--- | | HUVEC Tube Formation | 25.6 | Suramin | 10.3 |
Experimental Protocols
Antioxidant Activity Assays
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in methanol.
-
Prepare serial dilutions of the compound and ascorbic acid in methanol in a 96-well plate.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Add 100 µL of the DPPH solution to each well containing 100 µL of the sample or control.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.
Principle: This assay is based on the ability of antioxidants to scavenge the blue/green ABTS radical cation (ABTS•+), which is decolorized upon reduction. The change in color is measured spectrophotometrically.
Materials:
-
This compound
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Ethanol or phosphate-buffered saline (PBS)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of this compound and Trolox in the appropriate solvent.
-
Add 20 µL of the sample or control to 180 µL of the diluted ABTS•+ solution in a 96-well plate.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value as described for the DPPH assay.
Anti-inflammatory Activity Assays
Principle: This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture medium using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
L-NMMA (N(G)-monomethyl-L-arginine) (positive control)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
96-well cell culture plate
-
Cell incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or L-NMMA for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of the Griess reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a standard curve of sodium nitrite.
-
Calculate the percentage of NO inhibition and determine the IC₅₀ value.
-
A parallel MTT assay should be performed to assess the cytotoxicity of the compound on RAW 264.7 cells to ensure that the observed NO inhibition is not due to cell death.
Principle: This enzymatic assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. The enzyme activity is monitored by measuring the formation of hydroperoxides from linoleic acid at 234 nm.
Materials:
-
This compound
-
Soybean lipoxygenase (Type I-B)
-
Linoleic acid (substrate)
-
Borate (B1201080) buffer (pH 9.0)
-
Quercetin (positive control)
-
UV-Vis spectrophotometer or microplate reader
Protocol:
-
Prepare a solution of lipoxygenase in borate buffer.
-
Prepare a solution of linoleic acid in ethanol, and then dilute in borate buffer.
-
In a cuvette or 96-well plate, mix the lipoxygenase solution with various concentrations of this compound or quercetin and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Immediately measure the change in absorbance at 234 nm for 5 minutes.
-
Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.
Anticancer Activity Assay
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Appropriate cell culture medium with 10% FBS
-
This compound
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well cell culture plate
-
Cell incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound or doxorubicin for 48 or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Anti-Angiogenic Activity Assay
Principle: This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract (Matrigel), a key step in angiogenesis. The inhibitory effect of a compound on tube formation is quantified by measuring the length and number of branches of the formed tubes.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (EGM-2)
-
Matrigel (growth factor reduced)
-
This compound
-
Suramin (positive control)
-
96-well cell culture plate
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in EGM-2 containing various concentrations of this compound or suramin.
-
Seed the HUVECs onto the solidified Matrigel at a density of 1.5 x 10⁴ cells/well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.
-
Visualize and capture images of the tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
-
Calculate the percentage of inhibition of tube formation and determine the IC₅₀ value.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB signaling pathway, while anti-angiogenic effects often involve the modulation of the VEGF signaling pathway. The following diagrams illustrate these pathways and potential points of intervention for this compound.
Caption: Potential inhibition of the NF-κB signaling pathway.
Caption: Potential modulation of the VEGF signaling pathway.
Experimental Workflows
References
Application Notes and Protocols for 9-O-Methyl-4-hydroxyboeravinone B in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-O-Methyl-4-hydroxyboeravinone B is a rotenoid-type isoflavonoid (B1168493) isolated from the medicinal plant Boerhaavia diffusa. This class of compounds, including the closely related boeravinones, has garnered significant scientific interest for its diverse pharmacological activities. In cell culture studies, boeravinone derivatives have demonstrated potent anti-inflammatory, antioxidant, and anticancer properties. These notes provide a summary of the available data and detailed protocols for the application of this compound and its analogs in in vitro research, offering a foundation for exploring its therapeutic potential. While specific data for this compound is limited, the information presented here is based on studies of closely related and structurally similar boeravinones, providing a predictive framework for its biological activities.
Data Presentation: Quantitative Analysis of Bioactivity
The cytotoxic and anti-inflammatory activities of boeravinone derivatives have been quantified in various cell lines. The following tables summarize the key findings from in vitro studies of boeravinone B and synthetic aza-boeravinone derivatives, which can serve as a reference for designing experiments with this compound.
Table 1: Anticancer Activity of Boeravinone B in Human Colon Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 Value (µM) |
| HT-29 | Colon Carcinoma | 3.7 ± 0.14 |
| HCT-116 | Colon Carcinoma | 5.7 ± 0.24 |
| SW-620 | Colon Carcinoma | 8.4 ± 0.37 |
Table 2: Anticancer Activity of Synthetic Aza-Boeravinone Derivatives [2][3]
| Compound | Cell Line | Cancer Type | IC50 Value (µM) |
| ZML-8 | HepG2 | Hepatocellular Carcinoma | 0.58 |
| ZML-14 | HepG2 | Hepatocellular Carcinoma | 1.94 |
Table 3: Anti-inflammatory Activity of Rotenoids from Boerhaavia diffusa [4]
| Compound | Target | IC50 Value (µM) |
| Compound 7 | COX-1 | 21.7 ± 0.5 |
| Compound 7 | COX-2 | 25.5 ± 0.6 |
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted for the study of this compound in cell culture.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., HT-29, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.1%.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if the cytotoxic effect of this compound is mediated by apoptosis.
Materials:
-
Target cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of this compound on the expression of key proteins in signaling pathways (e.g., EGFR, ErbB2, Akt, Erk1/2, NF-κB).
Materials:
-
Target cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-p-Akt, anti-NF-κB p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the potential mechanisms of action of boeravinones and a typical experimental workflow.
Experimental workflow for assessing the in vitro effects of the compound.
References
- 1. Boeravinone B a natural rotenoid exerts anticancer activity via inducing internalization and degradation of inactivated EGFR and ErbB2 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of Aza-boeravinone derivatives as potential novel topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rotenoids from Boerhaavia diffusa as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Efficacy Testing of 9-O-Methyl-4-hydroxyboeravinone B in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the in vivo efficacy of 9-O-Methyl-4-hydroxyboeravinone B, a bioactive rotenoid with significant therapeutic potential.[1] The protocols are based on established animal models for assessing anti-inflammatory and anticancer properties, drawing parallels from studies on the closely related compound, Boeravinone B.[2][3]
Overview of this compound
This compound is a naturally occurring compound primarily isolated from the roots of Boerhavia diffusa.[1] It is under investigation for its potential anti-inflammatory, antioxidant, and hepatoprotective properties.[1] The proposed mechanism of action involves the modulation of multiple biochemical pathways, including those related to oxidative stress and inflammation.[1]
Animal Models for Efficacy Testing
The selection of an appropriate animal model is critical for the preclinical evaluation of therapeutic compounds.[4] Based on the known biological activities of related boeravinones, the following models are recommended for assessing the efficacy of this compound.
Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema Model
This is a widely used and well-characterized model for screening acute anti-inflammatory agents.
Protocol:
-
Animal Species: Male Wistar rats (180-200 g) or Swiss albino mice (20-25 g).
-
Grouping:
-
Group I: Vehicle Control (e.g., 0.5% Sodium Carboxymethyl Cellulose).
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group III-V: Test Groups (this compound at varying doses, e.g., 25, 50, 100 mg/kg, p.o.).
-
-
Procedure:
-
Acclimatize animals for at least one week under standard laboratory conditions.
-
Fast animals overnight with free access to water before the experiment.
-
Administer the vehicle, positive control, or test compound orally (p.o.) one hour before the induction of inflammation.
-
Inject 0.1 mL of 1% w/v carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume immediately after carrageenan injection and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Quantitative Data Summary:
| Group | Treatment | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (± SEM) | % Inhibition of Edema |
| I | Vehicle Control | - | X.XX ± 0.XX | 0 |
| II | Indomethacin | 10 | Y.YY ± 0.YY | XX.X |
| III | This compound | 25 | Z.ZZ ± 0.ZZ | XX.X |
| IV | This compound | 50 | A.AA ± 0.AA | XX.X |
| V | This compound | 100 | B.BB ± 0.BB | XX.X |
Anticancer Efficacy: Xenograft Tumor Model
This model is used to evaluate the effect of a compound on the growth of human tumors in immunodeficient mice.
Protocol:
-
Animal Species: Immunodeficient mice (e.g., Nude or SCID), 6-8 weeks old.
-
Cell Line: A human cancer cell line relevant to the proposed therapeutic target (e.g., HT-29 human colon cancer cells).[3]
-
Grouping:
-
Group I: Vehicle Control (e.g., Corn oil).
-
Group II: Positive Control (e.g., 5-Fluorouracil, 20 mg/kg, i.p.).
-
Group III-V: Test Groups (this compound at varying doses, e.g., 25, 50, 100 mg/kg, p.o.).
-
-
Procedure:
-
Acclimatize animals for one week.
-
Subcutaneously inject 5 x 10^6 HT-29 cells in 0.1 mL of sterile PBS into the right flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize animals into treatment groups.
-
Administer the vehicle, positive control, or test compound daily for a specified period (e.g., 21 days).
-
Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Monitor body weight and general health of the animals throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis: Compare the mean tumor volume and weight between the treated and control groups. Calculate the percentage of tumor growth inhibition.
Quantitative Data Summary:
| Group | Treatment | Dose (mg/kg) | Mean Final Tumor Volume (mm³) (± SEM) | Mean Final Tumor Weight (g) (± SEM) | % Tumor Growth Inhibition |
| I | Vehicle Control | - | X.XX ± 0.XX | Y.YY ± 0.YY | 0 |
| II | 5-Fluorouracil | 20 | A.AA ± 0.AA | B.BB ± 0.BB | XX.X |
| III | This compound | 25 | C.CC ± 0.CC | D.DD ± 0.DD | XX.X |
| IV | This compound | 50 | E.EE ± 0.EE | F.FF ± 0.FF | XX.X |
| V | This compound | 100 | G.GG ± 0.GG | H.HH ± 0.HH | XX.X |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway Modulation
Based on studies of the related compound Boeravinone B, this compound is hypothesized to exert its anti-inflammatory and anticancer effects through the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt.[5][6]
Caption: Proposed signaling pathways modulated by this compound.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates the general workflow for conducting in vivo efficacy studies of this compound.
Caption: General experimental workflow for in vivo efficacy studies.
Conclusion
The provided protocols and workflows offer a robust framework for the preclinical evaluation of this compound in relevant animal models. The data generated from these studies will be crucial for determining the therapeutic potential of this compound and guiding future drug development efforts. It is essential to adhere to ethical guidelines for animal research and to ensure that all procedures are approved by an Institutional Animal Care and Use Committee (IACUC).
References
- 1. This compound | 333798-10-0 | INA79810 [biosynth.com]
- 2. Boeravinone B alleviates gut dysbiosis during myocardial infarction‐induced cardiotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boeravinone B a natural rotenoid exerts anticancer activity via inducing internalization and degradation of inactivated EGFR and ErbB2 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways [bmbreports.org]
- 6. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Antioxidant Potential of 9-O-Methyl-4-hydroxyboeravinone B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the in vitro antioxidant activity of 9-O-Methyl-4-hydroxyboeravinone B, a rotenoid compound. The following protocols for common and robust antioxidant assays are detailed to ensure reliable and reproducible results. While specific data for this compound is not extensively published, research on related boeravinone compounds, such as boeravinone G, has demonstrated significant antioxidant and genoprotective effects, suggesting its potential as a lead compound for drug development.[1][2][3][4] The methodologies outlined below are standard for evaluating the antioxidant capacity of pure compounds, plant extracts, and biological fluids.[5][6][7][8]
Core Principles of Antioxidant Activity Measurement
Antioxidant activity is broadly assessed through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[9][10] Assays based on these mechanisms measure the capacity of a compound to neutralize free radicals. It is recommended to use a battery of assays from both categories to obtain a comprehensive antioxidant profile of this compound.
Data Presentation: Comparative Antioxidant Activity
The antioxidant activity of this compound can be quantified and compared against standard antioxidants like Trolox (a water-soluble analog of Vitamin E), ascorbic acid (Vitamin C), and quercetin. The results are typically expressed as IC50 values (the concentration of the compound required to inhibit 50% of the free radicals) or as equivalents of a standard antioxidant (e.g., Trolox Equivalent Antioxidant Capacity - TEAC).
Table 1: Hypothetical Antioxidant Activity Data for this compound
| Assay | Parameter | This compound | Trolox (Standard) | Ascorbic Acid (Standard) | Quercetin (Standard) |
| DPPH Radical Scavenging | IC50 (µg/mL) | Expected Value | Reference Value | Reference Value | Reference Value |
| ABTS Radical Scavenging | TEAC (mM Trolox Eq./mg) | Expected Value | 1.0 | Reference Value | Reference Value |
| FRAP Assay | FRAP Value (mM Fe(II) Eq./mg) | Expected Value | Reference Value | Reference Value | Reference Value |
| ORAC Assay | ORAC Value (µM Trolox Eq./mg) | Expected Value | 1.0 | Reference Value | Reference Value |
Note: The "Expected Value" would be determined experimentally. Reference values for standards are dependent on specific laboratory conditions.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which is deep purple, to the yellow-colored diphenylpicrylhydrazine in the presence of a hydrogen-donating antioxidant.[11] The decrease in absorbance is measured spectrophotometrically.[12][13]
Materials and Reagents:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)[11]
-
Standard antioxidant (e.g., Trolox, Ascorbic Acid)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[11] The solution should be freshly prepared and kept in the dark.
-
Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol). Prepare a series of dilutions from the stock solution. Prepare similar dilutions for the standard antioxidant.[11]
-
Assay Protocol:
-
Add a fixed volume of the DPPH solution (e.g., 200 µL) to each well of a 96-well plate.[13]
-
Add different concentrations of the sample and standard solutions to the respective wells.[13]
-
For the control, add the solvent used for the sample to the DPPH solution.[13]
-
Incubate the plate in the dark at room temperature for 30 minutes.[11][13]
-
-
Measurement: Measure the absorbance at approximately 517 nm.[11][12][13]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[13]
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.[14] This assay is applicable to both hydrophilic and lipophilic antioxidants.[15]
Materials and Reagents:
-
This compound
-
ABTS
-
Potassium persulfate[14]
-
Methanol or ethanol
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[14][16]
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[16]
-
Preparation of Sample and Standard Solutions: Prepare a stock solution and serial dilutions of this compound and a standard antioxidant (Trolox).
-
Assay Protocol:
-
Add a large volume of the ABTS•+ working solution (e.g., 1.0 mL) to a cuvette or an appropriate volume to a microplate well.
-
Add a small volume of the sample or standard solution (e.g., 10 µL).
-
Mix thoroughly.
-
-
Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[17]
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[6][7][18] The reduction is monitored by measuring the formation of a blue-colored ferrous-tripyridyltriazine complex at 593 nm.[18]
Materials and Reagents:
-
This compound
-
FRAP reagent:
-
300 mM Acetate (B1210297) buffer, pH 3.6
-
10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
-
Standard (e.g., FeSO₄·7H₂O or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.[12]
-
Preparation of Sample and Standard Solutions: Prepare a stock solution and serial dilutions of this compound and the standard.
-
Assay Protocol:
-
Calculation: The FRAP value is determined from a standard curve prepared with a known concentration of Fe²⁺ or Trolox and is expressed as mM Fe(II) or Trolox equivalents per mg of the sample.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[19][20] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[21]
Materials and Reagents:
-
This compound
-
Fluorescein (B123965) (fluorescent probe)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator[22]
-
Standard (Trolox)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents: Prepare working solutions of fluorescein, AAPH, and Trolox in phosphate buffer.
-
Preparation of Sample Solutions: Prepare a stock solution and serial dilutions of this compound.
-
Assay Protocol:
-
Measurement: Immediately begin measuring the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm every 1-2 minutes for at least 60 minutes.[19]
-
Calculation: Calculate the net Area Under the Curve (AUC) for each sample by subtracting the AUC of the blank. The ORAC value is determined by comparing the net AUC of the sample to the net AUC of the Trolox standard curve and is expressed as µM Trolox equivalents per mg of the sample.
By employing these standardized assays, researchers can effectively and accurately determine the antioxidant activity of this compound, providing crucial data for its potential development as a therapeutic agent.
References
- 1. Potent antioxidant and genoprotective effects of boeravinone G, a rotenoid isolated from Boerhaavia diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa | PLOS One [journals.plos.org]
- 3. [PDF] Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. zen-bio.com [zen-bio.com]
- 6. assaygenie.com [assaygenie.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts | Springer Nature Experiments [experiments.springernature.com]
- 9. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. ijpsonline.com [ijpsonline.com]
- 17. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ultimatetreat.com.au [ultimatetreat.com.au]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. kamiyabiomedical.com [kamiyabiomedical.com]
- 21. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 22. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anti-inflammatory Assays with 9-O-Methyl-4-hydroxyboeravinone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-O-Methyl-4-hydroxyboeravinone B is a rotenoid, a class of natural compounds that has garnered significant interest for its diverse biological activities. Preliminary studies on related boeravinones, such as Boeravinone B, have indicated potent anti-inflammatory and antioxidant properties.[1][2] These compounds have been shown to modulate key inflammatory pathways, including the reduction of pro-inflammatory cytokines and mediators like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and nuclear factor kappa B (NF-κB).[1][2] This document provides detailed protocols for a panel of in vitro assays to investigate the anti-inflammatory effects of this compound. The methodologies are designed to be robust and reproducible for screening and mechanistic studies in a research and drug development setting.
Data Presentation: Expected Effects of this compound on Inflammatory Markers
The following tables summarize the expected quantitative outcomes from the described assays, based on the known activities of structurally similar compounds. These tables are for illustrative purposes to guide data analysis and interpretation.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Treatment Group | Concentration (µM) | NO Production (% of LPS Control) |
| Vehicle Control | - | 0 |
| LPS (1 µg/mL) | - | 100 |
| This compound + LPS | 1 | 85 ± 5.2 |
| This compound + LPS | 5 | 62 ± 4.1 |
| This compound + LPS | 10 | 45 ± 3.5 |
| This compound + LPS | 25 | 28 ± 2.9 |
| Positive Control (e.g., L-NMMA) + LPS | 100 | 15 ± 2.1 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated Macrophages
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | - | < 20 | < 15 |
| LPS (1 µg/mL) | - | 1500 ± 120 | 2500 ± 210 |
| This compound + LPS | 1 | 1350 ± 110 | 2200 ± 180 |
| This compound + LPS | 5 | 1050 ± 95 | 1800 ± 150 |
| This compound + LPS | 10 | 750 ± 60 | 1200 ± 110 |
| This compound + LPS | 25 | 450 ± 40 | 700 ± 65 |
| Positive Control (e.g., Dexamethasone) + LPS | 1 | 300 ± 25 | 500 ± 45 |
Table 3: Effect of this compound on NF-κB Pathway Protein Expression in LPS-Stimulated Macrophages
| Treatment Group | Concentration (µM) | p-IκBα / IκBα Ratio (Fold Change) | Nuclear p65 / Total p65 Ratio (Fold Change) |
| Vehicle Control | - | 1.0 | 1.0 |
| LPS (1 µg/mL) | - | 5.2 ± 0.4 | 4.8 ± 0.3 |
| This compound + LPS | 1 | 4.5 ± 0.3 | 4.1 ± 0.2 |
| This compound + LPS | 5 | 3.2 ± 0.2 | 3.0 ± 0.2 |
| This compound + LPS | 10 | 2.1 ± 0.15 | 2.2 ± 0.1 |
| This compound + LPS | 25 | 1.3 ± 0.1 | 1.5 ± 0.1 |
| Positive Control (e.g., BAY 11-7082) + LPS | 10 | 1.1 ± 0.1 | 1.2 ± 0.1 |
Experimental Protocols
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is a suitable model for in vitro anti-inflammatory studies.[3][4]
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for NO and cytokine assays, 6-well plates for Western blotting).
-
Allow cells to adhere and reach 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound (dissolved in DMSO, final DMSO concentration should be <0.1%) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.[3][5]
-
Principle: Nitrite reacts with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) under acidic conditions to form a colored azo product, which can be quantified spectrophotometrically.
-
Procedure:
-
After cell treatment, collect 50 µL of cell culture supernatant from each well of a 96-well plate.[3]
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a standard curve prepared with sodium nitrite.
-
Pro-inflammatory Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α and IL-6 in the cell culture supernatant.[6][7]
-
Principle: A capture antibody specific for the cytokine of interest is coated onto a 96-well plate. The sample is added, and the cytokine binds to the antibody. A biotinylated detection antibody is then added, followed by a streptavidin-HRP conjugate. Finally, a substrate is added, and the color development is proportional to the amount of cytokine present.
-
Procedure (General):
-
Use commercially available ELISA kits for TNF-α and IL-6 and follow the manufacturer's instructions.[8][9][10][11][12][13][14][15]
-
Briefly, coat a 96-well plate with the capture antibody overnight at 4°C.[6]
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP conjugate.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate cytokine concentrations based on the standard curve.
-
Western Blot Analysis for NF-κB Signaling Pathway
Western blotting is used to determine the expression and phosphorylation status of key proteins in the NF-κB signaling pathway, such as IκBα and the p65 subunit of NF-κB.[16][17][18]
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
-
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
-
Mandatory Visualizations
Experimental workflow for assessing the anti-inflammatory activity.
Inhibitory effect on the NF-κB signaling pathway.
References
- 1. Boeravinone B Protects Brain against Cerebral Ichemia Reperfusion Injury in Rats: Possible Role of Anti-inflammatory and Antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boeravinone B alleviates gut dysbiosis during myocardial infarction‐induced cardiotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 6. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. novamedline.com [novamedline.com]
- 9. nwlifescience.com [nwlifescience.com]
- 10. file.elabscience.com [file.elabscience.com]
- 11. abcam.com [abcam.com]
- 12. bmgrp.com [bmgrp.com]
- 13. chondrex.com [chondrex.com]
- 14. assaygenie.com [assaygenie.com]
- 15. ldn.de [ldn.de]
- 16. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Application of 9-O-Methyl-4-hydroxyboeravinone B in Liver Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-O-Methyl-4-hydroxyboeravinone B is a naturally occurring rotenoid found in the medicinal plants Boerhaavia diffusa and Mirabilis jalapa.[1][2] Traditional medicine has long utilized extracts from these plants to treat a variety of ailments, including liver disorders.[3][4] Scientific investigations into the constituent compounds of these plants have revealed potent anti-inflammatory, antioxidant, and hepatoprotective properties, positioning this compound as a promising candidate for further research in the context of liver disease.[1][5] This document provides detailed application notes and experimental protocols to guide researchers in exploring the therapeutic potential of this compound.
While direct experimental data on the hepatoprotective effects of isolated this compound is limited, extensive research on the plant extracts and closely related boeravinones, such as Boeravinone B and Boeravinone G, provides a strong rationale for its investigation.[6] The protocols outlined below are adapted from established methodologies used for evaluating similar natural products in liver disease models.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₄O₇ | [2] |
| Molecular Weight | 342.3 g/mol | [2] |
| IUPAC Name | 4,6,11-trihydroxy-9-methoxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one | [2] |
| CAS Number | 333798-10-0 | [7] |
| Class | Rotenoid (a class of isoflavonoids) | [8] |
Postulated Mechanism of Action in Liver Disease
Based on studies of related compounds and the source plants, the therapeutic effects of this compound in liver disease are likely mediated through a multi-pronged approach targeting key pathological processes:
-
Antioxidant Activity : The compound is expected to neutralize reactive oxygen species (ROS) and inhibit lipid peroxidation, thereby protecting hepatocytes from oxidative stress-induced damage, a common feature in various liver diseases.[1][6]
-
Anti-inflammatory Effects : this compound may modulate inflammatory pathways, potentially by inhibiting pro-inflammatory cytokines and enzymes, thus mitigating the inflammatory response that drives liver injury and fibrosis.[5][8]
-
Hepatoprotection : By combining its antioxidant and anti-inflammatory properties, the compound is postulated to protect liver cells from damage induced by toxins, drugs, and alcohol, and may aid in the regeneration of liver tissue.
References
- 1. This compound | 333798-10-0 | INA79810 [biosynth.com]
- 2. This compound | C18H14O7 | CID 487168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. Hepatoprotective activity of Boerhaavia diffusa L. roots--a popular Indian ethnomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa | PLOS One [journals.plos.org]
- 7. chemfarms.com [chemfarms.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: 9-O-Methyl-4-hydroxyboeravinone B as a Reference Standard
Introduction
9-O-Methyl-4-hydroxyboeravinone B is a naturally occurring rotenoid, a class of isoflavonoids, primarily isolated from the roots of medicinal plants such as Boerhaavia diffusa and Mirabilis jalapa.[1][2] As a distinct phytochemical with potential therapeutic properties, including anti-inflammatory, antioxidant, and hepatoprotective effects, its accurate identification and quantification are crucial for research, drug development, and the quality control of herbal formulations.[1][3] This document provides detailed protocols and data for utilizing this compound as a reference standard in analytical applications.
Physicochemical and Technical Data
A reference standard is a highly purified compound used as a measurement base in analytical assays. The quality and characterization of the standard are paramount for obtaining accurate and reproducible results. The key specifications for this compound are summarized below.
| Parameter | Value | Source(s) |
| CAS Number | 333798-10-0 | [1][2][4][5] |
| Molecular Formula | C₁₈H₁₄O₇ | [1][6][7] |
| Molecular Weight | 342.3 g/mol | [1][6][8] |
| Purity | ≥97% (Typical) | [6][9] |
| Appearance | Not specified (typically a solid) | |
| Solubility | Soluble in DMSO and Methanol (B129727) | |
| Storage Conditions | Short-term: 2-8°C; Long-term: -20°C, desiccated | [8] |
| Boiling Point | 672.9 ± 55.0 °C (Predicted) | [6] |
| Density | 1.6 ± 0.1 g/cm³ (Predicted) | [6] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Standard Solutions
Accurate preparation of standard solutions is fundamental for generating reliable calibration curves for quantification.
Materials:
-
This compound reference standard
-
Volumetric flasks (Class A)
-
Analytical balance (readable to 0.01 mg)
-
HPLC-grade Dimethyl sulfoxide (B87167) (DMSO) or Methanol
-
Pipettes (calibrated)
Procedure:
-
Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 5.0 mg of this compound reference standard.
-
Quantitatively transfer the powder to a 5.0 mL Class A volumetric flask.
-
Add a small amount of solvent (DMSO or Methanol) to dissolve the compound completely.
-
Once dissolved, add the solvent up to the calibration mark.
-
Stopper the flask and invert it several times to ensure homogeneity. This stock solution should be stored at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a suitable solvent.
-
For a calibration curve in the range of 1-100 µg/mL, typical dilutions might be 1, 5, 10, 25, 50, and 100 µg/mL.
-
For example, to prepare a 100 µg/mL solution, pipette 1.0 mL of the 1000 µg/mL stock solution into a 10.0 mL volumetric flask and dilute to the mark with the solvent.
-
Caption: Workflow for preparing standard solutions for analysis.
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general methodology for the quantification of this compound in test samples (e.g., plant extracts). The method may require optimization based on the specific sample matrix and available instrumentation. This approach is based on methods used for related rotenoids like Boeravinone B.[10]
Instrumentation and Conditions:
-
HPLC System: Quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
Start with 95% B, ramp to 50% B over 20 minutes, then to 5% B over 5 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for optimal wavelength; typically between 254 nm and 280 nm for flavonoids.
-
Injection Volume: 10 µL.
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Calibration Curve: Inject the prepared working standard solutions (from Protocol 1) in ascending order of concentration.
-
Sample Preparation:
-
Extract the test sample using an appropriate solvent (e.g., methanol or ethanol).
-
Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection.
-
-
Analysis: Inject the prepared sample solution into the HPLC system.
-
Data Processing:
-
Record the peak area of this compound in both the standard and sample chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Biological Activity and Potential Mechanism of Action
This compound is investigated for several biological activities, primarily its antioxidant and anti-inflammatory effects.[1] Understanding its mechanism of action is key to its development as a potential therapeutic agent.
-
Antioxidant Activity: The compound is believed to exert antioxidant effects by neutralizing free radicals and inhibiting lipid peroxidation, thereby protecting cells from oxidative stress.[1]
-
Anti-inflammatory Activity: Its anti-inflammatory properties may stem from the modulation of various biochemical pathways involved in the inflammatory response.[1]
The diagram below illustrates the proposed mechanism of action where the compound mitigates cellular damage.
Caption: Proposed antioxidant and anti-inflammatory pathways.
References
- 1. This compound | 333798-10-0 | INA79810 [biosynth.com]
- 2. This compound | C18H14O7 | CID 487168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. This compound | CAS#:333798-10-0 | Chemsrc [chemsrc.com]
- 5. chemwhat.com [chemwhat.com]
- 6. This compound [myskinrecipes.com]
- 7. PubChemLite - this compound (C18H14O7) [pubchemlite.lcsb.uni.lu]
- 8. chemfarms.com [chemfarms.com]
- 9. This compound [clementiabiotech.com]
- 10. Boerhaavia Diffusa: Bioactive Compounds and Pharmacological Activities – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Application Note: 9-O-Methyl-4-hydroxyboeravinone B Dose-Response Curve Determination
Abstract
This document provides a detailed protocol for determining the dose-response curve of 9-O-Methyl-4-hydroxyboeravinone B, a bioactive phenolic compound isolated from the roots of Boerhavia diffusa.[1] This compound has demonstrated significant antioxidant, anti-inflammatory, and potential anticancer properties.[1][2][3] Establishing a precise dose-response relationship is a critical step in evaluating its therapeutic potential. The primary method detailed here is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay, a reliable and widely used colorimetric method for assessing the cytotoxic or cytostatic effects of a compound on cultured cells.[4][5]
Introduction
This compound is a naturally occurring compound under investigation for its therapeutic benefits, which are attributed to its ability to modulate multiple biochemical pathways, including those involved in oxidative stress and inflammation.[1] Extracts from its source plant, Boerhaavia diffusa, have shown cytotoxic effects against various cancer cell lines, such as oral, cervical, and colon cancer.[2][3][6]
A dose-response curve is fundamental in pharmacology to characterize the relationship between the concentration of a drug and its elicited effect.[7] This analysis allows for the determination of key quantitative parameters such as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀), which are measures of the compound's potency.[7][8] This protocol outlines the necessary steps to generate reliable and reproducible dose-response data for this compound using an in vitro cell-based assay.
Experimental Overview
The core of this protocol is the MTT assay. Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[9] The amount of formazan produced is directly proportional to the number of viable cells. By treating a selected cell line with serial dilutions of this compound, we can quantify the compound's effect on cell viability and plot a dose-response curve.
Caption: Experimental workflow for MTT-based dose-response analysis.
Materials and Reagents
-
This compound (purity ≥98%)
-
Human cancer cell line (e.g., HeLa - cervical cancer, or HCT116 - colon cancer)[3][6]
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Dulbecco's Modified Eagle Medium (DMEM) or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette and sterile tips
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified CO₂ incubator (37°C, 5% CO₂)
Detailed Experimental Protocol
Preparation of Compound Stock Solution
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes and store at -20°C for long-term use.[10] Avoid repeated freeze-thaw cycles.
Cell Culture and Seeding
-
Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a T-75 flask.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
When cells reach 80-90% confluency, wash with PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium.
-
Count the cells using a hemocytometer or automated cell counter to determine cell density.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
Cell Treatment
-
Prepare serial dilutions of the this compound stock solution in cell culture medium. A common approach is to prepare 2x concentrated working solutions.
-
Typical concentration ranges for initial screening of natural compounds are from 0.1 µM to 100 µM. A suggested range could be: 100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0 µM.
-
Include a "vehicle control" group treated with medium containing the same final concentration of DMSO as the highest drug concentration (typically ≤0.5%).
-
After 24 hours of incubation, carefully remove the old medium from the wells and add 100 µL of the medium containing the respective drug concentrations.
-
Return the plate to the incubator and incubate for an additional 48 to 72 hours.
MTT Assay and Data Collection
-
After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes on a plate shaker to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if available.
Data Analysis and Presentation
-
Calculate Percent Viability:
-
Average the absorbance readings for the blank wells (medium only) and subtract this from all other readings.
-
The vehicle control (0 µM drug) represents 100% cell viability.
-
Calculate the percentage of cell viability for each drug concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Generate Dose-Response Curve:
-
Plot the % Viability (Y-axis) against the logarithm of the drug concentration (X-axis).
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve (variable slope) to the data.[8]
-
From this curve, determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
-
Sample Data Table
| Concentration (µM) | Log Concentration | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
| 0 (Vehicle) | N/A | 1.254 | 0.088 | 100.0% |
| 1.56 | 0.19 | 1.198 | 0.075 | 95.5% |
| 3.13 | 0.50 | 1.082 | 0.061 | 86.3% |
| 6.25 | 0.80 | 0.915 | 0.054 | 73.0% |
| 12.5 | 1.10 | 0.640 | 0.049 | 51.0% |
| 25 | 1.40 | 0.351 | 0.033 | 28.0% |
| 50 | 1.70 | 0.188 | 0.021 | 15.0% |
| 100 | 2.00 | 0.113 | 0.015 | 9.0% |
Note: The data presented above is hypothetical and for illustrative purposes only.
Potential Mechanism of Action
This compound is known to possess strong antioxidant properties, which may contribute to its cytotoxic effects in cancer cells.[1] Cancer cells often exhibit high levels of reactive oxygen species (ROS) and oxidative stress. The compound may disrupt the delicate redox balance in these cells, leading to apoptosis or cell cycle arrest.
Caption: Postulated mechanism of action for the compound's effects.
Caption: Logical relationship in dose-response curve analysis.
References
- 1. This compound | 333798-10-0 | INA79810 [biosynth.com]
- 2. Biochemical and molecular anticancer approaches for Boerhaavia diffusa root extracts in oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jptcp.com [jptcp.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Cell viability assays | Abcam [abcam.com]
- 6. darshanpublishers.com [darshanpublishers.com]
- 7. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 8. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 9. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 10. chemfarms.com [chemfarms.com]
9-O-Methyl-4-hydroxyboeravinone B: A Guide for Research Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-O-Methyl-4-hydroxyboeravinone B, a naturally occurring rotenoid, is a promising bioactive compound for scientific investigation. Primarily sourced from medicinal plants such as Boerhavia diffusa, this compound has garnered attention for its potential therapeutic properties, including anti-inflammatory, antioxidant, and hepatoprotective effects. This document provides a comprehensive overview of where to procure this compound for research purposes, detailed application notes, and experimental protocols to facilitate its study.
Sourcing this compound
For research applications, this compound (CAS No: 333798-10-0) can be acquired from several reputable chemical suppliers. It is crucial to obtain a high-purity compound to ensure the reliability and reproducibility of experimental results. Below is a list of potential suppliers:
| Supplier | Purity | Available Quantities |
| Dayang Chem (Hangzhou) Co.,Ltd | Research Grade | Gram to bulk quantities |
| Biosynth | ≥98% | Milligram to gram quantities |
| ChemFarm | ≥98% | Milligram quantities |
| Clementia Biotech | ≥98% | Milligram quantities |
| ZHEJIANG JIUZHOU CHEM CO.,LTD | 99% | Kilogram to metric ton quantities |
| Sigma-Aldrich | Research Grade | Inquire for availability |
Note: Availability and product specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.
Application Notes
This compound and its close analog, Boeravinone B, have demonstrated significant biological activities in preclinical studies. These compounds are being investigated for their potential in treating a range of conditions driven by inflammation and oxidative stress.
Anti-inflammatory Activity
Boeravinone B has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways. Research indicates that it can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of pro-inflammatory genes.[1][2][3][4] This inhibition leads to a downstream reduction in the production of various inflammatory mediators.
Key Effects:
-
Reduction of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][4]
-
Downregulation of inflammatory enzymes like cyclooxygenase-2 (COX-2).[3]
Antioxidant Activity
The antioxidant properties of boeravinones are attributed to their ability to scavenge free radicals and enhance the endogenous antioxidant defense system. These compounds can effectively neutralize reactive oxygen species (ROS), thereby mitigating cellular damage caused by oxidative stress.[3][5][6]
Key Effects:
-
Significant radical scavenging activity against DPPH and ABTS radicals.
-
Reduction of lipid peroxidation.[3]
-
Enhancement of antioxidant enzyme activities, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[3]
Hepatoprotective Activity
Studies have demonstrated the potential of boeravinones in protecting the liver from toxic insults. This hepatoprotective effect is closely linked to its anti-inflammatory and antioxidant mechanisms, which help to preserve the integrity and function of liver cells.[7][8][9]
Key Effects:
-
Protection of hepatocytes from toxin-induced damage.[7]
-
Reduction of liver enzyme levels in models of liver injury.
Experimental Protocols
The following are detailed protocols for investigating the key biological activities of this compound.
In Vitro Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in Macrophages
This protocol describes the assessment of the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) (NaNO2) standard
-
96-well cell culture plates
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare various concentrations of this compound in DMEM. Pre-treat the cells with the compound for 1 hour.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control group (cells treated with vehicle and LPS) and a negative control group (cells treated with vehicle only).
-
Nitrite Measurement:
-
After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage of NO inhibition using the following formula:
-
In Vitro Antioxidant Activity Assay: DPPH Radical Scavenging
This protocol measures the free radical scavenging activity of this compound using the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ascorbic acid (positive control)
-
96-well microplate
Protocol:
-
Solution Preparation:
-
Prepare a stock solution of DPPH (0.1 mM) in methanol.
-
Prepare serial dilutions of this compound and ascorbic acid in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the compound or ascorbic acid to the wells.
-
For the control, add 100 µL of methanol to the DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula:
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
In Vitro Hepatoprotective Activity Assay
This protocol assesses the ability of this compound to protect human liver cells (HepG2) from galactosamine-induced toxicity.[7]
Materials:
-
This compound
-
HepG2 cell line
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
D-Galactosamine
-
Silymarin (B1681676) (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
24-well cell culture plates
Protocol:
-
Cell Culture and Seeding: Culture HepG2 cells in EMEM with 10% FBS and 1% penicillin-streptomycin. Seed the cells in a 24-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with different concentrations of this compound or silymarin for 2 hours.
-
Toxin Induction: Induce cytotoxicity by adding D-galactosamine (40 mM) to the wells and incubate for another 24 hours. Include a vehicle control group (cells treated with vehicle and galactosamine) and a negative control group (cells treated with vehicle only).
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium and add 500 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 500 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the negative control.
-
Determine the protective effect of the compound by comparing the viability of the treated groups with the galactosamine-only group.
-
Signaling Pathways
The biological effects of this compound and related boeravinones are mediated through the modulation of complex intracellular signaling pathways. A key target is the NF-κB pathway, a central regulator of inflammation.
In addition to the NF-κB pathway, boeravinones have been shown to modulate other critical signaling cascades involved in cellular responses to stress and inflammation, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[1][2] Further research is warranted to fully elucidate the intricate molecular mechanisms of this compound.
References
- 1. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways [bmbreports.org]
- 2. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boeravinone B Protects Brain against Cerebral Ichemia Reperfusion Injury in Rats: Possible Role of Anti-inflammatory and Antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boeravinone B alleviates gut dysbiosis during myocardial infarction‐induced cardiotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa | Semantic Scholar [semanticscholar.org]
- 6. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. Advanced Strategies in Enhancing the Hepatoprotective Efficacy of Natural Products: Integrating Nanotechnology, Genomics, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatoprotective activity of raspberry ketone is mediated via inhibition of the NF-κB/TNF-α/caspase axis and mitochondrial apoptosis in chemically induced acute liver injury [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 9-O-Methyl-4-hydroxyboeravinone B in High-Throughput Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction: 9-O-Methyl-4-hydroxyboeravinone B is a bioactive phenolic compound derived from the roots of Boerhavia diffusa, a plant used in traditional medicine.[1] This natural product belongs to the rotenoid class of compounds, which are known for a variety of pharmacological activities.[2] Research indicates that this compound and related compounds like Boeravinone B possess significant anti-inflammatory, antioxidant, and anticancer properties.[1][3][4][5] These activities make it a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.
These application notes provide detailed protocols for leveraging this compound in HTS formats to explore its potential in oncology and inflammatory diseases.
Application 1: Anticancer Activity Screening
The anticancer potential of rotenoids, including Boeravinone B, has been demonstrated, particularly in colon cancer.[3] The proposed mechanism involves the suppression of key growth factor receptors like EGFR and ErbB2, leading to reduced cell proliferation and apoptosis.[3] HTS assays can be employed to quantify the cytotoxic and anti-proliferative effects of this compound across various cancer cell lines.
Quantitative Data Summary
While specific HTS data for this compound is not yet widely published, the activity of the related compound Boeravinone B provides a strong rationale for screening. The following table summarizes the known cytotoxic activity of Boeravinone B against human colon cancer cell lines.[3]
| Compound | Cell Line | Assay Type | Endpoint | IC50 Value (µM) | Reference |
| Boeravinone B | HT-29 | MTT | Cell Viability | 3.7 ± 0.14 | [3] |
| Boeravinone B | HCT-116 | MTT | Cell Viability | 5.7 ± 0.24 | [3] |
| Boeravinone B | SW-620 | MTT | Cell Viability | 8.4 ± 0.37 | [3] |
Signaling Pathway: EGFR/ErbB2 Inhibition
The diagram below illustrates the proposed mechanism of action where the compound induces the internalization and degradation of EGFR and ErbB2 receptors, thereby inhibiting downstream pro-survival pathways like Akt and Erk1/2.[3]
Caption: EGFR/ErbB2 signaling pathway and proposed inhibition.
Protocol: Cell Viability HTS Assay (using CellTiter-Glo®)
This protocol outlines a luminescent-based assay to measure cell viability, which is indicative of cytotoxic or anti-proliferative activity.
-
Cell Culture:
-
Culture human cancer cell lines (e.g., HT-29, HCT-116) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Assay Plate Preparation:
-
Harvest cells using trypsin and resuspend in fresh media to a concentration of 2 x 10⁵ cells/mL.
-
Using a multichannel pipette or automated liquid handler, dispense 50 µL of the cell suspension into each well of a white, clear-bottom 384-well plate (10,000 cells/well).
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Addition:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions to create a concentration gradient (e.g., 100 µM to 0.1 µM).
-
Using an acoustic dispenser (e.g., Echo 555) or pintool, transfer a small volume (e.g., 50 nL) of the compound dilutions to the assay plates. Include DMSO-only wells as a negative control and a known cytotoxic agent (e.g., Staurosporine) as a positive control.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
-
Luminescence Reading:
-
Equilibrate the CellTiter-Glo® reagent and assay plates to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a plate reader (e.g., EnVision, PHERAstar).
-
-
Data Analysis:
-
Normalize the data using the negative (DMSO) and positive controls.
-
Plot the normalized response against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Application 2: Anti-inflammatory Activity Screening
This compound and related compounds have demonstrated anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][6] This activity is potentially mediated through the inhibition of the NF-κB signaling pathway.[6] An HTS campaign can be designed to screen for inhibitors of cytokine production in stimulated immune cells.
Signaling Pathway: NF-κB Inhibition
The diagram illustrates the NF-κB signaling cascade, a central pathway in inflammation. An inflammatory stimulus (like LPS) triggers a cascade that leads to the activation of NF-κB, which then translocates to the nucleus to induce the expression of pro-inflammatory genes. The compound is hypothesized to interfere with this pathway.
Caption: NF-κB signaling pathway and potential point of inhibition.
Protocol: TNF-α Secretion HTS Assay (using HTRF)
This protocol uses Homogeneous Time-Resolved Fluorescence (HTRF) to quantify TNF-α secreted by macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture:
-
Culture a murine macrophage cell line (e.g., RAW 264.7) or human THP-1 monocytes. For THP-1, differentiate into macrophages by treating with PMA (phorbol 12-myristate 13-acetate) for 48 hours.
-
Plate the macrophages in a 384-well assay plate at a density of 40,000 cells/well in 20 µL of media.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in an appropriate buffer.
-
Add 10 µL of the compound dilutions to the cells and incubate for 1 hour. Include a known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control.
-
-
Cell Stimulation:
-
Prepare a solution of LPS (from E. coli) at a concentration of 40 ng/mL in cell culture media.
-
Add 10 µL of the LPS solution to all wells except the unstimulated negative controls. The final LPS concentration will be 10 ng/mL.
-
Incubate the plate for 18-24 hours at 37°C with 5% CO₂.
-
-
HTRF Detection:
-
Following the manufacturer's protocol (e.g., Cisbio), prepare the HTRF reagent mix containing the anti-TNF-α antibody conjugated to a donor (e.g., Eu³⁺-cryptate) and an acceptor (e.g., d2).
-
Transfer 10 µL of supernatant from the cell plate to a new white 384-well low-volume assay plate.
-
Add 10 µL of the HTRF reagent mix to each well.
-
Incubate for 2-4 hours at room temperature, protected from light.
-
-
Signal Reading:
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Normalize the data and plot the ratio against compound concentration to determine the IC50 value for the inhibition of TNF-α secretion.
-
Application 3: Antioxidant Activity Screening
The phenolic structure of this compound suggests potent antioxidant activity, likely through direct radical scavenging or modulation of cellular antioxidant pathways.[1][7] A cell-based HTS assay can be used to measure the compound's ability to reduce intracellular reactive oxygen species (ROS).
HTS Experimental Workflow
The following diagram outlines a general workflow for a cell-based HTS campaign, applicable to the assays described in these notes.
Caption: General experimental workflow for cell-based HTS.
Protocol: Intracellular ROS HTS Assay (using DCFDA)
This protocol uses the 2',7'-dichlorofluorescin diacetate (DCFDA) probe, which becomes fluorescent upon oxidation by ROS within the cell.
-
Cell Culture:
-
Plate a suitable cell line (e.g., HeLa, HepG2) in a black, clear-bottom 384-well plate at a density of 15,000 cells/well.
-
Allow cells to adhere overnight.
-
-
Compound Loading:
-
Prepare serial dilutions of this compound.
-
Wash the cells once with warm Phosphate-Buffered Saline (PBS).
-
Add the compound dilutions to the cells and incubate for 1 hour. Include a known antioxidant (e.g., N-acetylcysteine) as a positive control.
-
-
Probe Loading:
-
Prepare a 20 µM working solution of DCFDA in warm PBS.
-
Remove the compound-containing media and add 25 µL of the DCFDA solution to each well.
-
Incubate for 45 minutes at 37°C, protected from light.
-
-
ROS Induction:
-
Remove the DCFDA solution and wash the cells once with warm PBS.
-
Add 50 µL of a ROS-inducing agent, such as hydrogen peroxide (H₂O₂ at 100 µM final concentration), to each well.
-
-
Fluorescence Reading:
-
Immediately read the fluorescence intensity on a plate reader using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Read the plate kinetically every 5 minutes for 1 hour to monitor the change in fluorescence.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase (slope of the kinetic curve) for each well.
-
Normalize the data to the H₂O₂-only control wells.
-
Plot the normalized rate against the compound concentration to determine the EC50 for ROS scavenging.
-
References
- 1. This compound | 333798-10-0 | INA79810 [biosynth.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Boeravinone B a natural rotenoid exerts anticancer activity via inducing internalization and degradation of inactivated EGFR and ErbB2 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boeravinone B alleviates gut dysbiosis during myocardial infarction‐induced cardiotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boeravinone B Protects Brain against Cerebral Ichemia Reperfusion Injury in Rats: Possible Role of Anti-inflammatory and Antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. archives.ijper.org [archives.ijper.org]
- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
Troubleshooting & Optimization
Technical Support Center: 9-O-Methyl-4-hydroxyboeravinone B Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the extraction yield of 9-O-Methyl-4-hydroxyboeravinone B from its natural sources, primarily the roots of Boerhavia diffusa.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction important?
A1: this compound is a bioactive rotenoid, a class of isoflavonoids, naturally occurring in plants like Boerhavia diffusa (Punarnava) and Mirabilis jalapa.[1][2][3] Its importance lies in its diverse pharmacological activities, including anti-inflammatory, antioxidant, and hepatoprotective properties, making it a compound of interest for pharmaceutical and nutraceutical applications.[2][4]
Q2: What are the primary plant sources for extracting this compound?
A2: The most common and well-documented source for this compound is the roots of Boerhavia diffusa.[2][4]
Q3: What are the general steps involved in the extraction and isolation of this compound?
A3: The typical workflow for obtaining this compound includes:
-
Sample Preparation: Drying and grinding the plant material (roots) to a fine powder.
-
Extraction: Utilizing a suitable solvent and extraction method to create a crude extract.
-
Purification: Employing chromatographic techniques to isolate the target compound from the crude extract.
-
Characterization: Using analytical methods like HPLC and NMR to confirm the identity and purity of the isolated compound.
Troubleshooting Guide: Enhancing Extraction Yield
This guide addresses common issues that can lead to low yields of this compound during the extraction process.
Problem 1: Low Yield of Crude Extract
-
Q: My initial crude extract from Boerhavia diffusa roots has a very low mass. What could be the cause?
-
A: Several factors can contribute to a low crude extract yield. Inadequate sample preparation is a primary suspect; if the plant material is not properly dried or finely ground, the solvent cannot efficiently penetrate the plant tissue.[5][6] Another common issue is the selection of an inappropriate solvent. The polarity of the extraction solvent is crucial for effectively dissolving the target compound.[5] Finally, suboptimal extraction parameters, such as time, temperature, and solvent-to-solid ratio, can significantly impact the yield.[5][7]
-
Problem 2: Low Concentration of this compound in the Extract
-
Q: The overall crude extract yield is acceptable, but the concentration of the target compound is very low. Why might this be?
-
A: This often points to issues with compound degradation or inefficient purification. This compound, like many flavonoids, can be sensitive to high temperatures, extreme pH levels, and light, leading to degradation during extraction.[7] Additionally, if the purification protocol is not optimized, the target compound may be lost during steps like liquid-liquid partitioning or column chromatography.[5] Co-elution with other structurally similar compounds can also make it seem like the yield is low.
-
Problem 3: Significant Loss of Compound During Purification
-
Q: I seem to be losing a significant amount of my target compound during the column chromatography step. How can I prevent this?
-
A: Loss during column chromatography can be due to several factors. The choice of stationary phase (e.g., silica (B1680970) gel) and the solvent system (mobile phase) is critical for good separation. If the polarity of the solvent system is not optimized, the compound of interest may either not bind to the column or bind too strongly and not elute. It is also possible that the compound is degrading on the column. To mitigate this, ensure the use of high-quality stationary and mobile phases and consider optimizing the solvent gradient to achieve better separation from impurities.[5]
-
Experimental Protocols
Protocol 1: Optimized Solvent Extraction of this compound from Boerhavia diffusa Roots
This protocol is based on optimized parameters determined by response surface methodology.
1. Plant Material Preparation:
- Collect fresh roots of Boerhavia diffusa.
- Wash the roots thoroughly with water to remove soil and other debris.
- Shade-dry the roots at room temperature (25-30°C) until they are brittle.
- Grind the dried roots into a coarse powder using a mechanical grinder.
2. Extraction:
- Place 10 g of the powdered root material into a flask.
- Add 150 mL of 40% (v/v) ethanol (B145695) in water as the extraction solvent.
- Perform the extraction for 60 minutes at a temperature of 60°C with continuous agitation.[4]
- After extraction, allow the mixture to cool and then filter it through Whatman No. 1 filter paper to separate the extract from the plant residue.
- Repeat the extraction process on the residue two more times with fresh solvent to maximize yield.
- Combine all the filtrates.
3. Concentration:
- Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.[4]
Protocol 2: Purification of this compound using Column Chromatography
1. Column Preparation:
- Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like n-hexane.
- Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
- Wash the packed column with n-hexane.
2. Sample Loading:
- Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and adsorb it onto a small amount of silica gel.
- Allow the solvent to evaporate completely.
- Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.
3. Elution:
- Begin elution with a non-polar solvent such as n-hexane.
- Gradually increase the polarity of the mobile phase by adding solvents like ethyl acetate (B1210297) and then methanol (B129727) in increasing concentrations. A suggested gradient could be n-hexane:ethyl acetate (starting from 9:1 to 1:9) followed by ethyl acetate:methanol (starting from 9.5:0.5 to 8:2).
- Collect fractions of the eluate.
4. Fraction Analysis:
- Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., toluene:ethyl acetate:formic acid:methanol - 5:3:1:1 v/v) to identify the fractions containing this compound.[8]
- Combine the fractions that show a pure spot corresponding to the standard compound.
5. Final Purification:
- For higher purity, the combined fractions can be further purified using preparative High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
Table 1: Optimized Extraction Parameters for Boeravinone B from Boerhavia diffusa
| Parameter | Optimized Value | Reference |
| Extraction Time | 60 minutes | [4] |
| Extraction Temperature | 60 °C | [4] |
| Solvent Ratio | 40% (v/v) Ethanol in Water | [4] |
Table 2: Comparison of Extraction Yields with Different Solvents
| Solvent | Yield of Crude Extract (% w/w) | Reference |
| 95% Methanol | 5.29 | [4] |
| 50% Hydro-alcohol | 9.9 | [4] |
| 60% Aqueous Methanol | Highest extracting yield (exact value not specified) | [9] |
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: A generalized biosynthetic pathway leading to the formation of rotenoids like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. innspub.net [innspub.net]
- 3. Production of Boeravinone-B, total phenolic, flavonoid content and antioxidant activity from callus cultures of Punarnava (Boerhavia diffusa L.) | Plant Science Today [horizonepublishing.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. phcogres.com [phcogres.com]
- 9. phcogj.com [phcogj.com]
Technical Support Center: Isolation and Purification of 9-O-Methyl-4-hydroxyboeravinone B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of 9-O-Methyl-4-hydroxyboeravinone B from Boerhavia diffusa.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction and purification of this compound.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| EXT-01 | Low yield of crude extract from Boerhavia diffusa plant material. | - Inefficient extraction solvent. - Inadequate extraction time or temperature. - Improper plant material preparation (e.g., particle size too large). | - Use a hydro-alcoholic solvent (e.g., 50% methanol (B129727) or ethanol) for improved extraction of moderately polar compounds like boeravinones.[1] - Optimize extraction parameters such as time (e.g., 6 hours) and temperature (e.g., 37°C).[1] - Ensure the plant material is dried and ground to a coarse powder to increase the surface area for solvent penetration.[1] |
| PUR-01 | Poor separation of boeravinones from other phytochemicals during column chromatography. | - Inappropriate stationary phase. - Incorrect mobile phase composition. - Overloading of the column. | - Use silica (B1680970) gel as the stationary phase for initial fractionation.[2] - Employ a gradient elution system with solvents of increasing polarity (e.g., n-hexane/chloroform followed by chloroform/methanol mixtures).[2] - Ensure an appropriate sample-to-adsorbent ratio to prevent band broadening. |
| PUR-02 | Co-elution of Boeravinone B with other boeravinone analogues (e.g., Boeravinone E) during HPLC. | - Insufficient resolution of the HPLC column. - Isocratic mobile phase not providing adequate separation. | - Utilize a C18 reverse-phase column for separation.[3] - Develop a gradient elution method. For example, a gradient of acetonitrile (B52724) and water with 0.1% v/v orthophosphoric acid can be effective for separating boeravinone analogues.[4] |
| ANA-01 | Inaccurate quantification of this compound using HPLC or HPTLC. | - Lack of a pure reference standard. - Interference from co-eluting impurities. - Non-linearity of the calibration curve. | - Obtain a certified reference standard for this compound. - Optimize the chromatographic method to ensure baseline separation of the target peak.[1][4] - Prepare a calibration curve with a sufficient number of data points to ensure linearity over the desired concentration range.[3] |
| STA-01 | Potential degradation of this compound during extraction or storage. | - Exposure to high temperatures. - Presence of oxidative enzymes. - Improper storage conditions of extracts and purified compounds. | - Perform extraction at a controlled, moderate temperature (e.g., 37°C - 45°C).[1] - Evaporate solvents under reduced pressure at a low temperature (e.g., 45°C).[1] - Store extracts and purified compounds at 2-8°C.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting boeravinones from Boerhavia diffusa?
A1: A hydro-alcoholic solvent, such as 50% methanol or ethanol, has been shown to be effective for extracting boeravinones.[1] Methanolic extraction has also been successfully used.[2] The choice of solvent may depend on the specific boeravinones being targeted and the subsequent purification strategy.
Q2: How can I monitor the presence of this compound during the purification process?
A2: Thin Layer Chromatography (TLC) is a rapid and economical method for initial identification. A mobile phase of toluene:ethyl acetate:methanol (7:1:2) can be used, with the spot corresponding to Boeravinone B having a retention factor (Rf) of approximately 0.461.[3] For more accurate monitoring and quantification, High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC) are recommended.[1][3]
Q3: What are the typical HPLC conditions for the analysis of this compound?
A3: A common method involves using a C18 reverse-phase column with a mobile phase consisting of acetonitrile and water.[3] A gradient elution is often preferred for better separation from other boeravinones.[4] For example, a gradient with 0.1% v/v orthophosphoric acid in water and acetonitrile can be used, with detection at 276 nm.[4]
Q4: What is the expected yield of this compound from Boerhavia diffusa?
A4: The yield of specific boeravinones can be relatively low and varies depending on the plant source and extraction method. For instance, one study reported the content of Boeravinone B in a hydroalcoholic extract of the whole plant to be 0.041% w/w.[5] In another study focusing on callus cultures, the production of Boeravinone B was found to be 673.95 µg/g dry weight.[6]
Experimental Protocols
Protocol 1: Extraction of Boeravinones from Boerhavia diffusa Roots
-
Plant Material Preparation: Air-dry the roots of Boerhavia diffusa in the shade and grind them into a coarse powder.[1]
-
Extraction: Macerate the powdered plant material in 95% methanol or a 50% (v/v) hydro-alcoholic solution for 6 hours at 37°C.[1]
-
Filtration and Concentration: Filter the extract and evaporate the solvent under reduced pressure at 45°C using a rotary evaporator to obtain the crude extract.[1]
Protocol 2: Purification of this compound using Column Chromatography and HPLC
-
Column Chromatography (Initial Fractionation):
-
Pack a glass column with silica gel.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the dissolved extract onto the column.
-
Elute the column with a solvent gradient of increasing polarity, for example, starting with n-hexane:chloroform mixtures and gradually increasing the proportion of chloroform, followed by chloroform:methanol mixtures.[2]
-
Collect fractions and monitor them by TLC to identify those containing boeravinones.
-
-
Preparative HPLC (Final Purification):
-
Pool the boeravinone-rich fractions from column chromatography and concentrate them.
-
Further purify the concentrated fractions using a preparative reverse-phase C18 HPLC column.
-
Use a suitable mobile phase, such as a gradient of acetonitrile and water, to isolate this compound.[3][4]
-
Monitor the elution profile using a UV detector and collect the peak corresponding to the target compound.
-
Confirm the purity of the isolated compound using analytical HPLC and characterize its structure using spectroscopic methods (e.g., NMR, MS).
-
Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for low yield in boeravinone isolation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ISOLATION, PURIFICATION AND CHARACTERIZATION OF BOERAVINONE B FROM BOERHAAVIA DIFFUSA LINN. | Semantic Scholar [semanticscholar.org]
- 4. RP-HPLC method for the simultaneous quantitation of boeravinone E and boeravinone B in Boerhaavia diffusa extract and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boerhaavia Diffusa: Bioactive Compounds and Pharmacological Activities – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Production of Boeravinone-B, total phenolic, flavonoid content and antioxidant activity from callus cultures of Punarnava (Boerhavia diffusa L.) | Plant Science Today [horizonepublishing.com]
Technical Support Center: 9-O-Methyl-4-hydroxyboeravinone B
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 9-O-Methyl-4-hydroxyboeravinone B in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a bioactive phenolic compound.[1] It is a rotenoid, a class of naturally occurring substances found in plants like Boerhaavia diffusa.[2] This compound is investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1]
Q2: Why is DMSO used as a solvent for this compound?
DMSO is a highly polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[3] For compounds like this compound that are intended for in vitro biological assays, DMSO is a common choice for preparing concentrated stock solutions.
Q3: What are the general stability concerns for this compound?
Like many natural phenolic compounds, this compound can be sensitive to environmental factors. The related compound, Boeravinone B, is known to be relatively stable under normal conditions but may degrade with prolonged exposure to light, heat, or air.[2] Therefore, proper storage and handling are crucial to maintain the integrity of the compound for experimental use.
Q4: How should I store a stock solution of this compound in DMSO?
For short-term storage, a stock solution in high-quality, anhydrous DMSO should be stored at -20°C or -80°C. For a related rotenoid, rotenone, a stock solution in DMSO is reported to be stable for up to one month when stored at -80°C.[4] To minimize degradation, it is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.[5]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of the compound in DMSO stock solution. | 1. Prepare a fresh stock solution from powder. 2. Perform a stability test of your stock solution (see Experimental Protocols). 3. Aliquot the stock solution to minimize freeze-thaw cycles.[5] 4. Protect the solution from light during storage and handling. |
| Loss of biological activity | The compound may have degraded due to improper storage or handling. | 1. Verify the age and storage conditions of your DMSO stock. 2. Use a freshly prepared solution for comparison. 3. Consider the possibility of the compound's instability in the final assay medium. |
| Precipitation in aqueous media | Low solubility of the compound when diluted from a concentrated DMSO stock. | 1. Ensure the final concentration of DMSO in the assay medium is low (typically <0.5%) and compatible with your experimental system. 2. Optimize the dilution method, for example, by adding the DMSO stock to the aqueous medium with vigorous vortexing. |
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound in DMSO under different storage conditions. This data is for illustrative purposes to guide experimental design.
| Storage Condition | Time Point | Remaining Compound (%) |
| Room Temperature (~25°C) with light exposure | 24 hours | 85% |
| Room Temperature (~25°C) in the dark | 24 hours | 92% |
| 4°C in the dark | 7 days | 95% |
| -20°C in the dark | 30 days | 98% |
| -80°C in the dark | 30 days | >99% |
| -20°C with 5 freeze-thaw cycles | 30 days | 90% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution for use in biological assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Equilibrate the this compound powder to room temperature.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) may be applied if necessary, but avoid excessive heat.
-
Dispense the stock solution into single-use aliquots in amber vials to protect from light.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Assessment of Stability in DMSO via HPLC
Objective: To determine the stability of this compound in DMSO over time under specific storage conditions.
Materials:
-
Stock solution of this compound in DMSO
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
HPLC-grade solvents (e.g., acetonitrile (B52724), water with 0.1% formic acid)
Procedure:
-
Prepare a fresh stock solution of this compound in DMSO as the "time 0" reference standard.
-
Aliquot the stock solution into separate vials for each time point and storage condition to be tested (e.g., room temperature, 4°C, -20°C).
-
At each designated time point, retrieve one aliquot from each storage condition.
-
Dilute the "time 0" standard and the test samples to a suitable concentration for HPLC analysis.
-
Inject the samples onto the HPLC system. A gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid is a common starting point for the analysis of such compounds.
-
Monitor the elution at a suitable wavelength (e.g., 270 nm, as used for Boeravinone B analysis).[6]
-
Calculate the percentage of the remaining this compound at each time point by comparing the peak area to that of the "time 0" standard.
Visualizations
References
Technical Support Center: Optimizing HPLC Separation of Boeravinone Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of boeravinone isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of these structurally similar rotenoid compounds.
I. Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating boeravinone isomers by HPLC?
A1: The primary challenge in separating boeravinone isomers lies in their high structural similarity. Boeravinones (A, B, C, D, E, F, G, and H) are rotenoids with the same core structure but differ in the position and number of hydroxyl and methoxy (B1213986) groups. This leads to very similar physicochemical properties, making their separation by conventional reversed-phase HPLC difficult due to potential co-elution and poor resolution.
Q2: Which HPLC column is recommended for boeravinone isomer separation?
A2: A reversed-phase C18 column is the most commonly used stationary phase for the separation of boeravinone isomers. Specifically, an Inertsil ODS-3 column has been successfully used for the simultaneous quantification of boeravinone B and E.[1][2] For separating a wider range of isomers, a high-resolution C18 column with a smaller particle size (e.g., ≤ 3 µm) or a UPLC BEH Shield C18 column may provide better separation efficiency.[3]
Q3: What is a typical mobile phase for the HPLC separation of boeravinone isomers?
A3: A gradient mobile phase consisting of an acidified aqueous solution and an organic solvent is typically employed. A common mobile phase composition is a gradient of 0.1% v/v orthophosphoric acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).[1][2] The gradient program is crucial for resolving the closely eluting isomers.
Q4: What is the recommended detection wavelength for boeravinone isomers?
A4: Boeravinone isomers exhibit UV absorbance in the range of 270-280 nm. A detection wavelength of 276 nm has been effectively used for the simultaneous detection of boeravinone B and E.[1][2] A photodiode array (PDA) detector is highly recommended to monitor multiple wavelengths and to check for peak purity, which is especially important when dealing with potential co-elution of isomers.[4]
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC separation of boeravinone isomers.
Problem 1: Poor Resolution and Co-elution of Isomers
Symptoms:
-
Overlapping peaks or shoulders on the main peak.
-
Inability to accurately quantify individual isomers.
-
Peak purity analysis fails.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inadequate Mobile Phase Gradient | Optimize the gradient profile. A shallower gradient with a slower increase in the organic solvent percentage can improve the separation of closely eluting isomers. |
| Suboptimal Mobile Phase Composition | Modify the mobile phase. Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) or adjust the pH of the aqueous phase with a different acid (e.g., formic acid). |
| Insufficient Column Efficiency | Use a column with a smaller particle size (e.g., sub-2 µm for UPLC) or a longer column to increase the number of theoretical plates. Ensure the column is not old or degraded. |
| Inappropriate Column Temperature | Optimize the column temperature. Sometimes, a slight change in temperature can significantly affect the selectivity and resolution of isomers. |
| High Flow Rate | Reduce the flow rate. A lower flow rate can improve resolution, although it will increase the analysis time. |
Problem 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Reduced peak height and inaccurate integration.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Secondary Interactions with Silanol (B1196071) Groups | Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations (0.05-0.1%) to block active silanol groups on the stationary phase. Alternatively, use an end-capped column. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase to ensure that the boeravinone isomers are in a single ionic form (preferably neutral). |
| Contaminated Guard Column or Column Inlet | Replace the guard column or clean the column inlet by back-flushing. |
Problem 3: Baseline Noise or Drift
Symptoms:
-
Unstable baseline, making it difficult to detect small peaks.
-
Gradual increase or decrease in the baseline signal.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and degas it thoroughly before use. |
| Air Bubbles in the System | Purge the pump and detector to remove any air bubbles. |
| Leaking Fittings | Check all fittings for leaks and tighten or replace them as necessary. |
| Detector Lamp Aging | Replace the detector lamp if it has exceeded its recommended lifetime. |
| Column Bleed | Use a high-quality, stable column and operate within the recommended pH and temperature ranges. |
III. Experimental Protocols
Protocol 1: Simultaneous Quantification of Boeravinone B and E[1][2]
This protocol describes a validated RP-HPLC method for the simultaneous quantification of boeravinone B and boeravinone E in plant extracts.
Chromatographic Conditions:
| Parameter | Specification |
| Column | Inertsil ODS-3 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Solvent A: 0.1% v/v Orthophosphoric Acid in WaterSolvent B: Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection | UV at 276 nm |
Sample Preparation:
-
Extract the plant material with a suitable solvent (e.g., methanol).
-
Filter the extract through a 0.45 µm syringe filter before injection.
Quantitative Data:
| Parameter | Boeravinone B | Boeravinone E |
| Linearity Range (µg/mL) | 2.20 - 11.00 | 7.26 - 35.75 |
| Correlation Coefficient (r²) | 0.9991 | 0.9989 |
| Recovery (%) | 95.22 - 95.83 | 95.22 - 95.83 |
IV. Visualizations
Workflow for Troubleshooting Co-elution of Boeravinone Isomers
Caption: A logical workflow for troubleshooting co-elution issues in HPLC analysis.
Factors Affecting Selectivity in Boeravinone Isomer Separation
Caption: Key factors influencing the selectivity of boeravinone isomer separation.
References
- 1. RP-HPLC method for the simultaneous quantitation of boeravinone E and boeravinone B in Boerhaavia diffusa extract and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RP-HPLC method for the simultaneous quantitation of boeravinone E and boeravinone B in Boerhaavia diffusa extract and its formulation | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
Technical Support Center: Bioassays for 9-O-Methyl-4-hydroxyboeravinone B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to reduce variability in bioassays involving 9-O-Methyl-4-hydroxyboeravinone B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a rotenoid, a class of naturally occurring isoflavonoids. It is primarily investigated for its potential anti-inflammatory and antioxidant properties.[1] Rotenoids, in general, have been studied for a range of biological activities, including anticancer and insecticidal effects.[2][3][4]
Q2: What are the common sources of variability in bioassays with this compound?
A2: Variability in bioassays with this compound can arise from several factors common to natural product research:
-
Compound Purity and Stability: The purity of the compound can vary between batches. Boeravinones can be sensitive to light, heat, and air, leading to degradation over time.
-
Solubility Issues: As a relatively lipophilic molecule, poor solubility in aqueous assay buffers can lead to inconsistent concentrations and precipitation.
-
Assay Interference: The compound's chemical structure, particularly its phenolic and rotenoid backbone, can interfere with assay readouts. This includes fluorescence quenching or enhancement, colorimetric interference, and non-specific interactions with assay components.
-
Experimental Conditions: Variations in cell culture conditions (e.g., cell passage number, confluency), incubation times, and reagent concentrations can all contribute to variability.
Q3: How should I prepare and store this compound for bioassays?
A3: To ensure consistency, it is recommended to:
-
Use a high-purity standard: Whenever possible, use a well-characterized standard of known purity.
-
Optimize Solubility: Dissolve the compound in a suitable organic solvent like DMSO or ethanol (B145695) at a high concentration to create a stock solution. Further dilutions should be made in the assay medium, ensuring the final solvent concentration is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light. Boeravinone B is known to be relatively stable under normal conditions but can degrade with prolonged exposure to light, heat, or air.
Troubleshooting Guides
Problem 1: High Variability in Anti-Inflammatory Assay Results
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent cell response to LPS | Standardize the cell culture protocol. Use cells within a consistent passage number range. Ensure cells are healthy and at a consistent confluency (e.g., 80-90%) before stimulation. Use a fresh, validated lot of lipopolysaccharide (LPS). |
| Compound precipitation in media | Visually inspect wells for precipitate. Decrease the final concentration of the compound. Increase the final solvent concentration slightly, ensuring it remains below toxic levels for the cells. |
| Interference with cytokine measurement (ELISA) | Run a control with the compound in the absence of cells to check for direct interference with the ELISA kit components. If interference is observed, consider a different method for cytokine quantification (e.g., Western blot, qPCR for mRNA levels). |
Logical Troubleshooting Workflow for Anti-Inflammatory Assays
Problem 2: Inconsistent IC50 Values in Antioxidant Assays (e.g., DPPH)
Possible Causes and Solutions:
| Cause | Solution |
| Color Interference | The inherent color of this compound solutions may interfere with the colorimetric readout. Run a control with the compound and the assay solvent (without DPPH) and subtract this background absorbance. |
| Reaction Kinetics | The reaction between the compound and DPPH may not have reached its endpoint. Perform a time-course experiment to determine the optimal incubation time. |
| Compound Instability | The compound may degrade in the assay buffer. Prepare fresh dilutions for each experiment and minimize exposure to light. |
Logical Troubleshooting Workflow for Antioxidant Assays
Quantitative Data Summary
The following tables summarize available quantitative data for boeravinones. Note that specific data for this compound is limited, and data from the closely related boeravinone B is included for reference.
Table 1: Anti-inflammatory Activity of Boeravinones
| Compound | Assay Type | Target | IC50 (µM) | Reference |
| Boeravinone B | COX-1 Inhibition | Cyclooxygenase-1 | >100 | [5] |
| Boeravinone B | COX-2 Inhibition | Cyclooxygenase-2 | 45.3 ± 0.8 | [5] |
| Compound 7 (a rotenoid from B. diffusa) | COX-1 Inhibition | Cyclooxygenase-1 | 21.7 ± 0.5 | [5] |
| Compound 7 (a rotenoid from B. diffusa) | COX-2 Inhibition | Cyclooxygenase-2 | 25.5 ± 0.6 | [5] |
Table 2: Cytotoxicity of Rotenoids
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Rotenone (B1679576) | SW480 (colon cancer) | CCK-8 | ~10 | [2] |
| Rotenone | SW620 (colon cancer) | CCK-8 | ~10 | [2] |
| Rotenone | C6 (glioma) | MTT | >10 (at 4h) | [6] |
| Amorphigenin | C4-2 (prostate cancer) | Cell Proliferation | ~1 | [7] |
| Dihydroamorphigenin | C4-2 (prostate cancer) | Cell Proliferation | ~1 | [7] |
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This protocol is adapted for screening natural compounds for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
LPS from E. coli (1 mg/mL stock in sterile PBS)
-
Griess Reagent System
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the cells with various concentrations of the compound for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS at a final concentration of 1 µg/mL for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-only control.
Experimental Workflow for NO Inhibition Assay
Protocol 2: Antioxidant Activity (DPPH Radical Scavenging Assay)
This protocol measures the free radical scavenging activity of this compound.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol (B129727) or ethanol)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in methanol or ethanol)
-
Methanol or ethanol
-
96-well microplate
-
Ascorbic acid or Trolox (positive control)
Procedure:
-
Prepare serial dilutions of this compound and the positive control in the chosen solvent.
-
In a 96-well plate, add a fixed volume of the compound dilutions to each well.
-
Add a fixed volume of the DPPH solution to each well to initiate the reaction.
-
Include a control with the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (Abs_control - Abs_sample) / Abs_control ] * 100
Signaling Pathway of Antioxidant Action
References
- 1. This compound | 333798-10-0 | INA79810 [biosynth.com]
- 2. Rotenone restrains colon cancer cell viability, motility and epithelial-mesenchymal transition and tumorigenesis in nude mice via the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rotenoids from Boerhaavia diffusa as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Astrocyte activation: a key step in rotenone induced cytotoxicity and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxylated Rotenoids Selectively Inhibit the Proliferation of Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Solubility of 9-O-Methyl-4-hydroxyboeravinone B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of 9-O-Methyl-4-hydroxyboeravinone B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a bioactive flavonoid compound.[1][2][3] Like many flavonoids, it is hydrophobic, meaning it has poor solubility in water and aqueous buffers. This low solubility can be a significant hurdle in experimental settings, particularly for in vitro and in vivo assays that require the compound to be in a dissolved state to ensure accurate and reproducible results.
Q2: What are the initial steps to dissolve this compound?
A2: A common starting point is to create a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for this purpose as it can dissolve both polar and nonpolar compounds.[4] From this stock, the compound can be diluted to the final desired concentration in your aqueous buffer. However, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system being studied.
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?
A3: This is a common issue when the final concentration of the hydrophobic compound exceeds its solubility limit in the aqueous buffer, even with a small amount of co-solvent. The following troubleshooting guide provides a systematic approach to address this problem.
Troubleshooting Guide: Compound Precipitation in Aqueous Buffers
This guide will help you navigate the challenges of working with this compound and similar hydrophobic compounds.
Problem: Precipitate formation upon dilution of an organic stock solution into an aqueous buffer.
Below is a workflow to troubleshoot this issue:
Data Presentation: Solubility Enhancement Strategies
While specific quantitative data for this compound is not extensively available, the following table summarizes the expected solubility trends and considerations for different solubilization methods based on data for similar flavonoids.
| Solubilization Method | Co-solvent/Excipient | Expected Solubility Enhancement | Key Considerations |
| Co-solvency | DMSO, Ethanol | Moderate to High | Final co-solvent concentration should be minimized to avoid toxicity in biological assays. |
| pH Adjustment | Acidic or Basic Buffers | Variable | Depends on the pKa of the compound. May not be suitable for all experimental conditions. |
| Cyclodextrin Complexation | HP-β-CD, β-CD | High | Can significantly increase aqueous solubility.[5] The choice of cyclodextrin and the molar ratio are critical. |
| Liposomal Formulation | Phospholipids (e.g., DSPC), Cholesterol | Very High | Encapsulates the compound within a lipid bilayer, suitable for in vivo applications.[6][7][8][9][10] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, sterile-filtered).
-
Procedure:
-
Weigh out a precise amount of this compound in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C, protected from light.
-
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is adapted from methods used for other flavonoids.[11][12]
-
Materials: this compound, HP-β-CD, deionized water, orbital shaker, 0.22 µm syringe filter.
-
Procedure:
-
Prepare a solution of HP-β-CD in deionized water at the desired concentration (e.g., 1-10% w/v).
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Incubate the mixture on an orbital shaker at room temperature for 24-48 hours to allow for complex formation.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
The filtrate now contains the solubilized this compound-cyclodextrin complex. The concentration of the dissolved compound can be determined using a suitable analytical method like HPLC.
-
Protocol 3: Preparation of Liposomes using the Thin-Film Hydration Method
This is a general protocol for encapsulating hydrophobic drugs.[6][7][8][9][10]
-
Materials: this compound, Phospholipid (e.g., DSPC), Cholesterol, Chloroform (B151607), Rotary evaporator, Aqueous buffer (e.g., PBS), Extruder with polycarbonate membranes.
-
Procedure:
-
Dissolve the phospholipid, cholesterol, and this compound in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer and vortexing. This will form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).
-
References
- 1. This compound | C18H14O7 | CID 487168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 333798-10-0 | INA79810 [biosynth.com]
- 3. chemwhat.com [chemwhat.com]
- 4. researchgate.net [researchgate.net]
- 5. alzet.com [alzet.com]
- 6. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]
- 8. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 9. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 10. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 11. Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnfs.or.kr [pnfs.or.kr]
Technical Support Center: Navigating 9-O-Methyl-4-hydroxyboeravinone B-Induced Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing 9-O-Methyl-4-hydroxyboeravinone B in cell-based assays. Here, you will find troubleshooting advice and frequently asked questions to address common challenges related to its cytotoxic effects.
Disclaimer: Direct experimental data on the cytotoxicity of this compound is limited. Much of the mechanistic information and potential troubleshooting strategies outlined below are extrapolated from studies on the closely related compound, Boeravinone B. Researchers should consider this when designing and interpreting their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic concentration range for this compound?
Q2: What is the proposed mechanism of cytotoxicity for boeravinones?
A2: Studies on the related compound, Boeravinone B, suggest a mechanism involving the induction of caspase-independent apoptosis. This is thought to occur through the internalization and degradation of key growth factor receptors, EGFR and ErbB2, in cancer cells. The downregulation of these receptors can subsequently inhibit pro-survival signaling pathways such as MAPK, Akt, and Erk1/2.
Q3: I am observing high variability in my cytotoxicity assay results between wells. What could be the cause?
A3: High variability can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and careful pipetting to have a consistent number of cells in each well.
-
Uneven Compound Distribution: Mix the compound gently but thoroughly in the media before and during addition to the wells.
-
Edge Effects: Evaporation from wells on the edge of the plate can concentrate the compound. It is advisable to fill the outer wells with sterile PBS or media without cells and not use them for data collection.
-
Bubbles: Bubbles in the wells can interfere with colorimetric or fluorometric readings.
Q4: My untreated control cells are showing signs of stress or death. What should I do?
A4: This could be due to issues with your cell culture technique or reagents. Check for:
-
Contamination: Visually inspect your cultures for any signs of microbial contamination.
-
Media Quality: Ensure your culture medium is fresh and all supplements are within their expiration dates.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to altered sensitivity and viability.
Q5: The compound doesn't seem to be inducing cytotoxicity at expected concentrations. What are the possible reasons?
A5: Several factors could contribute to a lack of cytotoxic effect:
-
Compound Solubility and Stability: Ensure that this compound is fully dissolved in the solvent and that the final concentration of the solvent in the culture medium is not toxic to the cells. Verify the stability of the compound under your storage and experimental conditions.
-
Cell Line Resistance: The cell line you are using may be inherently resistant to the cytotoxic effects of this compound.
-
Incorrect Incubation Time: The duration of compound exposure may be too short. A time-course experiment is recommended to determine the optimal incubation period.
-
Assay Sensitivity: The chosen cytotoxicity assay may not be sensitive enough to detect subtle changes in cell viability.
Troubleshooting Guides
Guide 1: Unexpectedly High Cytotoxicity
| Potential Cause | Troubleshooting Step |
| Compound Concentration Too High | Perform a thorough dose-response curve, starting from a lower concentration range. |
| Solvent Toxicity | Run a vehicle control with the highest concentration of the solvent used to dissolve the compound to ensure it is not causing cytotoxicity. |
| Stressed Cells | Ensure cells are healthy and not overly confluent before starting the experiment, as stressed cells can be more susceptible to drug-induced toxicity. |
| Synergistic Effects with Media Components | If possible, try using a simpler, serum-free medium for the duration of the compound treatment to rule out interactions. |
Guide 2: Inconsistent Assay Results
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions and ensure consistent technique. |
| Incomplete Solubilization of Reagents | For assays like MTT, ensure the formazan (B1609692) crystals are completely dissolved before reading the plate. |
| Temperature Fluctuations | Allow plates to equilibrate to room temperature before adding reagents and before reading, if required by the assay protocol. |
| Plate Reader Settings | Ensure the correct wavelength and other settings are used for your specific assay. |
Quantitative Data Summary
As specific data for this compound is not available, the following table presents data for related compounds and extracts to provide a general reference.
| Compound/Extract | Cell Line | Assay | Result |
| Ethanolic Extract of Boerhaavia diffusa | SiHa (Cervical Cancer) | MTT | 47.1% inhibition at 125 µg/ml |
| Novel Chromanone Analogues | T47D (Breast Cancer) | MTT | IC50 = 16-40 µM |
Experimental Protocols
MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add the medium containing different concentrations of the compound. Include untreated and vehicle-only control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed and treat cells with this compound in a 6-well plate for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Visualizations
Caption: A general experimental workflow for assessing the cytotoxicity of this compound.
Caption: A troubleshooting flowchart for addressing unexpectedly high cytotoxicity.
Caption: Proposed signaling pathway based on the action of the related compound Boeravinone B.
References
Inconsistent experimental results with 9-O-Methyl-4-hydroxyboeravinone B
Technical Support Center: 9-O-Methyl-4-hydroxyboeravinone B
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimental evaluation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a bioactive rotenoid, a class of flavonoid, naturally occurring in plants such as Boerhavia diffusa.[1] It is recognized for its potential antioxidant and anti-inflammatory properties.[1]
Q2: What are the known mechanisms of action for this compound and related compounds?
The mode of action for this compound involves the modulation of various biochemical pathways, including those related to antioxidant and anti-inflammatory responses.[1] Its mechanisms may include the inhibition of lipid peroxidation and the neutralization of free radicals, which provides a protective effect against oxidative stress.[1] Related boeravinones have been shown to exert their anti-inflammatory effects by modulating signaling pathways such as NF-κB and MAPK.[2]
Q3: Why am I seeing significant variability in my antioxidant assay results?
Inconsistent results in antioxidant assays are a common challenge when working with natural compounds. Several factors can contribute to this variability:
-
Assay Selection: Different antioxidant assays (e.g., DPPH, ABTS, FRAP, ORAC) operate via different chemical principles. A compound's activity can vary significantly from one assay to another. It is recommended to use a panel of assays to obtain a comprehensive antioxidant profile.[3][4]
-
Reaction Kinetics: The kinetics of the antioxidant reaction can be complex and are often not fully considered in high-throughput screening, leading to inaccuracies.[5]
-
Solvent and pH: The choice of solvent and the pH of the reaction medium can influence the antioxidant capacity of phenolic compounds.
-
Compound Stability: The stability of this compound under specific experimental conditions can affect its activity.
Q4: My anti-inflammatory assay results are not consistent. What could be the cause?
Similar to antioxidant assays, variability in anti-inflammatory assays can arise from several sources:
-
Cell-Based vs. Acellular Assays: The choice between a cell-based assay (e.g., measuring nitric oxide production in macrophages) and an acellular assay (e.g., COX-2 inhibition) can yield different results.
-
Cell Line and Passage Number: The type of cell line used and its passage number can impact the cellular response to inflammatory stimuli and the compound.
-
Stimulant Concentration: The concentration of the inflammatory stimulant (e.g., lipopolysaccharide - LPS) can affect the magnitude of the inflammatory response and the apparent efficacy of the inhibitor.
-
Compound Cytotoxicity: At higher concentrations, the compound may exhibit cytotoxicity, which can be misinterpreted as an anti-inflammatory effect. It is crucial to perform a cytotoxicity assay in parallel.
Troubleshooting Guides
Inconsistent Antioxidant Assay Results
| Observed Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells/tubes | - Pipetting errors- Incomplete mixing of reagents- Instability of the radical solution (e.g., DPPH) | - Use calibrated pipettes and proper technique.- Ensure thorough mixing of all components.- Prepare fresh radical solutions and protect them from light. |
| Results differ significantly from previously published data | - Different assay conditions (e.g., solvent, pH, incubation time)- Purity of the this compound sample- Different standard used for comparison | - Standardize your protocol to match the conditions of the cited literature if possible.- Verify the purity of your compound using analytical methods (e.g., HPLC, NMR).- Use the same standard antioxidant (e.g., Trolox, Ascorbic Acid) as the reference study. |
| Activity observed in one assay (e.g., DPPH) but not another (e.g., FRAP) | - Different reaction mechanisms of the assays. DPPH involves radical scavenging, while FRAP measures reducing power. | - This is not necessarily an error. Report the results for each assay, as they provide different types of information about the compound's antioxidant properties. |
Inconsistent Anti-inflammatory Assay Results (Cell-Based)
| Observed Issue | Potential Cause | Recommended Solution |
| High background inflammation in control cells (no stimulant) | - Cell contamination (e.g., mycoplasma)- Poor cell health | - Test cells for contamination.- Use cells with a low passage number and ensure optimal culture conditions. |
| Low or no inflammatory response to the stimulant (e.g., LPS) | - Inactive stimulant- Low cell density- Cells are not responsive | - Use a fresh, properly stored stimulant.- Optimize cell seeding density.- Use a positive control (a known inflammatory agent) to confirm cell responsiveness. |
| Apparent high anti-inflammatory activity at high compound concentrations, but also signs of cell death | - Cytotoxicity of this compound | - Perform a concurrent cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range of the compound. Only evaluate anti-inflammatory effects at non-toxic concentrations. |
Data Presentation
Due to the limited availability of specific IC50 values for this compound in the public domain, the following tables provide representative data for related rotenoids and flavonoids to illustrate expected ranges and variability across different assays.
Table 1: Representative IC50 Values for Antioxidant Activity of Related Flavonoids
| Antioxidant Assay | Compound Class | Representative IC50 Range (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |
| DPPH Radical Scavenging | Rotenoids/Flavonoids | 10 - 100 | Ascorbic Acid | ~5 - 15 |
| ABTS Radical Scavenging | Rotenoids/Flavonoids | 5 - 50 | Trolox | ~2 - 10 |
| Ferric Reducing Antioxidant Power (FRAP) | Rotenoids/Flavonoids | Varies (expressed as equivalents) | Quercetin | - |
| Cellular Antioxidant Activity (CAA) | Rotenoids/Flavonoids | 1 - 20 | Quercetin | ~1 - 5 |
Note: These values are illustrative and can vary significantly based on experimental conditions.
Table 2: Representative IC50 Values for Anti-inflammatory Activity of Related Boeravinones
| Anti-inflammatory Assay | Compound | Representative IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| COX-1 Inhibition | Boeravinone Derivative | ~21.7 | Indomethacin | ~0.1 |
| COX-2 Inhibition | Boeravinone Derivative | ~25.5 | Celecoxib | ~0.04 |
| Nitric Oxide Production Inhibition (LPS-stimulated RAW 264.7 cells) | Boeravinone B | Not specified in µM, but significant inhibition observed | L-NAME | Varies |
Source: Adapted from studies on boeravinones and other rotenoids.[6]
Experimental Protocols
DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (B129727). Store in a dark, amber bottle.
-
Prepare a stock solution of this compound in methanol or DMSO.
-
Prepare serial dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid).
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the test compound dilutions or standard.
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Cellular Antioxidant Activity (CAA) Assay
-
Cell Culture:
-
Seed HepG2 cells in a 96-well black, clear-bottom plate and grow to confluence.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound and 25 µM DCFH-DA in treatment medium for 1 hour.
-
Wash the cells with PBS.
-
Add 600 µM AAPH (peroxyl radical initiator) to all wells except the negative control.
-
Measure the fluorescence at 485 nm excitation and 538 nm emission every 5 minutes for 1 hour.
-
-
Data Analysis:
-
Calculate the area under the curve for fluorescence versus time.
-
Determine the CAA value as the percentage reduction in fluorescence compared to the control.
-
Nitric Oxide Production Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution).
-
Add 50 µL of Griess Reagent II (NED solution).
-
Incubate for 10 minutes at room temperature.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Determine the percentage inhibition of nitric oxide production.
-
Mandatory Visualizations
General Experimental Workflow
Troubleshooting Inconsistent Results
Potential NF-κB Signaling Pathway Inhibition
References
- 1. biosynth.com [biosynth.com]
- 2. Potent antioxidant and genoprotective effects of boeravinone G, a rotenoid isolated from Boerhaavia diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Challenges and pitfalls in antioxidant research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rotenoids from Boerhaavia diffusa as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Handling of 9-O-Methyl-4-hydroxyboeravinone B
This technical support center provides guidance and answers to frequently asked questions regarding the storage and handling of 9-O-Methyl-4-hydroxyboeravinone B to prevent its degradation. This information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term storage condition for solid this compound?
For short-term storage, solid this compound should be kept in a tightly sealed, light-protected container at 2-8°C.
Q2: How should I store this compound for long-term use?
For long-term storage, it is recommended to store solid this compound at -20°C in a tightly sealed container, protected from light and moisture.
Q3: I need to store this compound in a solution. What is the best practice?
Stock solutions should be prepared fresh whenever possible. If storage is necessary, dissolve the compound in a suitable anhydrous solvent such as DMSO or ethanol, aliquot into small volumes in tightly sealed, light-protected vials, and store at -20°C or -80°C. Minimize freeze-thaw cycles.
Q4: What are the main factors that can cause the degradation of this compound?
The primary factors contributing to the degradation of this compound are exposure to light (photodegradation), elevated temperatures, and oxygen (oxidation). As a flavonoid-like compound, it is also susceptible to pH-dependent hydrolysis.
Q5: How can I tell if my sample of this compound has degraded?
Degradation can be indicated by a change in the physical appearance of the sample (e.g., color change), or more definitively by analytical methods such as HPLC or UPLC-MS, which can show a decrease in the main peak area and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity or inconsistent experimental results. | Degradation of the compound due to improper storage. | 1. Verify storage conditions (temperature, light protection, container seal). 2. Perform an analytical check (e.g., HPLC) to assess the purity of the compound. 3. If degradation is confirmed, discard the old stock and use a fresh, properly stored sample. |
| Appearance of unexpected peaks in chromatography. | The sample has degraded, forming new chemical entities. | 1. Compare the chromatogram with a reference standard. 2. If degradation is suspected, perform a forced degradation study to identify potential degradation products. 3. Optimize storage conditions to minimize further degradation. |
| Color change of the solid compound or solution. | Likely oxidation or photodegradation. | 1. Immediately transfer the compound to a new, airtight, light-protected container. 2. Store under recommended conditions (cool, dark, and dry). 3. Before use, verify the purity of the compound using an appropriate analytical method. |
Quantitative Data on Degradation
While specific quantitative stability data for this compound is not extensively available in the literature, the following table provides a hypothetical degradation profile based on studies of the structurally related rotenoid, rotenone. These values should be considered as estimates and a starting point for in-house stability testing.
| Storage Condition | Duration | Solvent | Hypothetical Purity (%) |
| 2-8°C, Dark | 1 month | Solid | >98% |
| 2-8°C, Dark | 6 months | Solid | ~95% |
| -20°C, Dark | 12 months | Solid | >99% |
| Room Temperature, Light | 24 hours | Methanol (B129727) | <90% |
| Room Temperature, Dark | 7 days | Methanol | ~97% |
| 40°C, Dark | 7 days | Solid | ~90% |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
Objective: To determine the purity and assess the degradation of this compound under specific storage conditions.
Materials:
-
This compound sample
-
HPLC-grade methanol and water
-
HPLC system with a C18 column and UV detector
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this, prepare a working standard of 100 µg/mL.
-
Sample Preparation: Prepare a solution of the this compound sample to be tested in methanol at a concentration of 100 µg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Gradient of methanol and water
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm
-
Injection Volume: 20 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Compare the peak area of this compound in the sample to that of the standard to determine the purity. The presence of additional peaks indicates degradation. The percentage of degradation can be calculated by comparing the peak area of the parent compound in a stored sample to that of a freshly prepared sample.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and products of this compound.
Materials:
-
This compound
-
Methanol, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
HPLC-MS system
Procedure:
-
Acid Hydrolysis: Dissolve the compound in methanol and add 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in methanol and add 0.1 M NaOH. Incubate at room temperature for 2 hours.
-
Oxidation: Dissolve the compound in methanol and add 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Photodegradation: Expose a methanolic solution of the compound to direct sunlight or a photostability chamber for 24 hours.
-
Thermal Degradation: Store the solid compound at 60°C for 7 days.
-
Analysis: Analyze all stressed samples, along with a control sample, by HPLC-MS to separate and identify the degradation products based on their retention times and mass-to-charge ratios.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting decision tree for compound degradation.
Technical Support Center: Refining 9-O-Methyl-4-hydroxyboeravinone B Dosage for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the dosage of 9-O-Methyl-4-hydroxyboeravinone B for in vivo experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound in a question-and-answer format.
Question: My compound, this compound, has poor solubility in aqueous solutions. How can I prepare it for in vivo administration?
Answer: Poor aqueous solubility is a common challenge with hydrophobic natural products like this compound. Here are several strategies to improve its formulation for in vivo studies:
-
Co-solvent Systems: A common approach is to use a mixture of a biocompatible organic solvent and an aqueous buffer. A popular combination is Dimethyl Sulfoxide (DMSO) followed by dilution with saline or Phosphate-Buffered Saline (PBS). It is crucial to keep the final concentration of the organic solvent low (typically <10% DMSO) to avoid toxicity to the animal model.
-
Surfactant-based Formulations: Using non-ionic surfactants like Tween® 80 or Cremophor® EL can help to create stable emulsions or micellar solutions. A typical vehicle might consist of 1-5% Tween® 80 in saline.
-
Liposomal Formulations: Encapsulating the compound in liposomes can enhance its solubility, stability, and bioavailability. This is a more advanced technique but can be very effective for hydrophobic compounds.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
It is essential to perform a vehicle toxicity study in a small group of animals before proceeding with the main experiment to ensure the chosen formulation is well-tolerated.
Question: I am observing signs of toxicity (e.g., weight loss, lethargy) in my animal models even at low doses. What could be the cause and how can I troubleshoot this?
Answer: Toxicity can arise from the compound itself or the vehicle used for administration. Here’s a systematic approach to troubleshoot this issue:
-
Vehicle Toxicity: As mentioned, the first step is to rule out toxicity from the administration vehicle. Administer the vehicle alone to a control group of animals and monitor them for any adverse effects.
-
Compound-Specific Toxicity: this compound belongs to the boeravinone family, which are rotenoids. Rotenone (B1679576) itself is known to be toxic, particularly affecting mitochondrial function. It's possible that the observed toxicity is an inherent property of the compound.
-
Dose Reduction: If vehicle toxicity is ruled out, the next step is to perform a dose-response study with a wider range of lower doses to identify a maximum tolerated dose (MTD).
-
Route of Administration: Consider changing the route of administration. For example, if you are using intraperitoneal (IP) injection, which can sometimes cause local irritation and inflammation, you might consider oral gavage. However, be aware that oral administration may lead to lower bioavailability.
-
Monitor for Specific Organ Toxicity: If possible, perform basic blood work (e.g., complete blood count and chemistry panel) and histopathological examination of key organs (liver, kidney, spleen) to identify any target organ toxicity.
Question: I am not observing the expected therapeutic effect in my in vivo model. What are the possible reasons and what should I do?
Answer: A lack of efficacy can be due to several factors, ranging from suboptimal dosage to poor bioavailability.
-
Inadequate Dosage: The dose you are using might be too low to elicit a therapeutic response. Based on studies with related compounds like Boeravinone B, which showed anti-inflammatory effects at 50 mg/kg in rats, you may need to escalate the dose of this compound. A thorough dose-finding study is crucial.
-
Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. This is a particular concern for hydrophobic compounds administered orally. You may need to consider a different route of administration (e.g., IP or intravenous) or use a formulation designed to enhance bioavailability.
-
Rapid Metabolism: The compound might be rapidly metabolized and cleared from the body. Pharmacokinetic studies to determine the half-life of the compound in your animal model would be beneficial.
-
Incorrect Timing of Administration: The timing of compound administration relative to the disease induction or measurement of endpoints is critical. You may need to optimize the treatment schedule.
-
Re-evaluation of the Hypothesis: If all of the above factors have been addressed and you still do not see an effect, it may be necessary to reconsider the hypothesis that this compound will be effective in your specific disease model.
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for this compound in a mouse model?
A1: There is currently no established in vivo dosage for pure this compound. However, we can extrapolate from related compounds to suggest a starting point for a dose-finding study. Boeravinone B has shown in vivo anti-inflammatory activity at a dose of 50 mg/kg in rats.[1] Given that this compound is a related rotenoid, a pilot study in mice could start with a range of doses such as 10, 25, and 50 mg/kg. It is critical to perform a dose-escalation study to determine both efficacy and toxicity.
Q2: What is the mechanism of action of this compound?
A2: The precise mechanism of action is still under investigation. However, it is known to be a bioactive phenolic derivative sourced from the roots of Boerhavia diffusa.[2] Its mode of action is thought to involve the modulation of multiple biochemical pathways, including antioxidant and anti-inflammatory pathways.[2] It may exert its effects by inhibiting lipid peroxidation and neutralizing free radicals.[2]
Q3: What are the potential side effects of this compound?
A3: As a member of the rotenoid family, there is a potential for mitochondrial toxicity, similar to rotenone. Researchers should carefully monitor for signs of neurotoxicity and general malaise in animal models. A study on oral administration of rotenone in mice noted a lack of weight gain, suggesting potential gastrointestinal toxicity.[3][4][5]
Q4: Which animal models are most appropriate for studying the effects of this compound?
A4: The choice of animal model will depend on the therapeutic area of interest. Given its known anti-inflammatory and antioxidant properties, models of inflammatory diseases (e.g., carrageenan-induced paw edema, lipopolysaccharide-induced systemic inflammation) or oxidative stress-related conditions would be appropriate.
Data Presentation
Table 1: Summary of In Vivo Dosages for Related Compounds
| Compound | Animal Model | Route of Administration | Dosage | Observed Effect | Reference |
| Boeravinone B | Rat | - | 50 mg/kg | Anti-inflammatory | [1] |
| Rotenone | Mouse | Oral | 30 mg/kg | Lack of weight gain, no significant neurodegeneration | [3][4][5] |
| Boerhavia diffusa (Aqueous & Ethanolic Extracts) | - | Oral | 400 mg/kg | Reduced serum bilirubin (B190676) and alkaline phosphatase | [6] |
Experimental Protocols
Protocol: Pilot Dose-Finding Study of this compound in a Mouse Model of Inflammation
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Compound Preparation:
-
Dissolve this compound in DMSO to create a stock solution of 50 mg/mL.
-
For administration, dilute the stock solution with a vehicle of 10% Tween® 80 in sterile saline to achieve the desired final concentrations (e.g., 1, 2.5, and 5 mg/mL for doses of 10, 25, and 50 mg/kg, respectively, assuming a 10 mL/kg injection volume).
-
The final DMSO concentration should not exceed 5%.
-
-
Experimental Groups (n=5-8 mice per group):
-
Group 1: Vehicle control (DMSO + 10% Tween® 80 in saline)
-
Group 2: this compound (10 mg/kg)
-
Group 3: this compound (25 mg/kg)
-
Group 4: this compound (50 mg/kg)
-
Group 5: Positive control (e.g., Dexamethasone at 1 mg/kg)
-
-
Administration:
-
Administer the compound or vehicle via intraperitoneal (IP) injection 1 hour prior to the inflammatory challenge.
-
-
Inflammatory Challenge:
-
Inject 50 µL of 1% λ-carrageenan in sterile saline into the sub-plantar surface of the right hind paw.
-
-
Endpoint Measurement:
-
Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Monitor animals for any signs of toxicity, including changes in weight, behavior, and posture.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.
-
Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
-
Visualizations
Caption: Potential signaling pathway for the anti-inflammatory and antioxidant effects of this compound.
Caption: A general experimental workflow for an in vivo study.
Caption: A troubleshooting decision tree for common in vivo experimental problems.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of oral administration of rotenone on gastrointestinal functions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-Reproducibility of Oral Rotenone as a Model for Parkinson’s Disease in Mice [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Non-Reproducibility of Oral Rotenone as a Model for Parkinson's Disease in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Minimizing off-target effects of 9-O-Methyl-4-hydroxyboeravinone B
Technical Support Center: 9-O-Methyl-4-hydroxyboeravinone B
Welcome to the technical support resource for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize off-target and undesired effects, ensuring the specificity of their experimental outcomes. Given that this compound is a natural product with known pleiotropic effects, this guide focuses on strategies for deconvoluting its mechanism of action and validating that the observed biological responses are relevant to the hypothesis under investigation.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound?
A1: this compound is a bioactive phenolic compound isolated from plants such as Boerhavia diffusa.[1] Its primary reported activities are antioxidant and anti-inflammatory.[1] It is understood to modulate multiple biochemical pathways rather than acting on a single, specific protein target. Its mechanisms may include the neutralization of free radicals and inhibition of lipid peroxidation.[1] Researchers should consider these broad activities when designing experiments and interpreting data.
Q2: The phenotype I observe could be due to either antioxidant or anti-inflammatory effects. How can I distinguish between these mechanisms?
A2: To differentiate between these effects, you should design experiments with controls that can isolate each mechanism.
-
Test for Antioxidant Activity: Pre-treat your cells with a well-characterized antioxidant, such as N-acetylcysteine (NAC), before adding this compound. If NAC prevents the phenotype, it suggests the effect is primarily driven by the compound's antioxidant properties.
-
Induce Oxidative Stress: Conversely, you can induce oxidative stress (e.g., with H₂O₂) and assess whether this compound can rescue the phenotype.
-
Assess Inflammatory Pathways: Measure the activation of key inflammatory signaling nodes, such as NF-κB phosphorylation or the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6), to see if they are modulated by the compound in your experimental model.
Q3: I am seeing unexpected cytotoxicity at concentrations where I expect a specific effect. What could be the cause?
A3: Unexpected cytotoxicity can arise from several factors:
-
Off-Target Effects: At higher concentrations, pleiotropic compounds can engage numerous targets, leading to toxicity. It is crucial to perform a dose-response curve to determine the optimal concentration window.
-
Solubility Issues: Poor solubility can lead to compound precipitation, which can be toxic to cells. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting it in culture media. Visually inspect for precipitates.
-
Vehicle Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatments and is below the toxic threshold for your cell line (typically <0.1-0.5%).
Q4: How can I validate that my observed effect is due to this compound and not a non-specific or off-target interaction?
A4: Validating specificity for a natural product with broad activity requires a multi-pronged approach. Since a specific molecular target is not well-defined, validation focuses on linking the compound's known bioactivities to your results.
-
Use a Structurally Unrelated Control: Employ another compound with a similar known activity (e.g., another antioxidant or anti-inflammatory agent) to see if it phenocopies the results.
-
Rescue Experiments: If you hypothesize that the compound works by inhibiting a specific pathway, try to "rescue" the effect by activating a downstream component of that pathway.
-
Negative Controls: Use a closely related but inactive analog of the compound, if available, to show that the specific chemical structure is required for the effect.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Results / Poor Reproducibility | 1. Compound Degradation2. Inconsistent Dosing3. Cell Line Variability | 1. Prepare fresh stock solutions from powder for each experiment. Aliquot and store at -80°C to avoid freeze-thaw cycles.2. Perform a careful dose-response analysis to identify the sensitive range of the curve.3. Use cells with a consistent passage number and confirm cell line identity. |
| No Observable Effect | 1. Insufficient Concentration2. Low Bioavailability3. Inactive Compound | 1. Test a broad range of concentrations, starting from low nanomolar to high micromolar.2. Ensure the compound is soluble in your media. For in vivo studies, consider formulation changes.3. Verify the purity and identity of your compound stock via methods like HPLC or mass spectrometry. |
| Widespread Changes in Proteomics/Transcriptomics | 1. Pleiotropic Nature of the Compound2. Indirect, Downstream Effects | 1. Focus on early time points (e.g., minutes to a few hours) to capture the most immediate effects before widespread secondary changes occur.2. Use pathway analysis software to identify the most significantly enriched signaling nodes. Correlate these with the known antioxidant/anti-inflammatory activities of the compound. |
Physicochemical & Biological Data
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₄O₇ | [2][3] |
| Molecular Weight | 342.3 g/mol | |
| CAS Number | 333798-10-0 | [1] |
| Known Activities | Antioxidant, Anti-inflammatory, Hepatoprotective | [1] |
| Primary Source | Boerhavia diffusa | [1] |
| Recommended Storage | Store stock solutions at -20°C or -80°C. | General Practice |
Experimental Protocols & Workflows
Protocol 1: General Workflow for Characterizing Cellular Effects
This workflow provides a systematic approach to investigating the effects of this compound and minimizing ambiguity in your results.
Caption: Workflow for characterizing the mechanism of this compound.
Protocol 2: Assessing Cellular Antioxidant Activity using DCFDA
This protocol measures the ability of this compound to reduce intracellular reactive oxygen species (ROS).
-
Cell Plating: Plate cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of non-toxic concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 1-4 hours). Include a positive control like N-acetylcysteine (NAC).
-
DCFDA-H2 Loading: Remove media and wash cells with warm PBS. Add 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA-H2) in PBS and incubate for 30 minutes at 37°C.
-
Induction of Oxidative Stress: Wash cells again with PBS. Add a ROS inducer like H₂O₂ (e.g., 100 µM) to all wells except the negative control.
-
Measurement: Immediately measure fluorescence on a plate reader (Excitation/Emission ~485/535 nm) at multiple time points (e.g., every 15 minutes for 1 hour).
-
Analysis: Normalize fluorescence readings to the vehicle control. A reduction in the H₂O₂-induced fluorescence signal in compound-treated wells indicates antioxidant activity.
Visualizing Pleiotropic Effects
The following diagram illustrates how this compound can influence multiple downstream cellular processes. This highlights the importance of designing experiments that can isolate the pathway of interest.
References
Technical Support Center: Scaling Up 9-O-Methyl-4-hydroxyboeravinone B Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 9-O-Methyl-4-hydroxyboeravinone B.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing this compound?
A1: this compound is a naturally occurring rotenoid found in the plant Boerhavia diffusa. Production methods primarily fall into two categories:
-
Extraction from Natural Sources: This involves the isolation and purification of the compound from plant material, typically the roots. While this method yields the natural product, scaling up can be challenging due to low natural abundance, variability in plant material, and the complexity of the extraction and purification process.
-
Chemical Synthesis: A multi-step chemical synthesis can provide a more controlled and scalable route to this compound. This approach allows for the production of larger quantities with high purity, independent of natural source availability.
Q2: What are the main challenges in the chemical synthesis of this compound?
A2: The chemical synthesis of complex natural products like this compound often presents several challenges:
-
Multi-step Synthesis: The synthesis is typically lengthy, involving numerous reaction steps, which can lead to a low overall yield.
-
Regioselectivity: Controlling the position of substituent groups on the aromatic rings is crucial and can be difficult to achieve, leading to the formation of undesired isomers.
-
Protecting Group Chemistry: The use and removal of protecting groups for sensitive functional groups can add complexity and steps to the synthesis, potentially reducing the overall yield.
-
Purification: Separating the desired product from starting materials, reagents, and byproducts at each step, and in the final purification, can be challenging and require advanced chromatographic techniques.
Q3: Is this compound stable? What are the recommended storage conditions?
A3: Studies on related methoxylated flavonoids suggest that they are significantly more stable than their hydroxylated counterparts. The methoxy (B1213986) group can protect the molecule from certain degradation pathways. However, as with many complex organic molecules, it is susceptible to degradation under harsh conditions such as strong acids or bases, high temperatures, and prolonged exposure to UV light. For long-term storage, it is recommended to keep the compound in a cool, dark, and dry place, preferably under an inert atmosphere.
Troubleshooting Guides
Low Yield in Chemical Synthesis
Low yields are a common issue in multi-step organic synthesis. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete Reactions | Monitor reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending reaction times or increasing the temperature. | Drive reactions to completion to maximize the formation of the desired product. |
| Side Reactions | Optimize reaction conditions (temperature, solvent, catalyst). Investigate the use of protecting groups for sensitive functional groups. | Minimize the formation of byproducts, simplifying purification and improving yield. |
| Poor Regioselectivity | Re-evaluate the synthetic strategy to favor the desired isomer. Explore different catalysts or directing groups. | Increase the proportion of the desired regioisomer. |
| Loss During Work-up/Purification | Optimize extraction and chromatography conditions. Ensure complete extraction from the aqueous phase. Use appropriate stationary and mobile phases for chromatography to minimize product loss. | Maximize the recovery of the product at each stage of the process. |
Purification Challenges
Effective purification is critical to obtaining high-purity this compound.
| Problem | Potential Cause | Troubleshooting Steps | | :--- | :--- | | Co-elution of Impurities in Chromatography | Inappropriate stationary or mobile phase. | Screen different solvent systems for TLC to find optimal separation conditions. Translate the optimized TLC conditions to column chromatography or HPLC. Consider using a different type of stationary phase (e.g., reversed-phase instead of normal-phase). | | Product Degradation on Column | The stationary phase is too acidic or basic. | Use a neutral stationary phase (e.g., deactivated silica (B1680970) gel). Perform chromatography at a lower temperature. | | Low Recovery from Column | The product is strongly adsorbed to the stationary phase. | Use a more polar mobile phase to elute the product. Consider adding a small amount of a modifier (e.g., acetic acid or triethylamine) to the mobile phase. | | Difficulty in Removing Solvent | High-boiling point solvents used in purification. | Use a rotary evaporator under high vacuum. For trace amounts of stubborn solvents, co-evaporation with a lower-boiling point solvent can be effective. |
Experimental Protocols
Representative Synthesis Workflow
The following is a generalized, hypothetical workflow for the synthesis of a chromeno[3,4-b]chromen-12(6H)-one core structure, which is central to this compound. Note: This is not a validated protocol for the specific target molecule but is based on common synthetic strategies for related isoflavonoids and rotenoids.
-
Synthesis of a Deoxybenzoin (B349326) Intermediate:
-
Reaction: Friedel-Crafts acylation of a substituted phenol (B47542) with a substituted phenylacetic acid in the presence of a Lewis acid catalyst (e.g., AlCl₃ or BF₃·OEt₂).
-
Work-up: Quenching the reaction with ice-water, followed by extraction with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated.
-
-
Formation of the Chromenone Ring:
-
Reaction: The deoxybenzoin intermediate is reacted with a formylating agent (e.g., dimethylformamide and POCl₃) to introduce a formyl group at the benzylic position, which then undergoes intramolecular cyclization to form the chromenone ring.
-
Work-up: The reaction mixture is poured into water, and the precipitated solid is filtered, washed, and dried.
-
-
Construction of the Second Heterocyclic Ring:
-
Reaction: The chromenone intermediate is then subjected to a reaction sequence to build the second heterocyclic ring. This could involve reactions such as an aldol (B89426) condensation followed by cyclization and dehydration.
-
Work-up: Similar to the previous steps, involving extraction and purification.
-
-
Final Modification and Purification:
-
Reaction: Introduction or modification of substituents on the aromatic rings to match the target molecule, this compound.
-
Purification: The final product is purified by column chromatography on silica gel, followed by recrystallization or preparative HPLC to obtain the high-purity compound.
-
Visualizations
9-O-Methyl-4-hydroxyboeravinone B interference in biochemical assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 9-O-Methyl-4-hydroxyboeravinone B in biochemical assays. Due to its classification as a polyphenolic rotenoid, this compound may exhibit interference in various experimental setups. This resource aims to help identify and mitigate potential artifacts to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a bioactive rotenoid compound naturally found in plants of the Boerhavia genus. It is recognized for its potential antioxidant and anti-inflammatory properties.
Q2: Why might this compound interfere with my biochemical assay?
As a polyphenolic compound, this compound can interfere with biochemical assays through several mechanisms, potentially leading to false-positive or false-negative results. These mechanisms include:
-
Redox Activity: The compound's antioxidant nature can directly interact with redox-sensitive reagents in assays, causing a change in signal that is independent of the biological target.
-
Protein Precipitation: Like many polyphenols, it may non-specifically precipitate proteins, which can affect enzyme kinetics or receptor-ligand binding.
-
Compound Aggregation: At certain concentrations, it may form aggregates that can non-specifically inhibit enzymes or sequester other molecules in the assay.
-
Fluorescence Interference: The intrinsic fluorescence of the compound could interfere with fluorescence-based assays by increasing background signals or quenching the fluorescent signal of a probe.
-
Chemical Reactivity: The compound's structure may allow it to react with other components in the assay, such as cofactors or substrates.
Q3: I am observing activity in my primary screen, but it is not reproducible in secondary or orthogonal assays. Could this be due to assay interference?
Yes, this is a strong indicator of potential assay interference. If the compound shows activity in an initial screen but fails to show a dose-dependent response or is inactive in an assay with a different detection method, it is likely an artifact.
Q4: Which types of assays are more susceptible to interference by this compound?
Assays that are particularly prone to interference by polyphenolic compounds like this compound include:
-
Luciferase-based assays: Polyphenols can directly inhibit the luciferase enzyme.
-
Assays using redox-sensitive dyes: The antioxidant properties can interfere with colorimetric or fluorometric readouts.
-
Enzymatic assays: Non-specific inhibition or protein precipitation can lead to inaccurate results.
-
Protein quantification assays (e.g., BCA, Lowry): The reducing potential of flavonoids can interfere with these assays, leading to an overestimation of protein concentration.[1][2]
Troubleshooting Guides
Problem 1: High rate of false positives in a primary high-throughput screen.
-
Possible Cause: Interference by the polyphenolic structure of this compound.
-
Troubleshooting Steps:
-
Counter-Screening: Perform a counter-screen using an assay format that is orthogonal to the primary screen (e.g., if the primary assay is fluorescence-based, use a luminescence or absorbance-based assay for confirmation).
-
Detergent Addition: Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt potential compound aggregates.[3]
-
Control Experiments: Run control experiments with this compound in the absence of the biological target to measure its intrinsic effect on the assay reagents and signal.
-
Problem 2: Inconsistent IC50 values for this compound.
-
Possible Cause: Compound instability, poor solubility, or aggregation at higher concentrations.
-
Troubleshooting Steps:
-
Solubility Assessment: Visually inspect the compound in the assay buffer for any signs of precipitation, especially at higher concentrations.
-
Aggregation Analysis: Use techniques like dynamic light scattering (DLS) to determine if the compound is forming aggregates at the concentrations being tested.
-
Time-Dependency Studies: Investigate if the inhibitory effect changes with varying pre-incubation times, which can be indicative of reactive compounds.
-
Target-Independent Activity: Test the compound against an unrelated biological target to assess for non-specific inhibition.
-
Problem 3: Suspected interference in an antioxidant capacity assay (e.g., DPPH, ABTS).
-
Possible Cause: Direct radical scavenging activity of this compound, which is its inherent property but can be misinterpreted if not properly controlled.
-
Troubleshooting Steps:
-
Use Multiple Assays: Confirm antioxidant activity using assays with different mechanisms (e.g., a hydrogen atom transfer-based assay like ORAC and a single electron transfer-based assay like FRAP).
-
Include Standard Controls: Always run known antioxidants (e.g., Trolox, ascorbic acid) in parallel to validate the assay performance and for comparison.
-
Kinetic Measurements: Monitor the reaction over time to understand the kinetics of the interaction, as true biological activity may exhibit different kinetics than direct chemical reactions.
-
Quantitative Data Summary
The following tables summarize available quantitative data for Boeravinone B, a closely related compound to this compound, due to the limited specific data for the latter. This data can serve as a reference point for expected biological activity.
Table 1: Antioxidant Activity of Boerhavia diffusa Extracts (containing Boeravinones)
| Assay Type | Extract/Compound | IC50 Value (µg/mL) | Reference |
| DPPH Radical Scavenging | Methanol (B129727) Extract | 94.92 | [4] |
| DPPH Radical Scavenging | Ethanol Extract | 94.83 | [4] |
| ABTS Radical Scavenging | Methanol Extract | 179.8 | [4] |
| Hydrogen Peroxide Scavenging | Aqueous Extract | 141.6 | [4] |
Table 2: Anti-inflammatory Activity of Related Compounds
| Assay Type | Compound | IC50 Value (µM) | Reference |
| COX-2 Inhibition | Demethyleneberberine | 13.46 ± 1.91 | [5] |
| 5-LOX Inhibition | Demethyleneberberine | 2.93 ± 0.81 | [5] |
| COX-2 Inhibition | WE-4 (Aurone derivative) | 0.22 | [6] |
| 5-LOX Inhibition | WE-4 (Aurone derivative) | 0.3 | [6] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of this compound.
Methodology:
-
Prepare a stock solution of this compound in methanol or DMSO.
-
Create a series of dilutions of the test compound.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each dilution of the test compound.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control well should contain 100 µL of methanol/DMSO and 100 µL of DPPH solution.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.[7]
In Vitro Anti-Inflammatory Assay: Inhibition of Albumin Denaturation
Objective: To assess the ability of this compound to inhibit protein denaturation, an in vitro model for anti-inflammatory activity.
Methodology:
-
Prepare a 1% aqueous solution of bovine serum albumin (BSA).
-
Prepare various concentrations of this compound.
-
The reaction mixture consists of 2 mL of the test compound at different concentrations and 0.2 mL of egg albumin (from a fresh hen's egg) and 2.8 mL of phosphate-buffered saline (PBS, pH 7.4).
-
A control solution consists of 2 mL of distilled water with 0.2 mL of egg albumin and 2.8 mL of PBS.
-
Incubate the mixtures at 37°C for 15 minutes.
-
Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Diclofenac sodium can be used as a reference standard.
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[8]
Visualizations
Signaling Pathways Modulated by Boeravinone B
Boeravinone B, a compound closely related to this compound, has been shown to inhibit osteoclast differentiation by modulating key signaling pathways. The following diagrams illustrate these interactions.[9][10]
Caption: Boeravinone B inhibits key signaling pathways in osteoclasts.
Experimental Workflow for Investigating Assay Interference
The following workflow outlines a systematic approach to identify and characterize potential assay interference by this compound.
Caption: Workflow for identifying false positives due to assay interference.
References
- 1. Flavonoids interference in common protein assays: Effect of position and degree of hydroxyl substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajol.info [ajol.info]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways [bmbreports.org]
- 10. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 9-O-Methyl-4-hydroxyboeravinone B
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing challenges related to enhancing the bioavailability of 9-O-Methyl-4-hydroxyboeravinone B (MHB). MHB is a bioactive rotenoid isolated from Boerhavia diffusa, a plant with a history of use in traditional medicine. Like many natural products, MHB's therapeutic potential is often limited by its poor aqueous solubility and consequently, low oral bioavailability.[1]
This guide offers frequently asked questions (FAQs) and detailed troubleshooting for common experimental hurdles. It also provides standardized protocols for key assays and formulation strategies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound?
A1: The primary challenges for the oral bioavailability of MHB, a member of the rotenoid class of compounds, are its low aqueous solubility and potentially poor membrane permeability.[1] Many flavonoids and related polyphenolic compounds are poorly soluble in water, which is a prerequisite for absorption in the gastrointestinal tract.[2] Furthermore, it may be subject to efflux by transporters like P-glycoprotein (P-gp), which actively pump compounds out of intestinal cells, and first-pass metabolism in the gut wall and liver. One study noted that the related compound, boeravinone B, exhibits P-gp inhibition activity, suggesting it might also be a substrate for this efflux pump.[3]
Q2: What are the most promising strategies to enhance the bioavailability of MHB?
A2: Several formulation strategies can be employed to overcome the solubility and permeability challenges of MHB. These include:
-
Solid Dispersions: Dispersing MHB in a hydrophilic polymer matrix at a molecular level can significantly improve its dissolution rate.[4][5][6]
-
Phospholipid Complexes (Phytosomes): Forming a complex between MHB and phospholipids (B1166683) can enhance its lipophilicity, thereby improving its ability to permeate across the intestinal membrane.[7][8][9]
-
Nanoformulations: Techniques such as developing nanosuspensions or encapsulating MHB in lipid-based nanocarriers (e.g., solid lipid nanoparticles, nanostructured lipid carriers) can increase the surface area for dissolution and improve absorption.
Q3: Which in vitro models are recommended for assessing the bioavailability of MHB?
A3: A tiered approach using several in vitro models is recommended to predict the oral bioavailability of MHB:
-
Solubility Assays: To determine the intrinsic solubility of MHB in various physiological buffers.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput screening tool to predict passive membrane permeability.[10][11][12]
-
Caco-2 Cell Permeability Assay: This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of cells mimicking the intestinal epithelium. It provides insights into both passive and active transport mechanisms, including efflux.[13][14][15][16]
-
Liver Microsomal Stability Assay: This assay assesses the metabolic stability of MHB by incubating it with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[17][18][19][20][21]
Q4: Are there any predicted physicochemical properties for MHB that can guide my experiments?
A4: While extensive experimental data for MHB is limited, computational predictions are available. The predicted XlogP value for this compound is 2.4, which suggests moderate lipophilicity.[22][23] This value can be a useful starting point for selecting solvents and designing formulation strategies.
Troubleshooting Guides
Issue 1: Low Dissolution Rate of MHB in Aqueous Buffers
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Poor intrinsic solubility | Prepare a solid dispersion of MHB with a hydrophilic polymer (e.g., PVP, HPMC, Poloxamer 188). | Amorphous solid dispersions can prevent the crystallization of the drug and enhance its dissolution by dispersing it at a molecular level within a soluble carrier.[4][5][6] |
| Compound aggregation | Incorporate a surfactant in the dissolution medium (e.g., 0.5% Tween-80). | Surfactants can help to wet the surface of the hydrophobic compound and prevent aggregation, thereby increasing the surface area available for dissolution.[5] |
| Incorrect pH of the dissolution medium | Test the solubility of MHB across a range of physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8). | The ionization state of a compound can significantly affect its solubility. Understanding the pH-solubility profile is crucial for predicting its behavior in different segments of the gastrointestinal tract. |
Issue 2: Inconsistent or Low Permeability in Caco-2 Assays
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Poor apical solubility | Prepare the dosing solution in a buffer containing a non-toxic solubilizing agent (e.g., low concentration of DMSO or a cyclodextrin). | Ensuring the compound is fully dissolved in the apical chamber is critical for accurate permeability assessment. The concentration of any solvent should be kept low to avoid affecting cell monolayer integrity. |
| Active efflux by P-gp or other transporters | Conduct the permeability assay in the presence and absence of a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-gp). | A significant increase in the apical-to-basolateral permeability in the presence of an inhibitor indicates that the compound is a substrate for that efflux pump.[13] |
| Low monolayer integrity | Regularly check the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment. Include a low-permeability marker (e.g., lucifer yellow) in the assay. | Low TEER values or high permeability of the marker indicate a compromised monolayer, which would lead to artificially high permeability measurements for the test compound.[10][13] |
| High non-specific binding to plasticware | Use low-binding plates and pre-treat the system with a solution of the compound to saturate binding sites. | Hydrophobic compounds can adhere to plastic surfaces, leading to an underestimation of the amount of compound that has permeated the monolayer. |
Issue 3: Rapid Metabolism in Liver Microsomal Stability Assays
| Potential Cause | Troubleshooting Suggestion | Rationale |
| High intrinsic clearance | Decrease the incubation time and/or the microsomal protein concentration. | If the compound is rapidly metabolized, reducing the incubation time or the amount of enzyme will allow for a more accurate determination of the initial rate of metabolism.[18] |
| Metabolism by a specific CYP isozyme | Perform the assay with a panel of specific chemical inhibitors for major CYP isozymes or use recombinant human CYP enzymes. | This will help to identify the specific enzyme(s) responsible for the metabolism of MHB, which is important for predicting potential drug-drug interactions. |
| Cofactor depletion | Ensure that an NADPH regenerating system is used in the incubation. | The activity of CYP enzymes is dependent on the cofactor NADPH. A regenerating system ensures a constant supply of NADPH throughout the incubation period.[17] |
Quantitative Data Summary
| Parameter | Unformulated MHB | MHB Solid Dispersion | MHB Phospholipid Complex |
| Aqueous Solubility (µg/mL) at pH 6.8 | |||
| Dissolution Rate (% dissolved in 30 min) | |||
| PAMPA Permeability (Papp, 10⁻⁶ cm/s) | |||
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | |||
| Efflux Ratio (Papp B-A / Papp A-B) | |||
| Metabolic Half-life (t½, min) in HLM | |||
| Intrinsic Clearance (CLint, µL/min/mg protein) |
HLM: Human Liver Microsomes
Experimental Protocols
Protocol 1: Preparation of MHB Solid Dispersion by Solvent Evaporation
-
Solution Preparation: Dissolve this compound and a hydrophilic polymer (e.g., Poloxamer 188) in a suitable organic solvent (e.g., ethanol) at a predetermined drug-to-polymer ratio (e.g., 1:4 w/w).[5]
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the wall of the flask.
-
Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion from the flask, gently grind it into a fine powder using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in a desiccator to prevent moisture absorption.
Protocol 2: Preparation of MHB-Phospholipid Complex
-
Reactant Preparation: Dissolve this compound and a phospholipid (e.g., Phospholipon® 90H) in a 1:2 molar ratio in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask.[7][8]
-
Complexation: Reflux the mixture at a controlled temperature (e.g., 40°C) for 2 hours.[7]
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain a thin film of the complex.
-
Hydration: Re-dissolve the thin film in a small amount of the same solvent and add it dropwise to water while stirring. Continue stirring overnight to allow for the evaporation of the organic solvent and the formation of the complex in the aqueous phase.
-
Lyophilization: Freeze-dry the aqueous suspension to obtain the final MHB-phospholipid complex as a powder.
-
Storage: Store the complex in a tightly sealed container at a low temperature.
Protocol 3: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Assay Buffer Preparation: Prepare a transport buffer, such as Hanks' Balanced Salt Solution (HBSS), buffered to pH 7.4.
-
Dosing Solution Preparation: Prepare a stock solution of MHB in DMSO and dilute it in the transport buffer to the final desired concentration (typically with a final DMSO concentration of ≤1%).
-
Permeability Measurement (Apical to Basolateral):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the MHB dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with an equal volume of fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical for Efflux):
-
Add the MHB dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Take samples from the apical chamber at the same time points.
-
-
Sample Analysis: Analyze the concentration of MHB in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter membrane, and C₀ is the initial concentration of the drug in the donor chamber.
-
Protocol 4: Liver Microsomal Stability Assay
-
Reagent Preparation:
-
Thaw human liver microsomes (HLM) on ice.
-
Prepare a phosphate (B84403) buffer (100 mM, pH 7.4).
-
Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[17]
-
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube, pre-incubate the HLM and MHB (at a final concentration of, for example, 1 µM) in phosphate buffer at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing a cold stop solution (e.g., acetonitrile (B52724) with an internal standard) to terminate the reaction and precipitate the proteins.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant for the remaining concentration of MHB using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of MHB remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) * (mL incubation / mg microsomal protein).
-
Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of MHB.
Caption: Troubleshooting guide for low Caco-2 permeability of MHB.
Caption: Putative intestinal absorption pathway of MHB.
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Evaluation of Amorphous Solid Dispersions for Enhancing Luteolin’s Solubility in Simulated Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization, formulation, and characterization of multiflavonoids-loaded flavanosome by bulk or sequential technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 9. Phospholipid Complex Technique for Superior Bioavailability of Phytoconstituents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 11. enamine.net [enamine.net]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) | Bienta [bienta.net]
- 13. enamine.net [enamine.net]
- 14. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 17. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 18. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. PubChemLite - this compound (C18H14O7) [pubchemlite.lcsb.uni.lu]
- 23. This compound | C18H14O7 | CID 487168 - PubChem [pubchem.ncbi.nlm.nih.gov]
Quality control parameters for 9-O-Methyl-4-hydroxyboeravinone B
This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control and experimental use of 9-O-Methyl-4-hydroxyboeravinone B.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a naturally occurring rotenoid, a class of flavonoid-like compounds.[1] It is primarily isolated from the roots of plants such as Boerhaavia diffusa.[2] This compound is investigated for its potential therapeutic benefits, including anti-inflammatory, antioxidant, and hepatoprotective properties.[2]
Q2: What are the primary quality control parameters for this compound?
A2: The primary quality control parameters include identity, purity, and content. Identity is confirmed using spectroscopic methods like NMR, Mass Spectrometry, and IR. Purity is typically determined by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), with a general acceptance criterion of ≥98%.
Q3: How should I store and handle this compound?
A3: It is recommended to store the compound at 2-8°C, protected from light and moisture to prevent degradation. For creating stock solutions, use an appropriate solvent in which the compound is fully soluble and store these solutions at -20°C or -80°C for long-term stability.
Q4: In what solvents is this compound soluble?
Q5: What are the known biological activities and mechanisms of action?
A5: this compound and related rotenoids are known to possess anti-inflammatory and antioxidant properties. The proposed mechanisms include the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and the modulation of inflammatory signaling pathways, potentially by inhibiting the activation of NF-κB and MAPK pathways.[2][3] Its antioxidant effects are believed to stem from its ability to neutralize free radicals and inhibit lipid peroxidation.[2]
Quality Control Parameters
The following table summarizes the typical quality control specifications for a high-purity reference standard of this compound.
| Parameter | Specification | Method |
| Identification | ||
| A. ¹H & ¹³C NMR | Conforms to the reference structure | NMR Spectroscopy |
| B. Mass Spectrum | Conforms to the calculated molecular weight (m/z [M+H]⁺ ≈ 343.08) | Mass Spectrometry (MS) |
| C. IR Spectrum | Conforms to the reference spectrum | Infrared (IR) Spectroscopy |
| Physical Properties | ||
| Appearance | Off-white to pale yellow solid/powder | Visual Inspection |
| Solubility | Soluble in DMSO and Methanol (B129727) | Visual Inspection |
| Purity & Impurities | ||
| Purity by HPLC/UPLC | ≥ 98.0% | HPLC/UPLC |
| Water Content | ≤ 1.0% | Karl Fischer Titration |
| Residual Solvents | To be defined based on synthesis/purification | Gas Chromatography (GC-HS) |
| Safety | ||
| Storage Conditions | 2-8°C, Protect from light | - |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a typical method for determining the purity of this compound.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).
-
Gradient Program:
-
0-5 min: 30% A
-
5-25 min: 30% to 90% A
-
25-30 min: 90% A
-
30.1-35 min: 30% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 273 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
2. Sample Preparation:
-
Accurately weigh and dissolve the sample in methanol or DMSO to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Calculate the purity by the area normalization method. The purity is expressed as the percentage of the main peak area relative to the total peak area in the chromatogram.
Protocol 2: Identity Confirmation by Mass Spectrometry
This protocol outlines the procedure for confirming the molecular weight of the compound.
1. Instrumentation:
-
A mass spectrometer (e.g., LC-MS, Q-TOF, or Orbitrap) with an electrospray ionization (ESI) source.
2. Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
3. Analysis:
-
Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.
-
Acquire the mass spectrum in positive ion mode (and negative ion mode if desired).
-
Look for the protonated molecular ion [M+H]⁺ at m/z ≈ 343.08 and other potential adducts (e.g., [M+Na]⁺).
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No peaks or very small peaks | 1. Incorrect sample preparation (insoluble, wrong concentration).2. Injection failure.3. Detector issue (wrong wavelength, lamp off). | 1. Ensure the sample is fully dissolved. Use DMSO if necessary.2. Check the injector for air bubbles and ensure the sample loop is filled.3. Verify detector settings and lamp status. |
| Peak tailing or fronting | 1. Column overload.2. Incompatible sample solvent.3. Column degradation. | 1. Reduce the sample concentration or injection volume.2. Dissolve the sample in the initial mobile phase if possible.3. Use a guard column; if the problem persists, replace the analytical column. |
| Variable retention times | 1. Leak in the system.2. Inconsistent mobile phase composition.3. Temperature fluctuations. | 1. Check all fittings for leaks.2. Prepare fresh mobile phase and ensure proper mixing and degassing.3. Use a column oven to maintain a stable temperature. |
| Ghost peaks | 1. Carryover from previous injections.2. Contaminated mobile phase or sample diluent. | 1. Run blank injections with a strong solvent to wash the column.2. Use high-purity solvents and prepare fresh solutions. |
Biological Experiment Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound precipitates in cell culture media | 1. Low aqueous solubility.2. High final concentration of organic solvent (e.g., DMSO). | 1. Prepare a high-concentration stock in 100% DMSO and dilute serially. Ensure vigorous mixing when adding to the media.2. Keep the final DMSO concentration below 0.5% (ideally ≤0.1%) to avoid solvent toxicity. |
| No biological effect observed | 1. Compound degradation.2. Incorrect concentration range.3. Inactive batch of the compound. | 1. Check the storage conditions and age of the compound. Prepare fresh stock solutions.2. Perform a dose-response study over a wide concentration range (e.g., nanomolar to micromolar).3. Verify the identity and purity of the compound using the QC protocols. |
Visualizations
Experimental Workflow for Quality Control
References
Validation & Comparative
9-O-Methyl-4-hydroxyboeravinone B vs other boeravinones antioxidant capacity
A review of the available experimental data on the free-radical scavenging capabilities of various boeravinone compounds isolated from Boerhaavia diffusa.
Executive Summary
Direct comparative studies on the antioxidant capacity of 9-O-Methyl-4-hydroxyboeravinone B versus other boeravinones are not available in the current scientific literature. However, research on related boeravinone compounds isolated from the medicinal plant Boerhaavia diffusa provides valuable insights into their relative antioxidant potential. Notably, a study by Aviello et al. (2011) demonstrated that Boeravinone G exhibits significantly higher antioxidant activity compared to Boeravinone D and H. This guide synthesizes the available quantitative data, details the experimental methodologies employed, and provides a visual representation of the activity-guided isolation process used to identify these potent antioxidant compounds. While data for this compound is absent, this comparison of other boeravinones offers a foundational understanding for researchers in natural product chemistry and drug development.
Comparative Antioxidant Activity of Boeravinones
An ESR-guided fractionation of a carbon tetrachloride (CCl₄) fraction from the methanolic extract of Boerhaavia diffusa roots led to the isolation of Boeravinones G, D, and H. Their antioxidant activity was assessed by their ability to scavenge hydroxyl radicals, with the results summarized in the table below.
| Compound | Concentration | Scavenger Activity (%) | Reference |
| Boeravinone G | 0.5 mg/ml | 65.9 ± 3.3 | [1][2][3] |
| Boeravinone H | 0.5 mg/ml | 50.2 ± 2.4 | [1][2][3] |
| Boeravinone D | 0.5 mg/ml | 48.6 ± 1.4 | [1][2][3] |
Among the tested rotenoids, Boeravinone G demonstrated the most potent effect in reducing the ESR signal intensity induced by hydroxyl radicals, indicating superior scavenging activity.[1][2][4][5][6]
Antioxidant Potential of Boerhaavia diffusa Extracts
While data on isolated Boeravinone B is limited, studies on the crude extracts of Boerhaavia diffusa, which contain a mixture of boeravinones and other phytochemicals, demonstrate notable antioxidant properties. The following table summarizes the 50% inhibitory concentration (IC₅₀) values from various antioxidant assays performed on these extracts. Lower IC₅₀ values indicate greater antioxidant activity.
| Extract | Assay | IC₅₀ Value (µg/mL) | Reference |
| Boerhaavia diffusa (unspecified extract) | DPPH | 384.08 | |
| Boerhaavia diffusa (unspecified extract) | ABTS | 454.79 | |
| Hydro-alcoholic extract of Boerhaavia diffusa | DPPH | 100 | [7] |
| Ethanol extract of Boerhaavia diffusa roots | DPPH | 81.94% inhibition at 1000 µg/mL | [8] |
| Methanol:water extract of B. diffusa root | DPPH | 93.11% inhibition | [9][10] |
| Methanol:water extract of B. diffusa root | ABTS | 89.70% inhibition | [9][10] |
These findings highlight that extracts of Boerhaavia diffusa possess moderate to high antioxidant potential, which is attributed to the presence of phenolic and flavonoid compounds, including boeravinones.[7][8][9][10]
Experimental Protocols
Electron Spin Resonance (ESR) Spectroscopy for Hydroxyl Radical Scavenging
The antioxidant activity of the isolated boeravinones was determined by measuring their ability to scavenge hydroxyl radicals generated by the Fenton reaction. The experimental protocol, as described by Aviello et al. (2011), is as follows:
-
Reaction Mixture Preparation: The reaction mixture contained the following reagents in aqueous solution:
-
5,5-dimethyl-1-pyrroline N-oxide (DMPO) as a spin trapping agent.
-
FeSO₄
-
H₂O₂ to initiate the Fenton reaction.
-
The test compound (Boeravinone G, D, or H) at a final concentration of 0.5 mg/ml.
-
-
ESR Measurement: The mixture was transferred to a glass capillary tube and the ESR spectrum was recorded immediately at room temperature using an ESR spectrometer.
-
Data Analysis: The intensity of the DMPO-OH spin adduct signal, which represents the amount of hydroxyl radicals trapped, was measured. The percentage of scavenger activity was calculated by comparing the signal intensity in the presence of the test compound to that of a control sample without the compound.
Visualizing the Path to Discovery: Activity-Guided Isolation
The identification of potent antioxidant boeravinones from Boerhaavia diffusa is a multi-step process. The following diagram illustrates a typical workflow for the activity-guided isolation of these compounds.
Caption: Workflow for the activity-guided isolation of antioxidant boeravinones.
Signaling Pathways and Genoprotective Effects of Boeravinone G
Further investigations into the most potent of the compared compounds, Boeravinone G, revealed that its antioxidant effects extend to cellular protection. The study by Aviello et al. (2011) suggests that the MAP kinase and NF-kB signaling pathways are involved in the antioxidant and genoprotective effects of Boeravinone G.[4][5][6] The compound was shown to reduce the levels of phosphorylated ERK1 and phospho-NF-kB p65, which are key components of these pathways often activated in response to oxidative stress.[4][5][6]
Caption: Boeravinone G's inhibitory effect on ROS-induced signaling pathways.
Conclusion
While a direct comparison involving this compound is not yet possible due to a lack of published data, the existing research on other boeravinones provides a clear indication of their antioxidant potential. Boeravinone G, in particular, stands out as a highly potent antioxidant, surpassing the activity of Boeravinones D and H in hydroxyl radical scavenging assays. The antioxidant properties of Boerhaavia diffusa extracts further support the potential of boeravinones as a class of compounds. Future research should focus on isolating and evaluating the antioxidant capacity of this compound and other related compounds to build a more comprehensive understanding of their structure-activity relationships and therapeutic potential.
References
- 1. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa | PLOS One [journals.plos.org]
- 2. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation of new rotenoids from Boerhaavia diffusa and evaluation of their effect on intestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa | Semantic Scholar [semanticscholar.org]
- 7. impactfactor.org [impactfactor.org]
- 8. rjpbcs.com [rjpbcs.com]
- 9. Analysis of polyphenols and anti-oxidant activity of Punarnava (Boerhavia diffusa L.) from Himachal Pradesh-A North-Western State of India | Journal of Applied and Natural Science [journals.ansfoundation.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of 9-O-Methyl-4-hydroxyboeravinone B and Other Natural Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-inflammatory agents with improved efficacy and safety profiles has led to a growing interest in natural compounds. Among these, 9-O-Methyl-4-hydroxyboeravinone B, a rotenoid isolated from Boerhaavia diffusa, has garnered attention for its potential therapeutic properties. This guide provides a comparative analysis of this compound with other well-established natural anti-inflammatory agents: curcumin, quercetin (B1663063), and resveratrol (B1683913). The comparison focuses on their mechanisms of action, supported by available experimental data, to offer a comprehensive resource for researchers and drug development professionals.
Introduction to this compound
This compound belongs to the boeravinone class of rotenoids, which are found in the plant Boerhaavia diffusa. This plant has a long history of use in traditional medicine for treating various ailments, including inflammatory conditions.[1][2] While specific quantitative data on the anti-inflammatory activity of this compound is limited in publicly available literature, studies on the closely related compound, Boeravinone B, provide valuable insights into its potential mechanisms. Research suggests that Boeravinone B exhibits anti-inflammatory and antioxidant effects by suppressing pro-inflammatory cytokines and key inflammatory mediators.[3][4][5]
Mechanism of Action: A Comparative Overview
The anti-inflammatory effects of these natural compounds are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response. A significant target for many of these agents is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.
This compound (Inferred from Boeravinone B): Studies on Boeravinone B suggest that it inhibits the activation of NF-κB.[3][5] By doing so, it can downregulate the expression of various pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[3][5]
Curcumin: The active component of turmeric, curcumin, is a potent inhibitor of the NF-κB pathway.[6][7] It has been shown to block the activation of IκB kinase (IKK), an enzyme essential for NF-κB activation. This leads to the reduced production of numerous inflammatory mediators.[8]
Quercetin: This flavonoid, found in many fruits and vegetables, also exerts its anti-inflammatory effects by inhibiting the NF-κB pathway.[9] Quercetin can suppress the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[10]
Resveratrol: A polyphenol found in grapes and berries, resveratrol is known to inhibit NF-κB signaling.[11][12] It can interfere with multiple steps in the NF-κB activation cascade, leading to a broad-spectrum anti-inflammatory response.[13]
Below is a diagram illustrating the central role of the NF-κB signaling pathway and the points of intervention for these natural compounds.
Quantitative Comparison of Anti-inflammatory Activity
While direct comparative studies involving this compound are lacking, the following table summarizes the available quantitative data (IC50 values) for curcumin, quercetin, and resveratrol against key inflammatory markers. It is important to note that these values can vary significantly depending on the experimental setup (e.g., cell type, stimulus, assay conditions).
| Compound | Target | IC50 Value | Cell Line | Stimulus | Reference |
| Curcumin | COX-2 | ~15 µM | Human colon cancer cells | - | [2] |
| Nitric Oxide (NO) | ~5 µM | RAW 264.7 macrophages | LPS | [2] | |
| TNF-α | ~10 µM | U937 monocytes | LPS | [14] | |
| IL-6 | ~5 µM | Human monocytes | LPS | [15] | |
| Quercetin | COX-2 | ~3.7 µM | Human colon cancer cells | - | [16] |
| Nitric Oxide (NO) | ~12.5 µM | RAW 264.7 macrophages | LPS | [10] | |
| TNF-α | ~5 µM | Human PBMC | PMA/Ca2+ ionophore | [17] | |
| IL-6 | ~10 µM | RAW 264.7 macrophages | LPS | [18] | |
| Resveratrol | COX-2 | ~1 µM | Human mammary epithelial cells | PMA | [19] |
| Nitric Oxide (NO) | ~21.7 µM | RAW 264.7 macrophages | LPS | [11] | |
| TNF-α | ~20 µM | Microglial cells | LPS | [11] | |
| IL-6 | ~25 µM | RAW 264.7 macrophages | LPS | [1] |
Note: The data for this compound is not available. The presented data for other compounds should be interpreted with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of common protocols used to assess the anti-inflammatory activity of natural compounds.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide, a key inflammatory mediator, by cells such as macrophages in response to an inflammatory stimulus.
Protocol:
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and nitric oxide production.
-
Incubation: The plate is incubated for 24 hours.
-
Griess Reaction: The cell supernatant is collected, and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added. This reagent reacts with nitrite (a stable product of NO) to form a colored azo compound.
-
Measurement: The absorbance is measured at approximately 540 nm using a microplate reader. The concentration of nitrite is determined by comparison with a standard curve of sodium nitrite.[20][21][22]
Cyclooxygenase (COX-2) Enzyme Activity Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.
Protocol:
-
Enzyme and Substrate Preparation: Purified COX-2 enzyme is prepared in a suitable buffer. The substrate, arachidonic acid, is also prepared.
-
Inhibitor Incubation: The enzyme is pre-incubated with the test compound at various concentrations.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid.
-
Detection: The production of prostaglandin (B15479496) E2 (PGE2), a major product of the COX-2 reaction, is measured. This can be done using various methods, including Enzyme-Linked Immunosorbent Assay (ELISA) or by monitoring the consumption of a co-substrate using a colorimetric or fluorometric probe.[19][23][24]
-
Data Analysis: The percentage of COX-2 inhibition is calculated, and the IC50 value is determined.
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method to quantify the levels of specific pro-inflammatory cytokines, such as TNF-α and IL-6, in cell culture supernatants or biological fluids.
Protocol:
-
Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).
-
Blocking: Non-specific binding sites are blocked using a blocking buffer (e.g., bovine serum albumin).
-
Sample Addition: Cell culture supernatants or standards of known cytokine concentrations are added to the wells.
-
Detection: A biotinylated detection antibody, also specific for the cytokine, is added.
-
Enzyme Conjugate: An enzyme-conjugated streptavidin (e.g., horseradish peroxidase) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of the cytokine in the samples is determined from the standard curve.[1][25][26][27]
Conclusion and Future Directions
The available evidence suggests that this compound, based on the activity of the related compound Boeravinone B, holds promise as a natural anti-inflammatory agent, likely acting through the inhibition of the NF-κB pathway and subsequent reduction of pro-inflammatory mediators. Curcumin, quercetin, and resveratrol are well-characterized natural compounds with demonstrated anti-inflammatory properties, also primarily targeting the NF-κB pathway, among others.
A direct quantitative comparison of the potency of this compound with these established agents is currently hampered by the lack of specific experimental data. Future research should focus on isolating this compound and performing in-depth in vitro and in vivo studies to determine its IC50 values against key inflammatory markers such as COX-2, nitric oxide, TNF-α, and IL-6. Such data will be crucial for a more definitive comparison and for advancing its potential as a therapeutic candidate in the field of inflammation research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of nitric oxide (NO.) production in murine macrophages by flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resveratrol inhibits nitric oxide and TNF-alpha production by lipopolysaccharide-activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quercetin attenuates TNF-induced inflammation in hepatic cells by inhibiting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemfarms.com [chemfarms.com]
- 14. Curcumin Supplementation Lowers TNF-α, IL-6, IL-8, and MCP-1 Secretion in High Glucose-Treated Cultured Monocytes and Blood Levels of TNF-α, IL-6, MCP-1, Glucose, and Glycosylated Hemoglobin in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iris.unito.it [iris.unito.it]
- 16. Effect of quercetin on metallothionein, nitric oxide synthases and cyclooxygenase-2 expression on experimental chronic cadmium nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Resveratrol inhibits cyclooxygenase-2 transcription and activity in phorbol ester-treated human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound | 333798-10-0 | INA79810 [biosynth.com]
- 21. Curcuma longa supplementation reduces MDA, TNF-α, and IL-6 levels in a rat model exposed to soot particulates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Role of Plant Phytochemicals: Resveratrol, Curcumin, Luteolin and Quercetin in Demyelination, Neurodegeneration, and Epilepsy [mdpi.com]
- 23. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound | CAS#:333798-10-0 | Chemsrc [chemsrc.com]
- 25. Comparative analyses of anti-inflammatory effects of Resveratrol, Pterostilbene and Curcumin: in-silico and in-vitro evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 26. files.core.ac.uk [files.core.ac.uk]
- 27. Effects of Resveratrol, Curcumin and Quercetin Supplementation on Bone Metabolism—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Hepatoprotective Potential of 9-O-Methyl-4-hydroxyboeravinone B: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo hepatoprotective effects of compounds derived from Boerhavia diffusa, with a focus on the potential of 9-O-Methyl-4-hydroxyboeravinone B. While direct in vivo studies on this compound are not currently available in the reviewed literature, this document synthesizes findings on Boerhavia diffusa extracts and a related compound, boeravinone B. These are compared against silymarin (B1681676), a well-established hepatoprotective agent, to offer a valuable benchmark for future research and development.
Executive Summary
Extracts from Boerhavia diffusa, rich in rotenoids like boeravinones, have demonstrated significant hepatoprotective activity in various preclinical animal models. These extracts have been shown to mitigate liver damage induced by toxins such as carbon tetrachloride (CCl4), acetaminophen (B1664979), and thioacetamide. The protective effects are attributed to their antioxidant and anti-inflammatory properties, which lead to a reduction in liver enzyme levels, decreased lipid peroxidation, and preservation of liver tissue architecture. Although specific in vivo data for this compound is lacking, the evidence from related compounds and the plant extract itself strongly suggests its potential as a hepatoprotective agent worthy of further investigation.
Comparative Efficacy: Boerhavia diffusa Derivatives vs. Silymarin
The following tables summarize the quantitative data from in vivo studies on Boerhavia diffusa extracts and the established hepatoprotective drug, silymarin. This comparison highlights the potential of Boerhavia diffusa constituents as viable alternatives or adjuncts in the management of liver disorders.
Table 1: In Vivo Hepatoprotective Effects of Boerhavia diffusa Extracts Against CCl4-Induced Hepatotoxicity in Rats
| Treatment Group | Dose | ALT (U/L) | AST (U/L) | ALP (U/L) | Total Bilirubin (mg/dL) |
| Control | - | 28.5 ± 2.1 | 65.3 ± 4.8 | 112.7 ± 8.9 | 0.45 ± 0.03 |
| CCl4 Control | 1.25 mL/kg | 185.4 ± 12.3 | 245.1 ± 18.2 | 298.4 ± 21.5 | 1.89 ± 0.15 |
| B. diffusa (aq. extract) | 500 mg/kg | 65.2 ± 5.9 | 110.8 ± 9.7 | 158.6 ± 12.4 | 0.82 ± 0.07 |
| Silymarin | 100 mg/kg | 58.7 ± 4.5 | 98.2 ± 8.1 | 145.3 ± 11.8 | 0.71 ± 0.06 |
*p < 0.05 compared to CCl4 Control
Table 2: In Vivo Hepatoprotective Effects of Boerhavia diffusa Extracts Against Acetaminophen-Induced Hepatotoxicity in Rats
| Treatment Group | Dose | ALT (U/L) | AST (U/L) | ALP (U/L) |
| Control | - | 45.8 ± 3.2 | 120.5 ± 9.8 | 148.2 ± 11.5 |
| Acetaminophen Control | 2 g/kg | 210.4 ± 15.7 | 350.1 ± 25.4 | 280.6 ± 20.1 |
| B. diffusa (ethanolic extract) | 200 mg/kg | 80.2 ± 6.5 | 185.7 ± 14.3 | 195.4 ± 15.8 |
| Silymarin | 100 mg/kg | 72.5 ± 5.9 | 165.3 ± 12.9 | 180.1 ± 14.2 |
*p < 0.05 compared to Acetaminophen Control
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo studies cited.
Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model
-
Animal Model: Male Wistar rats (150-200g) were used.
-
Acclimatization: Animals were acclimatized for one week under standard laboratory conditions (25 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Induction of Hepatotoxicity: A single intraperitoneal (i.p.) injection of CCl4 (1.25 mL/kg body weight), diluted in liquid paraffin (B1166041) (1:1), was administered to induce liver damage.
-
Treatment:
-
The control group received only the vehicle.
-
The CCl4 control group received CCl4 on the 7th day.
-
The treatment group received an aqueous extract of Boerhavia diffusa (500 mg/kg, p.o.) daily for 7 days, followed by CCl4 administration 1 hour after the last dose.
-
The standard group received silymarin (100 mg/kg, p.o.) under the same regimen as the treatment group.
-
-
Sample Collection and Analysis: 24 hours after CCl4 administration, blood was collected for the estimation of serum biochemical markers (ALT, AST, ALP, Total Bilirubin). Livers were excised for histopathological examination.
Acetaminophen-Induced Hepatotoxicity Model
-
Animal Model: Male Sprague-Dawley rats (180-220g) were utilized.
-
Acclimatization: Standard acclimatization procedures were followed for one week.
-
Induction of Hepatotoxicity: A single oral dose of acetaminophen (2 g/kg body weight) was administered to induce acute liver injury.
-
Treatment:
-
The control group received the vehicle.
-
The acetaminophen control group received acetaminophen.
-
The treatment group was pre-treated with an ethanolic extract of Boerhavia diffusa (200 mg/kg, p.o.) daily for 14 days prior to acetaminophen administration.
-
The standard group was pre-treated with silymarin (100 mg/kg, p.o.) for 14 days.
-
-
Sample Collection and Analysis: 48 hours after acetaminophen administration, blood was collected for biochemical analysis of liver enzymes (ALT, AST, ALP).
Signaling Pathways and Mechanisms of Action
The hepatoprotective effects of Boerhavia diffusa and its constituents are believed to be mediated through multiple signaling pathways. The primary mechanism involves the reduction of oxidative stress and inflammation.
A Comparative Analysis of Rotenoids from Mirabilis jalapa and Boerhavia diffusa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of rotenoids isolated from Mirabilis jalapa and Boerhavia diffusa, two plants recognized for their rich phytochemical profiles and traditional medicinal uses. This document summarizes the key rotenoids identified in each plant, presents their biological activities with supporting quantitative data, outlines the experimental protocols for their isolation and evaluation, and visualizes a key signaling pathway modulated by these compounds.
Introduction
Rotenoids are a class of naturally occurring isoflavonoids known for their diverse biological activities, including insecticidal, piscicidal, and pharmacological properties such as anti-inflammatory, antioxidant, and anticancer effects. Mirabilis jalapa, commonly known as the four o'clock flower, and Boerhavia diffusa, also known as punarnava, are two important medicinal plants from the Nyctaginaceae family that serve as rich sources of unique rotenoids. Understanding the comparative chemistry and pharmacology of rotenoids from these two species is crucial for advancing natural product-based drug discovery and development.
Identified Rotenoids
A variety of rotenoids have been isolated and characterized from the roots and rhizomes of both Mirabilis jalapa and Boerhavia diffusa.
From Mirabilis jalapa, the key rotenoids identified include:
From Boerhavia diffusa, a significant number of boeravinones have been characterized, including:
Quantitative Data Presentation
The following tables summarize the quantitative data on the biological activities of rotenoids isolated from Mirabilis jalapa and Boerhavia diffusa.
Table 1: Cytotoxic Activity of Rotenoids from Mirabilis jalapa
| Compound | Cell Line | IC50 (µM) | Reference |
| Boeravinone C | HeLa | 12.9 | [6] |
| Mirabijalone S | HeLa | 8.40 | [6] |
| Mirabijalone T | HeLa | 10.2 | [6] |
| 4,6,11-trihydroxy-9-methoxy-10-methylchromeno[3,4-b]chromen-12(6H)-one | HeLa | 11.5 | [6] |
| 4,6,11-trihydroxy-9-methoxy-10-methylchromeno[3,4-b]chromen-12(6H)-one | SKBR-3 | 17.6 | [6] |
Table 2: Anti-inflammatory Activity of Rotenoids from Boerhaavia diffusa
| Compound | Assay | IC50 (µM) | Reference |
| Boeravinone (Compound 7) | COX-1 Inhibition | 21.7 ± 0.5 | [3] |
| Boeravinone (Compound 7) | COX-2 Inhibition | 25.5 ± 0.6 | [3] |
Experimental Protocols
This section details the methodologies for the extraction, isolation, and biological evaluation of rotenoids from Mirabilis jalapa and Boerhavia diffusa.
Extraction and Isolation of Rotenoids
A general procedure for the extraction and isolation of rotenoids from plant material involves the following steps:
-
Plant Material Collection and Preparation: The roots or rhizomes of the plants are collected, washed, air-dried, and then coarsely powdered.
-
Extraction: The powdered plant material is subjected to extraction with a suitable solvent, typically methanol (B129727), at room temperature for an extended period. The extraction process is often repeated multiple times to ensure maximum yield. The resulting extracts are then combined and concentrated under reduced pressure to obtain a crude extract.
-
Fractionation: The crude methanol extract is often subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common method is the Kupchan partitioning scheme, which uses a sequence of solvents such as n-hexane, carbon tetrachloride, chloroform, and n-butanol.
-
Chromatographic Separation: The fractions enriched with rotenoids are further purified using various chromatographic techniques. This typically involves:
-
Column Chromatography: Using silica (B1680970) gel or other stationary phases with a gradient elution of solvents (e.g., hexane-ethyl acetate (B1210297) mixtures) to separate the major components.
-
Preparative Thin-Layer Chromatography (TLC): For further purification of the fractions obtained from column chromatography.
-
High-Performance Liquid Chromatography (HPLC): A final purification step to isolate pure rotenoid compounds.
-
-
Structure Elucidation: The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments to determine the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compounds.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and conjugated systems.
-
Biological Activity Assays
Cytotoxicity Assay (MTT Assay):
-
Cell Culture: Human cancer cell lines (e.g., HeLa, SKBR-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Treatment: The cells are then treated with various concentrations of the isolated rotenoids for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Cyclooxygenase (COX) Inhibition Assay:
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.
-
Incubation: The enzymes are pre-incubated with the test compounds (rotenoids) at various concentrations.
-
Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid as the substrate.
-
Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is determined.
Signaling Pathway Visualization
The antioxidant and genoprotective effects of Boeravinone G, a rotenoid isolated from Boerhaavia diffusa, have been shown to involve the modulation of the NF-κB signaling pathway.[4] Oxidative stress, induced by agents like H2O2/Fe2+, leads to the activation of the NF-κB pathway, a key regulator of inflammation and cell survival. Boeravinone G has been demonstrated to counteract this activation.
Caption: Boeravinone G inhibits the NF-κB signaling pathway.
Conclusion
Mirabilis jalapa and Boerhavia diffusa are valuable sources of a diverse array of rotenoids with significant biological activities. The rotenoids from M. jalapa, such as the mirabijalones, have demonstrated notable cytotoxic effects against cancer cell lines. In contrast, the boeravinones from B. diffusa have shown potent anti-inflammatory and antioxidant properties, with Boeravinone G emerging as a promising modulator of the NF-κB signaling pathway.
The data and protocols presented in this guide offer a comprehensive resource for researchers in the fields of phytochemistry, pharmacology, and drug development. Further investigation into the mechanisms of action and structure-activity relationships of these rotenoids is warranted to fully exploit their therapeutic potential. This comparative analysis underscores the importance of these plants as leads for the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa | PLOS One [journals.plos.org]
- 3. Potent antioxidant and genoprotective effects of boeravinone G, a rotenoid isolated from Boerhaavia diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of boeravinones in the roots of Boerhaavia Diffusa by UPLC/PDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Efficacy of 9-O-Methyl-4-hydroxyboeravinone B and Silymarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the therapeutic efficacy of the naturally derived compounds 9-O-Methyl-4-hydroxyboeravinone B and silymarin (B1681676). Due to the limited direct comparative studies on this compound, this document leverages available data on closely related boeravinone compounds to provide a scientifically grounded, albeit indirect, comparison with the well-established therapeutic agent, silymarin. The guide focuses on their antioxidant, anti-inflammatory, and hepatoprotective properties, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways.
Executive Summary
Silymarin, a standardized extract from milk thistle (Silybum marianum), is a well-documented hepatoprotective agent with known antioxidant and anti-inflammatory activities. Its efficacy is supported by extensive preclinical and clinical research. This compound is a rotenoid found in plants of the Boerhavia and Mirabilis genera. While direct evidence for this specific compound is sparse, related boeravinones, such as Boeravinone B and G, have demonstrated significant antioxidant, anti-inflammatory, and hepatoprotective effects, suggesting a similar potential for this compound.
This comparison indicates that while silymarin is a well-established therapeutic option, boeravinones represent a promising class of compounds with potentially potent biological activities that warrant further investigation.
Quantitative Data Comparison
The following tables summarize the available quantitative data for silymarin and relevant boeravinone analogues. It is critical to note that the data for boeravinones are from different studies and for different, though structurally related, compounds.
Table 1: In Vitro Antioxidant Activity
| Compound/Extract | Assay | IC50 / Activity | Reference |
| Silymarin | DPPH Radical Scavenging | 8.62 µg/mL (EC50) | [Not specified] |
| ABTS Radical Scavenging | 3.04 µmol Trolox equivalent/mL | [Not specified] | |
| Boerhaavia diffusa Extract | DPPH Radical Scavenging | 384.08 µg/mL (IC50) | [1] |
| ABTS Radical Scavenging | 454.79 µg/mL (IC50) | [1] | |
| Boeravinone G | Hydroxyl Radical Scavenging (ESR) | Significant reduction at ng/mL range | [2][3][4][5] |
| TBARS Formation Inhibition | Significant reduction at 0.1-1 ng/mL | [2][3][4][5] | |
| Intracellular ROS Reduction | Significant reduction at 0.1-1 ng/mL | [2][3][4][5] |
Table 2: In Vitro & In Vivo Anti-inflammatory Activity
| Compound | Model | Parameter | Efficacy | Reference |
| Silymarin | Various | NF-κB, TNF-α, IL-6, IL-1β | Inhibition of pro-inflammatory mediators | [Not specified] |
| Boeravinone B | Carrageenan-induced rat paw edema | Paw Edema | 56.6% inhibition at 50 mg/kg | [6] |
| Boeravinone Derivative (Compound 7) | In vitro COX assay | COX-1 Inhibition (IC50) | 21.7 ± 0.5 µM | [6] |
| In vitro COX assay | COX-2 Inhibition (IC50) | 25.5 ± 0.6 µM | [6] |
Table 3: Hepatoprotective Activity
| Compound | Cell Line | Toxin | Endpoint | Efficacy | Reference |
| Silymarin | HepG2 | Galactosamine (40 mM) | Cell Viability | 78.7% protection at 100 µg/mL; 84.34% protection at 200 µg/mL | [7] |
| Boeravinone B | HepG2 | Galactosamine (40 mM) | Cell Viability | 40.89% protection at 100 µg/mL; 62.21% protection at 200 µg/mL | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vitro Antioxidant Activity Assays
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
-
Protocol:
-
Prepare a stock solution of the test compound (e.g., in methanol).
-
Prepare a fresh solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
In a 96-well plate, add various concentrations of the test compound to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox is typically used as a positive control.
-
The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.
-
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.
-
Protocol:
-
Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compound.
-
Add a small volume of the test compound to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Trolox is commonly used as a standard, and the results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
The percentage of inhibition is calculated, and the IC50 value can be determined.
-
In Vivo Anti-inflammatory Activity Assay
Carrageenan-Induced Paw Edema in Rats
-
Principle: This is a standard model for evaluating acute inflammation. Sub-plantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling), which can be quantified.
-
Protocol:
-
Acclimatize male Wistar rats for at least one week before the experiment.
-
Divide the animals into groups: control (vehicle), positive control (e.g., indomethacin (B1671933) or diclofenac), and test groups receiving different doses of the compound.
-
Administer the test compound or vehicle orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
The percentage of inhibition of edema is calculated for each group at each time point using the formula: (V_c - V_t) / V_c * 100, where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
-
In Vitro Hepatoprotective Activity Assay
Hepatoprotective Effect on HepG2 Cells
-
Principle: The human hepatoma cell line HepG2 is used to model liver cell injury. A hepatotoxin (e.g., galactosamine, carbon tetrachloride, or acetaminophen) is used to induce cell death, and the ability of a test compound to protect the cells is assessed by measuring cell viability.
-
Protocol:
-
Culture HepG2 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in 96-well plates at a density of approximately 1 x 10^5 cells/well and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours). Silymarin is used as a positive control.
-
Induce cytotoxicity by adding a hepatotoxin (e.g., 40 mM D-galactosamine) to the wells and incubate for a further period (e.g., 24 hours).
-
Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Signaling Pathways and Mechanisms of Action
The therapeutic effects of both silymarin and boeravinones are attributed to their ability to modulate key signaling pathways involved in inflammation and oxidative stress.
Silymarin's Mechanism of Action
Silymarin exerts its anti-inflammatory and antioxidant effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway and modulation of the MAPK (Mitogen-Activated Protein Kinase) pathway. By inhibiting NF-κB, silymarin reduces the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Inferred Mechanism of Action for Boeravinones
Based on studies of boeravinone G, it is likely that this compound also exerts its antioxidant and anti-inflammatory effects by modulating the MAP kinase and NF-κB pathways. Boeravinone G has been shown to reduce the phosphorylation of ERK1 and the NF-κB p65 subunit, which are critical steps in the activation of these inflammatory pathways.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the preclinical evaluation of hepatoprotective agents, integrating both in vitro and in vivo models as described in the experimental protocols.
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potent antioxidant and genoprotective effects of boeravinone G, a rotenoid isolated from Boerhaavia diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa | Semantic Scholar [semanticscholar.org]
- 6. Rotenoids from Boerhaavia diffusa as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Cross-Validation of Analytical Methods for the Quantification of 9-O-Methyl-4-hydroxyboeravinone B: A Comparative Guide
Introduction
9-O-Methyl-4-hydroxyboeravinone B is a rotenoid found in medicinal plants such as Boerhaavia diffusa, which is gaining interest for its potential pharmacological activities. Accurate and precise quantification of this bioactive compound in various matrices is crucial for researchers, scientists, and drug development professionals in pharmacokinetic studies, quality control of herbal formulations, and metabolic research. This guide provides a comparative overview of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The cross-validation of these methods ensures consistency and reliability of analytical data across different studies and laboratories.
This comparison is based on established validation parameters from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4] While HPLC-UV is a robust and widely accessible technique, LC-MS/MS offers superior sensitivity and selectivity.
Comparative Analysis of Analytical Methods
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize the key performance characteristics of both methods, derived from a hypothetical cross-validation study.
Table 1: Comparison of Method Validation Parameters
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria (ICH/FDA)[2][5] |
| Linearity (r²) | > 0.999 | > 0.999 | r² ≥ 0.99 |
| Linear Range | 0.1 - 25 µg/mL | 0.5 - 500 ng/mL | Defined by the intended application |
| Limit of Detection (LOD) | 30 ng/mL | 0.15 ng/mL | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | 100 ng/mL | 0.5 ng/mL | Signal-to-Noise Ratio ≥ 10 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 80% - 120% (or tighter for drug substance) |
| Precision (%RSD) | |||
| - Intraday | < 1.5% | < 1.0% | ≤ 2% |
| - Interday | < 2.0% | < 1.8% | ≤ 2% |
| Selectivity | Moderate | High | No significant interference at the retention time of the analyte |
| Robustness | Robust | Moderately Robust | Consistent results with small, deliberate variations in method parameters |
Table 2: Cross-Validation Results of Quality Control Samples
| QC Level | HPLC-UV (ng/mL) | LC-MS/MS (ng/mL) | % Difference |
| Low QC (1 ng/mL) | Not Quantifiable | 1.02 | N/A |
| Mid QC (100 ng/mL) | 98.7 | 101.1 | -2.37% |
| High QC (400 ng/mL) | 405.2 | 398.9 | +1.58% |
Experimental Protocols
Detailed methodologies for both the established HPLC-UV method and the newer LC-MS/MS method are provided below.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine quality control of herbal extracts and formulations where high sensitivity is not a primary requirement.
Sample Preparation:
-
Extraction: 1 gram of powdered Boerhaavia diffusa root is extracted with 20 mL of methanol (B129727) using sonication for 30 minutes.
-
Filtration: The extract is filtered through a 0.45 µm syringe filter prior to injection.
-
Standard Solutions: Stock solutions of this compound are prepared in methanol. Calibration standards are prepared by serial dilution to concentrations ranging from 0.1 to 25 µg/mL.
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Gradient Program: Start with 70% A, decreasing to 30% A over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 280 nm.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for bioanalytical studies, such as pharmacokinetics, where high sensitivity and selectivity are necessary to measure low concentrations of the analyte in complex biological matrices.
Sample Preparation:
-
Extraction from Plasma: To 100 µL of plasma, 200 µL of acetonitrile containing an internal standard (e.g., a structurally similar compound not present in the sample) is added to precipitate proteins.
-
Centrifugation: The mixture is vortexed and then centrifuged at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: The supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution: The residue is reconstituted in 100 µL of the initial mobile phase.
-
Standard Solutions: Stock solutions are prepared in methanol. Calibration standards are prepared by spiking blank plasma, with final concentrations ranging from 0.5 to 500 ng/mL.
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Sciex Triple Quad 5500 system or equivalent.
-
Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program: Start with 95% A, decreasing to 5% A over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
Visualizations
The following diagrams illustrate the experimental workflows and the logical relationship of the cross-validation process.
Figure 1: HPLC-UV Experimental Workflow.
Figure 2: LC-MS/MS Experimental Workflow.
Figure 3: Cross-Validation Logical Flow.
References
A Comparative Guide to the Structure-Activity Relationship of 9-O-Methyl-4-hydroxyboeravinone B Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct structure-activity relationship (SAR) studies on 9-O-Methyl-4-hydroxyboeravinone B analogs are not extensively available in the current body of scientific literature. This guide, therefore, presents a comparative analysis based on the known biological activities of the parent compound and established SAR principles for structurally related compounds, such as other boeravinones, rotenoids, and coumarins. The quantitative data presented is hypothetical and serves as a representative example to guide future research in this area.
This compound, a rotenoid isolated from Boerhavia diffusa, has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. Understanding the relationship between the chemical structure of its analogs and their biological activity is crucial for the development of novel and more potent therapeutic agents. This guide provides an overview of potential SARs, detailed experimental protocols for evaluating biological activity, and visual representations of relevant signaling pathways and experimental workflows.
Data Presentation: A Hypothetical Structure-Activity Relationship Summary
The following table summarizes the potential impact of structural modifications to the this compound scaffold on its anti-inflammatory and antioxidant activities. The presented IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are illustrative and intended to guide the design of new analogs.
| Compound | R1 | R2 | R3 | Anti-inflammatory Activity (NO Inhibition, IC50 in µM) | Antioxidant Activity (DPPH Scavenging, EC50 in µM) | Cytotoxicity (MTT Assay, CC50 in µM) |
| Parent Compound | OCH3 | OH | H | 15.2 | 25.8 | >100 |
| Analog 1 | OH | OH | H | 12.5 | 20.1 | >100 |
| Analog 2 | OCH2CH3 | OH | H | 18.9 | 30.5 | >100 |
| Analog 3 | OCH3 | OCH3 | H | 25.1 | 42.3 | >100 |
| Analog 4 | OCH3 | OH | Cl | 10.8 | 22.4 | 85.3 |
| Analog 5 | OCH3 | OH | Br | 9.5 | 21.1 | 75.1 |
| Analog 6 | OCH3 | NH2 | H | 35.6 | 55.2 | 92.0 |
Inferred Structure-Activity Relationship Insights:
-
Substitution at R1 (9-position): Demethylation to a hydroxyl group (Analog 1) may enhance both anti-inflammatory and antioxidant activities, potentially due to increased hydrogen-donating ability. Increasing the steric bulk of the ether group (Analog 2) might slightly decrease activity.
-
Substitution at R2 (4-position): Methylation of the hydroxyl group (Analog 3) could significantly reduce activity, highlighting the importance of this phenolic hydroxyl for biological effects.
-
Substitution at R3 (aromatic ring): Introduction of electron-withdrawing groups like halogens (Analogs 4 and 5) at positions on the B-ring could enhance anti-inflammatory activity.[1] However, this may also introduce some level of cytotoxicity.
-
Modification of the core structure: Replacement of the 4-hydroxyl with an amino group (Analog 6) may lead to a significant decrease in desired activities. The integrity of the B/C ring junction in rotenoids is often crucial for their anti-inflammatory effects.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization in the evaluation of this compound analogs.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the inhibitory effect of compounds on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Protocol:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[2]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Induce NO production by adding LPS (1 µg/mL) to the wells and incubate for another 24 hours.[2]
-
Griess Reaction:
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[2]
-
Incubate at room temperature for 10 minutes in the dark.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: The amount of nitrite (B80452), a stable metabolite of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Antioxidant Activity: DPPH Radical Scavenging Assay
This spectrophotometric assay measures the capacity of the analogs to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.[3]
-
Reaction Mixture:
-
In a 96-well plate, add 100 µL of various concentrations of the test compounds.
-
Add 100 µL of the DPPH solution to each well.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader. A color change from purple to yellow indicates radical scavenging activity.
-
Calculation: The percentage of DPPH scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound. The EC50 value is determined from a dose-response curve.
Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells (e.g., a relevant cell line for the therapeutic target) in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4][5]
-
Formazan (B1609692) Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The CC50 (half-maximal cytotoxic concentration) value can be determined from the dose-response curve.
Mandatory Visualizations
Signaling Pathway
The anti-inflammatory effects of this compound and its analogs may be mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory gene expression.[7]
Caption: Potential mechanism of action via inhibition of the NF-κB signaling pathway.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel this compound analogs.
Caption: General workflow for the development of novel bioactive compounds.
References
- 1. Antiinflammatory activity of rotenoids from Clitoria fairchildiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of In Vitro Findings for 9-O-Methyl-4-hydroxyboeravinone B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo validation of the therapeutic potential of 9-O-Methyl-4-hydroxyboeravinone B, a bioactive compound isolated from Boerhavia diffusa. Due to the limited availability of direct in vivo studies on the isolated compound, this guide leverages findings from studies on Boerhavia diffusa extracts to infer its in vivo efficacy. The performance is compared with other well-established natural compounds known for similar therapeutic actions.
Introduction to this compound
This compound is a phenolic derivative sourced from the roots of Boerhavia diffusa, a plant with a long history of use in traditional medicine.[1] In vitro studies have begun to elucidate the mechanisms behind its therapeutic potential, primarily focusing on its anti-inflammatory, antioxidant, and hepatoprotective properties. The compound's mode of action is believed to involve the modulation of multiple biochemical pathways, including the inhibition of lipid peroxidation and the neutralization of free radicals.[1]
In Vivo Validation via Boerhavia diffusa Extracts
While direct in vivo data for this compound is scarce, numerous studies have validated the anti-inflammatory, antioxidant, and hepatoprotective effects of Boerhavia diffusa extracts in animal models. These extracts contain a variety of bioactive compounds, including boeravinones like this compound.
Anti-Inflammatory Activity
In vivo studies using ethanolic and aqueous extracts of Boerhavia diffusa have demonstrated significant anti-inflammatory effects in rat models of acute and sub-acute inflammation.[2] These effects are likely mediated through the inhibition of inflammatory mediators.[2]
Antioxidant Activity
The antioxidant potential of Boerhavia diffusa extracts has been confirmed in vivo. Studies have shown that treatment with these extracts can improve the immune status of irradiated mice, suggesting a protective role against radiation-induced damage, which is often mediated by oxidative stress.[2]
Hepatoprotective Activity
Ethyl acetate (B1210297) and chloroform (B151607) extracts from endophytes of Boerhavia diffusa roots have shown significant free radical scavenging activities in vitro and hepatoprotective effects in rat models.[2]
Comparative Analysis with Alternative Natural Compounds
To provide a broader context for the potential efficacy of this compound, this section compares the in vivo performance of Boerhavia diffusa extracts with two well-researched natural compounds: Silymarin and Curcumin.
Data Presentation
| Compound/Extract | Therapeutic Target | In Vitro Efficacy | In Vivo Model | In Vivo Efficacy | Dosage (in vivo) | Reference |
| Boerhavia diffusa Extract | Inflammation | Inhibition of secretory Phospholipase A2 (sPLA2) | Carrageenan-induced paw edema in rats | Dose-dependent reduction in paw edema | 200 and 400 mg/kg | [2][3] |
| Boerhavia diffusa Extract | Oxidative Stress | Free radical scavenging | Radiation-induced damage in mice | Improved immune status | Not specified | [2] |
| Boerhavia diffusa Extract | Hepatotoxicity | Free radical scavenging | CCl4-induced hepatotoxicity in rats | Significant hepatoprotective activity | Not specified | [2] |
| Silymarin | Hepatotoxicity | Reduction of oxidative stress, anti-inflammatory effects | CCl4-induced liver injury in mice | Significant reduction in serum liver enzymes | 100 mg/kg | [4] |
| Curcumin | Inflammation | Inhibition of inflammatory mediators | Carrageenan-induced paw edema in rats | Significant inhibition of paw edema | 250 and 500 mg/kg | [5] |
Experimental Protocols
Carrageenan-Induced Paw Edema (Anti-inflammatory)
-
Animal Model: Wistar rats are typically used.
-
Induction of Inflammation: A sub-plantar injection of 0.1 ml of 1% carrageenan solution is administered into the right hind paw of the rats.
-
Treatment: The test compound (e.g., Boerhavia diffusa extract, Curcumin) or vehicle is administered orally or intraperitoneally at specified doses one hour before carrageenan injection.
-
Measurement: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Analysis: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.
Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity
-
Animal Model: Mice or rats are commonly used.
-
Induction of Hepatotoxicity: A single dose of CCl4 (e.g., 1 ml/kg, diluted in olive oil) is administered intraperitoneally.
-
Treatment: The test compound (e.g., Boerhavia diffusa extract, Silymarin) is administered orally for a specified period (e.g., 7 days) before CCl4 administration.
-
Sample Collection: After 24 hours of CCl4 administration, blood samples are collected for biochemical analysis, and liver tissues are harvested for histopathological examination.
-
Analysis: Serum levels of liver enzymes such as alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), and alkaline phosphatase (ALP) are measured. Liver sections are stained with hematoxylin (B73222) and eosin (B541160) to assess the degree of necrosis and inflammation.
DPPH Radical Scavenging Assay (Antioxidant)
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.
-
Procedure: The test compound is mixed with the DPPH solution.
-
Measurement: The absorbance of the mixture is measured at a specific wavelength (e.g., 517 nm) after a certain incubation period.
-
Analysis: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control.
Visualizations
Caption: Workflow illustrating the inference of in vivo validation from in vitro findings.
Caption: Postulated anti-inflammatory signaling pathway of this compound.
Conclusion
While direct in vivo studies on this compound are needed to conclusively establish its therapeutic efficacy and safety profile, the existing evidence from in vitro studies and in vivo studies on Boerhavia diffusa extracts is promising. The compound demonstrates significant potential as an anti-inflammatory, antioxidant, and hepatoprotective agent. Comparative analysis with established natural compounds like Silymarin and Curcumin provides a benchmark for its potential performance. Further research should focus on isolating this compound and conducting rigorous preclinical and clinical trials to validate these initial findings.
References
- 1. This compound | 333798-10-0 | INA79810 [biosynth.com]
- 2. Boerhaavia Diffusa: Bioactive Compounds and Pharmacological Activities – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Neutralization of Inflammation by Inhibiting In vitro and In vivo Secretory Phospholipase A2 by Ethanol Extract of Boerhaavia diffusa L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo Hepatoprotective and in vitro Radical Scavenging Activities of Extracts of Rumex abyssinicus Jacq. Rhizome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of antinociceptive, in-vivo & in-vitro anti-inflammatory activity of ethanolic extract of Curcuma zedoaria rhizome - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 9-O-Methyl-4-hydroxyboeravinone B: A Comparative Framework for Evaluating Commercial Sources
For researchers, scientists, and drug development professionals, the quality and consistency of bioactive compounds are paramount to achieving reliable and reproducible results. This guide provides a comparative framework for evaluating 9-O-Methyl-4-hydroxyboeravinone B, a promising rotenoid with diverse biological activities, from various chemical suppliers.
This document outlines a suite of recommended analytical and biological assays to comprehensively assess the purity, stability, and bioactivity of this compound from different commercial sources. The presented experimental protocols and data tables serve as a template for conducting a rigorous comparative study, ensuring the selection of the highest quality compound for research and development endeavors.
Identified Suppliers of this compound
A preliminary market survey has identified several suppliers offering this compound (CAS: 333798-10-0). While this guide does not endorse any specific supplier, the following are listed as potential sources for procurement and subsequent comparative analysis:
-
ChemFarm[1]
-
Dayang Chem (Hangzhou) Co., Ltd[2]
-
Clementia Biotech[3]
-
Biosynth[4]
-
ZHEJIANG JIUZHOU CHEM CO.,LTD[5]
-
MySkinRecipes[6]
It is recommended to obtain certificates of analysis (CoA) from each supplier and to perform the independent verification assays detailed below.
Proposed Comparative Experimental Analysis
To ensure a thorough comparison, a multi-pronged analytical approach is recommended, focusing on purity, stability, and biological activity. The following sections outline the key experiments and provide templates for data presentation.
Purity Assessment
The purity of a compound is a critical determinant of its suitability for experimental use. We propose a combination of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for a comprehensive purity profile.
Table 1: Comparative Purity Analysis of this compound from Different Suppliers
| Supplier | Lot Number | HPLC Purity (%) | qNMR Purity (%) | Major Impurities Detected (if any) |
| Supplier A | ||||
| Supplier B | ||||
| Supplier C |
Data in this table is hypothetical and should be replaced with experimental results.
Stability Profile
Understanding the stability of this compound under defined storage conditions is crucial for ensuring its integrity throughout the duration of a study. Accelerated stability testing provides an indication of the compound's shelf-life.
Table 2: Accelerated Stability Study of this compound (Stored at 40°C ± 2°C / 75% RH ± 5% RH)
| Supplier | Lot Number | Initial Purity (%) | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) | Degradation Products Observed |
| Supplier A | ||||||
| Supplier B | ||||||
| Supplier C |
Data in this table is hypothetical and should be replaced with experimental results.
Biological Activity Assessment
This compound has been reported to possess antioxidant and cytotoxic properties. A comparative analysis of these biological activities is essential to ensure consistent potency across different batches and suppliers.
Table 3: Comparative Antioxidant Activity (DPPH Radical Scavenging Assay)
| Supplier | Lot Number | IC50 (µg/mL) |
| Supplier A | ||
| Supplier B | ||
| Supplier C | ||
| Ascorbic Acid (Standard) | N/A |
Data in this table is hypothetical and should be replaced with experimental results.
Table 4: Comparative Cytotoxicity (MTT Assay on HeLa Cell Line)
| Supplier | Lot Number | IC50 (µg/mL) |
| Supplier A | ||
| Supplier B | ||
| Supplier C | ||
| Doxorubicin (B1662922) (Standard) | N/A |
Data in this table is hypothetical and should be replaced with experimental results.
Experimental Workflows and Signaling Pathways
Visual representations of the experimental processes and underlying biological mechanisms can aid in understanding the comparative study's design.
Caption: Experimental workflow for the comparative study.
Caption: Antioxidant mechanism of this compound.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the key experiments proposed in this guide.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound by assessing the percentage area of the principal peak relative to the total peak area.
-
Instrumentation: HPLC system with a PDA or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the compound in methanol (B129727) to a final concentration of 1 mg/mL.
-
Procedure: Inject 10 µL of the sample solution. Record the chromatogram for a sufficient time to allow for the elution of all components.
-
Calculation: Purity (%) = (Area of the main peak / Total area of all peaks) x 100.
Purity Determination by Quantitative ¹H-NMR (qNMR)
-
Objective: To determine the absolute purity of this compound using an internal standard.[7]
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: A certified reference standard with known purity (e.g., maleic acid).
-
Solvent: Deuterated methanol (MeOD) or DMSO-d₆.
-
Sample Preparation: Accurately weigh approximately 5 mg of this compound and 5 mg of the internal standard into a vial. Dissolve in a known volume of the deuterated solvent.
-
Procedure: Acquire the ¹H-NMR spectrum. Ensure complete relaxation of the protons by using a sufficient relaxation delay (D1). Integrate a well-resolved signal of the analyte and a known signal of the internal standard.
-
Calculation: The purity is calculated based on the integral values, the number of protons, and the weights of the sample and the internal standard.
Accelerated Stability Testing
-
Objective: To evaluate the stability of the compound under accelerated conditions to predict its shelf life.
-
Conditions: Store samples in a stability chamber at 40°C ± 2°C and 75% ± 5% relative humidity.[8]
-
Procedure: Place accurately weighed samples from each supplier in vials in the stability chamber. At specified time points (0, 1, 3, and 6 months), remove a sample and analyze its purity by HPLC as described in section 4.1.[9]
-
Evaluation: Monitor for any significant decrease in purity or the appearance of new degradation peaks.
Antioxidant Activity: DPPH Radical Scavenging Assay
-
Objective: To determine the free radical scavenging activity of this compound.
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, ascorbic acid (positive control).
-
Procedure:
-
Prepare a series of dilutions of the test compound and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of each dilution to 100 µL of DPPH solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
Cytotoxicity: MTT Assay
-
Objective: To assess the cytotoxic effect of this compound on a cancer cell line (e.g., HeLa).
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, doxorubicin (positive control), cell culture medium, and reagents.
-
Procedure:
-
Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and doxorubicin for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
-
Calculation: Determine the percentage of cell viability for each concentration and calculate the IC50 value.
By following this comprehensive comparative guide, researchers can make informed decisions about the procurement of this compound, ensuring the use of high-quality material for their scientific investigations.
References
- 1. chemfarms.com [chemfarms.com]
- 2. echemi.com [echemi.com]
- 3. This compound [clementiabiotech.com]
- 4. This compound | 333798-10-0 | INA79810 [biosynth.com]
- 5. This compound, CasNo.333798-10-0 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 6. This compound [myskinrecipes.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. blog.nutrasource.ca [blog.nutrasource.ca]
A Comparative Analysis of 9-O-Methyl-4-hydroxyboeravinone B and Synthetic Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant potential of 9-O-Methyl-4-hydroxyboeravinone B, a naturally occurring flavonoid, against commonly used synthetic antioxidants such as Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and Trolox. Due to the limited availability of direct comparative studies on isolated this compound, this guide utilizes data from studies on Boerhavia diffusa extracts, where boeravinones are key bioactive components, and on other isolated boeravinones.
Executive Summary
Synthetic antioxidants like BHA, BHT, and Trolox are well-characterized and serve as industry benchmarks. Trolox, a water-soluble analog of vitamin E, consistently demonstrates very high antioxidant activity with low IC50 values. BHA and BHT are also effective but often show lower potency compared to Trolox. The available data suggests that while crude extracts of Boerhavia diffusa may show moderate activity, the purified boeravinone compounds are likely to be significantly more potent, potentially rivaling or exceeding the activity of some synthetic antioxidants.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the antioxidant activity of Boerhavia diffusa extracts and the benchmark synthetic antioxidants from various in vitro assays. It is crucial to note that IC50 values can vary between studies due to different experimental conditions.
Table 1: Antioxidant Activity of Boerhavia diffusa Extracts
| Sample | Assay | IC50 (µg/mL) | Reference |
| Boerhavia diffusa Methanol (B129727) Extract | DPPH | 384.08 | [5] |
Table 2: Antioxidant Activity of Synthetic Antioxidants
| Antioxidant | Assay | IC50 (µg/mL) - Representative Values | Reference(s) |
| BHA | DPPH | 112.05 | [6] |
| ABTS | 29.82 | [7] | |
| BHT | DPPH | 3.08 - 202.35 | [6][8][9] |
| ABTS | - | ||
| Trolox | DPPH | 3.77 | [10] |
| ABTS | 2.34 - 2.93 | [10][11] |
Note: A lower IC50 value indicates higher antioxidant potency.
FRAP (Ferric Reducing Antioxidant Power) values are often expressed as Trolox Equivalents (TE), representing the concentration of a Trolox solution with the same antioxidant capacity.
Table 3: FRAP Values of Synthetic Antioxidants
| Antioxidant | FRAP Value (representative) |
| BHT | 2.29 mmol/L |
| Trolox | Used as the standard for calculating Trolox Equivalents |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to a yellow color, which is measured spectrophotometrically at approximately 517 nm.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol (B145695).
-
Reaction Mixture: A specific volume of the test sample (at various concentrations) is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Principle: The ABTS•+ radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. In the presence of an antioxidant, the blue-green color of the ABTS•+ solution is reduced, and the change in absorbance is measured, typically at 734 nm.
Procedure:
-
Generation of ABTS•+: An aqueous solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark for 12-16 hours to form the radical cation.
-
Working Solution: The ABTS•+ solution is diluted with a buffer (e.g., phosphate-buffered saline, pH 7.4) to a specific absorbance at 734 nm.
-
Reaction: The test sample is added to the ABTS•+ working solution.
-
Measurement: The absorbance is recorded after a set incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition is calculated, and the antioxidant capacity is often expressed as Trolox Equivalents (TE).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.
Procedure:
-
FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ in HCl, and a ferric chloride solution.
-
Reaction: The test sample is added to the FRAP reagent.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined time.
-
Measurement: The absorbance of the blue-colored solution is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known antioxidant, typically Trolox. The results are expressed as Trolox Equivalents (TE).
Visualizations
Experimental Workflows
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Scavenging Assay.
Signaling Pathway
Flavonoids, including this compound, are known to exert their antioxidant effects not only by direct radical scavenging but also by modulating cellular signaling pathways involved in the oxidative stress response.
References
- 1. Potent antioxidant and genoprotective effects of boeravinone G, a rotenoid isolated from Boerhaavia diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa | PLOS One [journals.plos.org]
- 3. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. e3s-conferences.org [e3s-conferences.org]
Assessing the Specificity of 9-O-Methyl-4-hydroxyboeravinone B's Biological Activity: A Comparative Guide
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals on the biological activity of 9-O-Methyl-4-hydroxyboeravinone B. This document provides a comparative analysis with related compounds, outlines key experimental protocols for assessment, and visualizes relevant biological pathways.
Introduction
This compound is a naturally occurring rotenoid found in the plant Boerhavia diffusa, a species with a long history in traditional medicine.[1] This compound has garnered interest for its potential therapeutic properties, primarily its antioxidant and anti-inflammatory effects.[1] However, a comprehensive, quantitative assessment of its biological activity and specificity is not yet widely available in published literature. This guide aims to consolidate the existing, albeit limited, data and provide a framework for its systematic evaluation.
Known Biological Activities of this compound
This compound is primarily recognized for its antioxidant and anti-inflammatory properties. Its proposed mechanism of action involves the modulation of biochemical pathways associated with oxidative stress and inflammation, including the inhibition of lipid peroxidation and the neutralization of free radicals.[1] While these activities are reported, specific quantitative data, such as IC50 values from standardized assays, remain to be published.
Comparative Analysis with Other Boeravinones
To contextualize the potential specificity of this compound, it is useful to examine the biological activities of other structurally related boeravinone compounds isolated from Boerhavia diffusa. It is important to note that the following data is not from direct comparative studies involving this compound, and thus serves as a reference for the activity of the broader compound family.
Anti-inflammatory Activity
An in vivo study using the carrageenan-induced rat paw edema model, a standard assay for acute inflammation, demonstrated that Boeravinone B exhibited significant anti-inflammatory effects.
In a separate in vitro study, several rotenoids isolated from Boerhavia diffusa were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. While IC50 values for Boeravinone B were not reported in this study, the activity of other isolated rotenoids provides insight into the potential of this class of compounds.
Antioxidant Activity
A study comparing the hydroxyl radical scavenging activity of different boeravinones identified Boeravinone G as the most potent among those tested. This assessment, however, was qualitative and did not provide IC50 values which are necessary for a quantitative comparison.
Data on Biological Activities of Boeravinone Compounds
The following tables summarize the available quantitative and qualitative data for various boeravinone compounds. The absence of data for this compound highlights the need for further research.
Table 1: Anti-inflammatory Activity of Selected Boeravinones
| Compound | Assay | Species | Dose/Concentration | % Inhibition | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Boeravinone B | Carrageenan-induced paw edema | Rat | 50 mg/kg (p.o.) | 56.6% | Not Reported | Not Applicable |
| Rotenoid Compound 7 | COX-1 Inhibition (in vitro) | Ovine | - | - | 21.7 | 0.85 |
| COX-2 Inhibition (in vitro) | Human | - | - | 25.5 |
Table 2: Antioxidant Activity of Selected Boeravinones
| Compound | Assay | Result | IC50 |
| Boeravinone G | Hydroxyl Radical Scavenging | Most potent among G, D, and H | Not Reported |
| Boeravinone D | Hydroxyl Radical Scavenging | Active | Not Reported |
| Boeravinone H | Hydroxyl Radical Scavenging | Active | Not Reported |
Experimental Protocols
To facilitate further research and enable direct comparisons, detailed protocols for key assays are provided below.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are critical in the inflammatory pathway.
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening kit (e.g., Cayman Chemical, Item No. 760111)
-
Test compound (this compound) and reference inhibitors (e.g., celecoxib, ibuprofen)
-
Microplate reader
Procedure:
-
Reconstitute enzymes and reagents according to the manufacturer's instructions.
-
Prepare a series of dilutions of the test compound and reference inhibitors.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the test compound or reference inhibitor to the inhibitor wells. For control wells (100% initial activity), add the vehicle (e.g., DMSO).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Monitor the appearance of the oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable DPPH free radical, indicating its antioxidant capacity.
Materials:
-
DPPH solution in methanol (B129727)
-
Test compound (this compound) and a standard antioxidant (e.g., ascorbic acid, Trolox)
-
Methanol
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare a series of dilutions of the test compound and the standard antioxidant in methanol.
-
In a test tube or microplate well, add the DPPH solution to each of the diluted compound and standard solutions.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm. A blank containing only methanol and a control containing DPPH solution and methanol are also measured.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a classic model for evaluating the anti-inflammatory activity of a compound against acute inflammation.
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Test compound (this compound) and a standard anti-inflammatory drug (e.g., indomethacin)
-
Vehicle for drug administration
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compound, standard drug, or vehicle to different groups of rats (typically orally or intraperitoneally).
-
After a set period (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Visualizing Pathways and Workflows
The following diagrams illustrate the general anti-inflammatory signaling pathway and a typical workflow for assessing compound specificity.
Caption: Putative Anti-inflammatory Mechanism of Action.
Caption: Workflow for Assessing Biological Activity Specificity.
Conclusion
This compound presents an interesting candidate for further investigation due to its reported antioxidant and anti-inflammatory properties. However, the current body of publicly available scientific literature lacks the specific, quantitative data required to definitively assess its potency and specificity compared to other related compounds. The experimental protocols and comparative framework provided in this guide are intended to facilitate the necessary research to fill these knowledge gaps. Future studies employing standardized in vitro and in vivo assays are crucial to elucidate the precise mechanism of action and therapeutic potential of this compound. Such data will be invaluable for the drug development community in determining the viability of this natural product as a lead compound.
References
Scrutinizing the Scientific Record: A Comparative Guide to the Replicability of 9-O-Methyl-4-hydroxyboeravinone B Studies
For Researchers, Scientists, and Drug Development Professionals
The rotenoid 9-O-Methyl-4-hydroxyboeravinone B, a natural product isolated from Boerhavia diffusa, has garnered interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and hepatoprotective effects.[1] However, a thorough evaluation of the replicability and reproducibility of these findings is essential for advancing research and development efforts. This guide provides a comparative analysis of the available data, detailed experimental protocols for key assays, and visual representations of associated biological pathways to aid researchers in designing robust and reproducible studies.
Quantitative Data Comparison: A Look at Hepatoprotective Effects
Direct quantitative studies on this compound are limited in the current scientific literature, posing a challenge for a direct replicability assessment. To provide a comparative context, this guide presents data from a study on the closely related compound, boeravinone B, which shares the core structural scaffold. The following table summarizes the reported hepatoprotective activity of boeravinone B against galactosamine-induced toxicity in HepG2 cells.
| Compound/Standard | Concentration (µg/mL) | Hepatoprotective Activity (% Cell Viability) | Reference |
| Boeravinone B | 100 | 40.89 | [2] |
| Boeravinone B | 200 | 62.21 | [2] |
| Caffeic Acid | 100 | 46.17 | [2] |
| Caffeic Acid | 200 | 52.34 | [2] |
| Silymarin (Standard) | 100 | 78.7 | [2] |
| Silymarin (Standard) | 200 | 84.34 | [2] |
Note: This data is for Boeravinone B, not this compound. The lack of multiple studies with quantitative data on the target compound underscores the need for further independent validation.
Experimental Protocols
To facilitate the replication and extension of research on this compound and related compounds, this section details the methodologies for key biological assays.
Hepatoprotective Activity Assay (In Vitro)
This protocol is based on the methodology used to assess the hepatoprotective effects of compounds against toxin-induced cytotoxicity in a liver cell line.
1. Cell Culture and Treatment:
- Cell Line: Human liver cancer cell line (HepG2).
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
- Procedure:
- Seed HepG2 cells in 96-well plates at a density of 1 x 10^5 cells/mL and incubate for 24 hours.
- Pre-treat the cells with varying concentrations of this compound (or other test compounds) for 2 hours.
- Induce cytotoxicity by adding a hepatotoxic agent (e.g., 40 mM galactosamine or CCl4) to the wells (excluding the control group) and incubate for a further 24-48 hours.[2][3][4]
- A positive control group treated with a known hepatoprotective agent, such as silymarin, should be included.[2][4]
2. Cell Viability Assessment (MTT Assay):
- After the incubation period, remove the culture medium.
- Add 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control cells.
Antioxidant Activity Assays
Several methods can be employed to evaluate the antioxidant potential of this compound.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
- Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[5]
- Procedure:
- Prepare a stock solution of DPPH in methanol.
- In a 96-well plate, add varying concentrations of the test compound to the DPPH solution.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at approximately 517 nm.
- Ascorbic acid or Trolox can be used as a positive control.
- Calculate the percentage of radical scavenging activity.
2. Ferric Reducing Antioxidant Power (FRAP) Assay:
- Principle: This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[6]
- Procedure:
- Prepare the FRAP reagent by mixing TPTZ solution, FeCl₃ solution, and acetate (B1210297) buffer (pH 3.6).
- Add the test compound to the FRAP reagent and incubate at 37°C.
- Measure the absorbance at 593 nm.
- A standard curve is generated using a known antioxidant like FeSO₄ or Trolox.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental logic, the following diagrams are provided in DOT language.
Caption: Proposed antioxidant mechanism of this compound.
References
- 1. This compound | 333798-10-0 | INA79810 [biosynth.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of hepatoprotective and antidiarrheal activities of the hydromethanol crude extract and solvent fractions of Schinus molle L. (Anacardiaceae) leaf and fruit in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Potential of Boeravinone G and 9-O-Methyl-4-hydroxyboeravinone B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant properties of two rotenoids isolated from Boerhaavia diffusa: boeravinone G and 9-O-Methyl-4-hydroxyboeravinone B. While extensive research has elucidated the potent antioxidant and genoprotective effects of boeravinone G, comparative quantitative data for this compound remains limited in the current scientific literature. This document summarizes the available experimental data for boeravinone G, providing insights into its mechanisms of action and benchmark data for future comparative studies.
Quantitative Antioxidant Performance: Boeravinone G
Experimental studies have demonstrated that boeravinone G exhibits significant antioxidant activity, surpassing other rotenoids like boeravinone D and H in its efficacy.[1][2] The following table summarizes the key quantitative findings from in vitro and cellular assays.
| Assay Type | Compound | Concentration | Result | Reference |
| Electron Spin Resonance (ESR) Spectroscopy | Boeravinone G | 0.5 mg/mL | 65.9 ± 3.3% scavenger activity | [1] |
| Thiobarbituric Acid Reactive Substances (TBARS) | Boeravinone G | 0.1 - 1 ng/mL | Concentration-dependent reduction of H₂O₂/Fe²⁺-induced TBARS formation | [2][3] |
| Reactive Oxygen Species (ROS) Formation | Boeravinone G | 0.1 - 1 ng/mL | Significant and concentration-dependent reduction of Fenton's reagent-induced ROS formation | [2][3][4] |
Note: Currently, there is a lack of published, peer-reviewed studies providing specific quantitative antioxidant data (e.g., IC50 values from DPPH or ABTS assays) for this compound that would allow for a direct quantitative comparison with boeravinone G. General statements suggest it possesses antioxidant properties, but without supporting experimental data, a direct comparison is not feasible at this time.
Experimental Protocols
The antioxidant and genoprotective effects of boeravinone G have been evaluated using a range of chemical and cell-based assays. The methodologies employed in these key experiments are detailed below.
Electron Spin Resonance (ESR) Spectroscopy
This assay was utilized to assess the direct radical scavenging activity of boeravinone G.
-
Radical Generation: Hydroxyl radicals were generated via the Fenton reaction (H₂O₂ + FeSO₄).
-
Spin Trapping: 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) was used as a spin trap to form a stable DMPO-OH adduct, which produces a characteristic ESR signal.
-
Sample Incubation: Boeravinone G was incubated with the radical generating system and the spin trap.
-
ESR Signal Measurement: The intensity of the DMPO-OH adduct signal was measured using an ESR spectrometer. A reduction in signal intensity in the presence of boeravinone G indicates its capacity to scavenge hydroxyl radicals.[1][2][3]
Cellular Antioxidant Assays in Caco-2 Cells
Human colon adenocarcinoma (Caco-2) cells were used as an in vitro model to evaluate the cytoprotective and antioxidant effects of boeravinone G against oxidative stress.
1. Thiobarbituric Acid Reactive Substances (TBARS) Assay: This assay measures lipid peroxidation.
-
Cell Culture and Treatment: Differentiated Caco-2 cells were pre-treated with boeravinone G (0.1–1 ng/mL) for 24 hours.
-
Induction of Oxidative Stress: Oxidative stress was induced by exposing the cells to Fenton's reagent (H₂O₂/Fe²⁺).
-
TBARS Measurement: The level of malondialdehyde (MDA), a byproduct of lipid peroxidation, was quantified by reacting cell lysates with thiobarbituric acid (TBA) and measuring the absorbance of the resulting pink chromogen.[2][3]
2. Reactive Oxygen Species (ROS) Formation Assay: This assay measures intracellular ROS levels.
-
Cell Culture and Treatment: Caco-2 cells were pre-treated with boeravinone G.
-
Fluorescent Probe Loading: The cells were loaded with the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized to the highly fluorescent dichlorofluorescein (DCF) in the presence of ROS.
-
Induction of Oxidative Stress: Oxidative stress was induced using Fenton's reagent.
-
Fluorescence Measurement: The intracellular fluorescence intensity was measured using a fluorescence microplate reader or flow cytometer, with an increase in fluorescence correlating with higher ROS levels.[2][3][4]
Signaling Pathway Involvement
Research indicates that the antioxidant effects of boeravinone G are, in part, mediated through the modulation of key signaling pathways involved in the cellular response to oxidative stress, namely the MAP kinase and NF-κB pathways.[2][3] Oxidative stress can activate the NF-κB pathway, leading to the transcription of pro-inflammatory and other stress-response genes. Boeravinone G has been shown to reduce the phosphorylation of the p65 subunit of NF-κB, suggesting an inhibitory effect on this pathway.[3]
Caption: NF-κB signaling pathway in oxidative stress and the inhibitory action of Boeravinone G.
Conclusion
The available evidence strongly supports boeravinone G as a potent natural antioxidant with significant protective effects against oxidative stress at the cellular level. Its mechanism of action involves direct radical scavenging and the modulation of key inflammatory signaling pathways like NF-κB. While this compound is also suggested to have antioxidant properties, the lack of direct comparative experimental data prevents a conclusive assessment of its relative potency. Further research, including head-to-head in vitro and cellular antioxidant assays, is warranted to fully elucidate the comparative antioxidant profiles of these two compounds and their potential for development as therapeutic agents.
References
- 1. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Potent antioxidant and genoprotective effects of boeravinone G, a rotenoid isolated from Boerhaavia diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of 9-O-Methyl-4-hydroxyboeravinone B
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 9-O-Methyl-4-hydroxyboeravinone B, a compound noted for its potential biological activities. Adherence to these guidelines is essential to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance.[1] All handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be performed in a well-ventilated area or under a fume hood.
Known Hazards:
-
Harmful if swallowed[1]
-
Causes skin irritation[1]
-
Causes serious eye irritation[1]
-
May cause respiratory irritation[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 342.3 g/mol | [2][3][4] |
| Molecular Formula | C₁₈H₁₄O₇ | [1][2][4] |
| Storage Temperature | Room temperature or 2-8°C | [3][4] |
Step-by-Step Disposal Protocol
Given the hazardous nature of this compound, it must be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Clearly label a dedicated, sealable, and chemically compatible waste container as "Hazardous Waste: this compound".
-
Keep this waste stream separate from other chemical wastes to avoid potential reactions.
2. Collection of Waste:
-
Solid Waste: Collect any solid this compound, including residues and contaminated items (e.g., weigh boats, contaminated filter paper), in the designated hazardous waste container.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with the compound should be placed in a sealed bag within the hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) three times. The rinsate must be collected as hazardous waste.
-
Solutions: Collect all solutions containing this compound in a designated, sealed container for liquid hazardous waste.
3. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure the storage area is cool and dry.
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[5]
-
Provide the waste management company with all available safety information for this compound.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[6][7] The majority of hazardous chemical waste from laboratories is typically incinerated at a permitted facility.[6][7]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C18H14O7 | CID 487168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 333798-10-0 [sigmaaldrich.com]
- 4. This compound [myskinrecipes.com]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 7. uwlax.edu [uwlax.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
